Product packaging for Nod-IN-1(Cat. No.:)

Nod-IN-1

Cat. No.: B1676081
M. Wt: 343.4 g/mol
InChI Key: OJMOGUKIYRAILM-UHFFFAOYSA-N
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Description

NOD-IN-1 is an inhibitor of nucleotide-binding oligomerization domain (NOD) receptors and a derivative of nodinitib-1.1 this compound inhibits C12-iE-DAP-induced NF-ĸB activation in HEK-Blue cells expressing human recombinant NOD1 or NOD2 (IC50s = 5.74 and 6.45 µM, respectively).>MDK19922, also known as this compound or Compound 4, is a Potent inhibitor of nucleotide-binding oligomerization domain (NOD)-like receptors, NOD1 and NOD2. MDK19922 has CAS#132819-92-2. The last five digit was used for its name.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO4S B1676081 Nod-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-(4-methylphenyl)sulfonylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-3-23-18(20)17-12-14-6-4-5-7-16(14)19(17)24(21,22)15-10-8-13(2)9-11-15/h4-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMOGUKIYRAILM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Nod-IN-1: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nod-IN-1 is a potent, mixed inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2, two key intracellular pattern recognition receptors of the innate immune system.[1][2] These receptors play a crucial role in detecting bacterial peptidoglycan fragments, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines.[3] Dysregulation of NOD1 and NOD2 signaling has been implicated in a variety of inflammatory and autoimmune diseases, making them attractive therapeutic targets. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, effects on signaling pathways, and quantitative efficacy. Detailed experimental protocols for key assays and visualizations of the underlying biological processes are also presented to aid researchers in the study and development of NOD-pathway modulators.

Core Mechanism of Action

This compound exerts its inhibitory effects by targeting both NOD1 and NOD2, thereby blocking the downstream inflammatory signaling cascade. Upon recognition of their respective ligands—diaminopimelic acid (DAP) for NOD1 and muramyl dipeptide (MDP) for NOD2—these receptors undergo a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2).[4] This interaction is mediated by the caspase activation and recruitment domains (CARD) present in both NOD proteins and RIPK2.

The recruitment of RIPK2 is a critical step that initiates a series of downstream events, including the activation of the TAK1 (Transforming growth factor-β-activated kinase 1) and IKK (IκB kinase) complexes.[5][6][7] This ultimately leads to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways, culminating in the transcription of genes encoding pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8).[3][8] this compound, by inhibiting NOD1 and NOD2, prevents the initial signal transduction, thereby suppressing the inflammatory response.

Quantitative Data

The inhibitory potency of this compound has been characterized in various cellular assays. The following table summarizes the key quantitative data available for this compound.

ParameterTargetValueCell Line/Assay SystemReference(s)
IC50 NOD15.74 µMNot specified[1][2]
IC50 NOD26.45 µMNot specified[1][2]

Note: Specific Ki (inhibition constant) and Kd (dissociation constant) values for the direct binding of this compound to NOD1 or NOD2 are not widely reported in the available literature. The IC50 values represent the concentration of this compound required to inhibit 50% of the NOD1/2-mediated cellular response.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.

Nod_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Bacterial Peptidoglycan (DAP/MDP) NOD1_NOD2 NOD1 / NOD2 Ligand->NOD1_NOD2 Activation RIPK2 RIPK2 NOD1_NOD2->RIPK2 Recruitment TAK1 TAK1 RIPK2->TAK1 Activation IKK_complex IKK Complex TAK1->IKK_complex Phosphorylation MAPK_pathway MAPK Pathway TAK1->MAPK_pathway Activation IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Gene Transcription NFkB->Nucleus Translocation AP1 AP-1 MAPK_pathway->AP1 Activation AP1->Nucleus Translocation Nod_IN_1 This compound Nod_IN_1->NOD1_NOD2 Inhibition Cytokines Pro-inflammatory Cytokines (e.g., IL-8) Nucleus->Cytokines Production

Caption: NOD1/NOD2 signaling pathway and the inhibitory action of this compound.

HTS_Workflow Start Compound Library Primary_Screen Primary Screen: HEK293 cells with NF-κB Luciferase Reporter Stimulate with NOD1/NOD2 agonist Start->Primary_Screen Hit_Identification Identify Compounds that Inhibit Luciferase Signal Primary_Screen->Hit_Identification Counter_Screen Counter-Screen: Assess cytotoxicity Test against other pathways (e.g., TNF-α) Hit_Identification->Counter_Screen Hits Dose_Response Dose-Response Analysis: Determine IC50 values Counter_Screen->Dose_Response Selective Hits Secondary_Assay Secondary Functional Assay: IL-8 ELISA in relevant cell lines (e.g., THP-1) Dose_Response->Secondary_Assay Lead_Compound Lead Compound (this compound) Secondary_Assay->Lead_Compound

Caption: High-throughput screening workflow for identifying NOD inhibitors.

RIPK2_Ubiquitination_Assay cluster_workflow Cell-Based RIPK2 Ubiquitination Assay Workflow Cell_Culture Culture cells (e.g., THP-1) expressing tagged-Ubiquitin Treatment Treat with this compound (or vehicle control) Cell_Culture->Treatment Stimulation Stimulate with NOD2 agonist (e.g., L18-MDP) Treatment->Stimulation Lysis Cell Lysis under denaturing conditions Stimulation->Lysis IP Immunoprecipitation (IP) of RIPK2 Lysis->IP Western_Blot Western Blot Analysis: Probe for Ubiquitin and RIPK2 IP->Western_Blot Analysis Analyze Ubiquitination Levels Western_Blot->Analysis

Caption: Workflow for assessing this compound's effect on RIPK2 ubiquitination.

Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway in response to NOD1/2 stimulation and to determine the inhibitory effect of compounds like this compound.[9][10]

Materials:

  • HEK293T cells

  • Expression plasmids for human NOD1 or NOD2

  • NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])

  • Control plasmid for transfection normalization (e.g., Renilla luciferase plasmid)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • DMEM with 10% FBS and antibiotics

  • NOD1 agonist (e.g., C12-iE-DAP) or NOD2 agonist (e.g., L18-MDP)

  • This compound

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium and incubate overnight.

  • Transfection: Co-transfect the cells with the NOD1 or NOD2 expression plasmid, the NF-κB luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the transfected cells for 24-48 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulation: Stimulate the cells with the appropriate NOD agonist (e.g., 100 ng/mL C12-iE-DAP for NOD1 or 100 ng/mL L18-MDP for NOD2) for 6-8 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the luciferase assay kit manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated, agonist-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

IL-8 Secretion ELISA

This assay measures the amount of the pro-inflammatory chemokine IL-8 secreted by cells in response to NOD1/2 activation and the inhibitory effect of this compound.[1][11][12][13][14]

Materials:

  • THP-1 cells (or other relevant cell line, e.g., HCT116)

  • RPMI-1640 with 10% FBS and antibiotics

  • NOD1 agonist (e.g., C12-iE-DAP) or NOD2 agonist (e.g., MDP)

  • This compound

  • 96-well tissue culture plates

  • Human IL-8 ELISA kit

  • Microplate reader

Protocol:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulation: Stimulate the cells with the appropriate NOD agonist (e.g., 10 µg/mL C12-iE-DAP or 10 µg/mL MDP) for 24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA Procedure: Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody for human IL-8.

    • Adding the cell culture supernatants and standards to the wells.

    • Incubating to allow IL-8 to bind to the capture antibody.

    • Washing the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Washing the wells.

    • Adding a substrate that is converted by the enzyme to a colored product.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve using the absorbance values of the known IL-8 standards. Use the standard curve to determine the concentration of IL-8 in each sample. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated, agonist-stimulated control and determine the IC50 value.

Cell-Based RIPK2 Ubiquitination Assay

This assay is used to assess the effect of this compound on the ubiquitination of RIPK2, a key post-translational modification required for downstream signaling.[4][15][16][17]

Materials:

  • THP-1 or HEK293T cells

  • Expression plasmid for His- or FLAG-tagged ubiquitin (optional, for enhanced detection)

  • NOD2 agonist (e.g., L18-MDP)

  • This compound

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (containing deubiquitinase inhibitors)

  • Anti-RIPK2 antibody

  • Anti-ubiquitin antibody (or anti-His/FLAG antibody if using tagged ubiquitin)

  • Protein A/G agarose beads

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Cell Culture and Transfection (if applicable): Culture THP-1 or HEK293T cells. If desired, transfect cells with a plasmid encoding tagged ubiquitin.

  • Compound Treatment: Pre-treat the cells with this compound (or vehicle control) for 1 hour. It is also recommended to treat with a proteasome inhibitor like MG132 for a few hours prior to lysis to allow for accumulation of ubiquitinated proteins.

  • Stimulation: Stimulate the cells with a NOD2 agonist (e.g., 200 ng/mL L18-MDP) for 30-60 minutes.

  • Cell Lysis: Lyse the cells in a buffer containing detergents and inhibitors of proteases and deubiquitinases.

  • Immunoprecipitation: Incubate the cell lysates with an anti-RIPK2 antibody overnight at 4°C. Add Protein A/G agarose beads to pull down the RIPK2-antibody complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with an anti-ubiquitin (or anti-tag) antibody to detect ubiquitinated RIPK2. Re-probe the membrane with an anti-RIPK2 antibody to confirm equal loading of immunoprecipitated RIPK2.

  • Data Analysis: Compare the intensity of the ubiquitin signal in the this compound-treated samples to the vehicle-treated controls to determine the effect of the inhibitor on RIPK2 ubiquitination.

Conclusion

This compound is a valuable research tool for investigating the roles of NOD1 and NOD2 in health and disease. Its mechanism of action involves the dual inhibition of these intracellular sensors, leading to the suppression of the downstream RIPK2-mediated NF-κB and MAPK signaling pathways and a subsequent reduction in pro-inflammatory cytokine production. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of targeting the NOD signaling cascade in various inflammatory conditions. The accompanying visualizations aim to provide a clear conceptual framework for the complex molecular interactions and experimental workflows involved in the study of this compound.

References

Nod-IN-1: A Technical Guide to its Core Inhibitory Function on NOD1 and NOD2 Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nod-IN-1 is a synthetic small molecule that functions as a mixed inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2, two key intracellular pattern recognition receptors of the innate immune system. By targeting the NOD1/2 signaling pathways, this compound effectively modulates downstream inflammatory responses. This technical guide provides an in-depth overview of the core function of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of innate immunity and the development of novel anti-inflammatory therapeutics.

Introduction to NOD1/NOD2 Signaling

The innate immune system provides the first line of defense against invading pathogens. NOD1 and NOD2 are crucial cytosolic sensors that recognize specific peptidoglycan (PGN) motifs derived from bacterial cell walls. NOD1 is primarily activated by γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), found predominantly in Gram-negative bacteria, while NOD2 recognizes muramyl dipeptide (MDP), a conserved motif present in both Gram-positive and Gram-negative bacteria[1][2].

Upon ligand recognition, NOD1 and NOD2 undergo a conformational change and oligomerize. This activation leads to the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) via homotypic CARD-CARD interactions[3][4]. The formation of this "nodosome" complex is a critical step that initiates downstream signaling cascades, primarily activating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways[5][6][7][8][9]. The activation of these pathways culminates in the transcription and secretion of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), which are essential for orchestrating an inflammatory response[10][11].

This compound: Mechanism of Action

This compound acts as a potent, mixed inhibitor of both NOD1 and NOD2 signaling pathways. Its mechanism of action is centered on the disruption of the downstream signaling events that follow NOD1/2 activation. While the precise molecular binding site of this compound is not extensively detailed in the provided search results, its functional effect is the suppression of NF-κB activation and subsequent inflammatory cytokine production. It is important to note that while some inhibitors target RIPK2 directly, the specific interaction of this compound with components of the nodosome requires further elucidation.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its activity against both NOD1 and NOD2.

Inhibitor Target Assay Type IC50 Value (µM) Reference
This compoundNOD1Cell-based5.74[12][13]
This compoundNOD2Cell-based6.45[12][13]

Signaling Pathway and Inhibition Model

The following diagram illustrates the canonical NOD1/NOD2 signaling pathway and the proposed point of inhibition by this compound.

NOD_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus PGN Bacterial Peptidoglycan (iE-DAP / MDP) NOD1_2 NOD1 / NOD2 PGN->NOD1_2 Recognition RIPK2 RIPK2 NOD1_2->RIPK2 Recruitment & Activation TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB IκBα IKK->NFkB_IkB Phosphorylation of IκBα NFkB NF-κB NFkB_IkB->NFkB IκBα Degradation Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-8) NFkB->Gene_Expression Translocation Nod_IN_1 This compound Nod_IN_1->RIPK2 Inhibition

NOD1/2 Signaling Pathway and this compound Inhibition.

Experimental Protocols

The characterization of this compound's inhibitory function relies on robust and reproducible in vitro assays. Below are detailed protocols for two key experiments commonly used to assess the activity of NOD1/2 inhibitors.

NF-κB Luciferase Reporter Assay

This cell-based assay is a widely used method to quantify the activation of the NF-κB pathway. It utilizes a reporter gene system where the expression of luciferase is driven by an NF-κB responsive promoter. Inhibition of the NOD1/2 pathway by a compound like this compound will result in a dose-dependent decrease in luciferase activity.

Materials:

  • HEK293T cells

  • Plasmids:

    • NF-κB-luciferase reporter plasmid

    • Constitutively active Renilla luciferase plasmid (for normalization)

    • Human NOD1 or NOD2 expression plasmid

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • Opti-MEM

  • Transfection reagent (e.g., Lipofectamine)

  • NOD1 agonist (e.g., C12-iE-DAP) or NOD2 agonist (e.g., L18-MDP)

  • This compound

  • Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)

  • White, clear-bottom 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 2-5 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Transfection:

    • Prepare a DNA master mix in Opti-MEM containing the NF-κB-luciferase reporter plasmid, the Renilla luciferase plasmid, and either the NOD1 or NOD2 expression plasmid.

    • Add the transfection reagent to the DNA master mix, incubate according to the manufacturer's instructions to allow complex formation.

    • Add the transfection mix to the cells and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in assay medium (e.g., DMEM with 1% FBS).

    • Remove the transfection medium from the cells and add 50 µL of the this compound dilutions to the appropriate wells.

    • Incubate for 1 hour at 37°C.

  • Agonist Stimulation:

    • Prepare the NOD1 or NOD2 agonist at 2x the final desired concentration in assay medium.

    • Add 50 µL of the agonist solution to the wells containing this compound. Include a vehicle control (e.g., DMSO).

    • Incubate for 6-8 hours at 37°C.

  • Luciferase Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's protocol.

    • Measure the firefly and Renilla luciferase luminescence using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

IL-8 Secretion Assay (ELISA)

This assay measures the amount of the pro-inflammatory chemokine IL-8 secreted by cells following stimulation of the NOD1/2 pathway. A reduction in IL-8 secretion in the presence of an inhibitor is indicative of its potency.

Materials:

  • Human cell line endogenously expressing NOD1 and NOD2 (e.g., HCT116 or THP-1)

  • RPMI 1640 medium with 10% FBS

  • NOD1 agonist (e.g., C12-iE-DAP) or NOD2 agonist (e.g., L18-MDP)

  • This compound

  • Human IL-8 ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells (e.g., HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Aspirate the old medium and add the diluted this compound to the cells.

    • Incubate for 1 hour at 37°C.

  • Agonist Stimulation:

    • Add the NOD1 or NOD2 agonist to the wells at a final concentration known to induce a robust IL-8 response.

    • Incubate for 24 hours at 37°C.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant for IL-8 measurement.

  • ELISA Procedure:

    • Perform the IL-8 ELISA according to the manufacturer's instructions[14][15][16][17]. This typically involves:

      • Coating a 96-well plate with a capture antibody for human IL-8.

      • Blocking the plate to prevent non-specific binding.

      • Adding the collected cell culture supernatants and a standard curve of recombinant human IL-8.

      • Incubating and washing the plate.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Incubating and washing the plate.

      • Adding a substrate that is converted by the enzyme to produce a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of IL-8 in the cell culture supernatants by interpolating from the standard curve.

    • Calculate the percentage of inhibition of IL-8 secretion for each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a novel NOD1/NOD2 inhibitor.

Inhibitor_Workflow Start Novel Compound Primary_Screen Primary Screening: NF-κB Luciferase Reporter Assay (NOD1 & NOD2) Start->Primary_Screen Hit_Identified Hit Compound Identified Primary_Screen->Hit_Identified Dose_Response Dose-Response & IC50 Determination: - NF-κB Luciferase Assay - IL-8 Secretion ELISA Hit_Identified->Dose_Response Selectivity Selectivity Profiling: - Counter-screening against other PRR pathways (e.g., TLRs) - Kinase panel screening Dose_Response->Selectivity Biochemical_Assay Biochemical Validation (Optional): - TR-FRET or AlphaLISA for protein-protein interaction Selectivity->Biochemical_Assay Lead_Compound Lead Compound Biochemical_Assay->Lead_Compound

Workflow for Characterizing a NOD1/NOD2 Inhibitor.

Conclusion

This compound serves as a valuable chemical tool for the investigation of NOD1 and NOD2 signaling in various physiological and pathological contexts. Its ability to inhibit both receptors provides a means to probe the combined roles of these pathways in inflammatory processes. The experimental protocols and workflows detailed in this guide offer a robust framework for the characterization of this compound and other novel inhibitors of the NOD-like receptor family. Further studies to elucidate the precise molecular interactions of this compound with the signaling complex and its in vivo efficacy will be crucial for its potential development as a therapeutic agent for inflammatory diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Cellular Target of Nod-IN-1

This technical guide provides a comprehensive overview of the cellular target of this compound, a known inhibitor of the Nucleotide-binding oligomerization domain (NOD)-like receptor signaling pathway. This document details the mechanism of action, presents quantitative data on its inhibitory activity, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound and its Cellular Targets

This compound is a potent mixed inhibitor of the nucleotide-binding oligomerization domain (NOD)-like receptors, specifically NOD1 and NOD2 .[1][2][3] These proteins are intracellular pattern recognition receptors (PRRs) that play a crucial role in the innate immune system by recognizing specific components of bacterial peptidoglycan.[4][5]

  • NOD1 recognizes D-glutamyl-meso-diaminopimelic acid (iE-DAP), a component found predominantly in the peptidoglycan of Gram-negative bacteria.[4][5]

  • NOD2 recognizes muramyl dipeptide (MDP), a conserved motif present in the peptidoglycan of both Gram-positive and Gram-negative bacteria.[6]

Upon recognition of their respective ligands, NOD1 and NOD2 initiate a signaling cascade that leads to the production of pro-inflammatory cytokines and other immune mediators.[6][7] By inhibiting both NOD1 and NOD2, this compound can effectively modulate these inflammatory responses.

Mechanism of Action

The activation of NOD1 and NOD2 by their respective ligands triggers a conformational change and oligomerization of the receptor. This oligomerization facilitates the recruitment of the downstream serine/threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2) , through a homotypic interaction between their respective caspase recruitment domains (CARD).[4][8][9][10]

The formation of the NOD-RIPK2 signaling complex, sometimes referred to as the "NODosome," is a critical step in the pathway.[11] Upon recruitment, RIPK2 is activated and undergoes polyubiquitination, which serves as a scaffold to recruit further downstream signaling components.[10][12][13] This leads to the activation of two major signaling pathways:

  • Nuclear Factor-kappa B (NF-κB) Pathway: Activated RIPK2 recruits and activates the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB (IκB).[10] This phosphorylation targets IκB for degradation, allowing the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines such as IL-6, TNF-α, and IL-1β.[12][14][15]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The activated RIPK2 complex also leads to the activation of MAPKs, such as p38, JNK, and ERK.[6][14] These kinases, in turn, activate other transcription factors like AP-1, which also contribute to the inflammatory response.[6]

This compound, as an inhibitor of NOD1 and NOD2, is presumed to act by preventing the initial activation and/or conformational changes in these receptors, thereby blocking the recruitment of RIPK2 and the subsequent downstream signaling events.

Quantitative Data

The inhibitory activity of this compound on its cellular targets has been quantified, primarily through cell-based assays measuring the inhibition of downstream signaling events.

Compound Target Assay Type IC50 (μM) Reference
This compoundNOD1NF-κB Reporter Assay5.74[1][2][3]
This compoundNOD2NF-κB Reporter Assay6.45[1][2][3]

Signaling Pathway Diagram

The following diagram illustrates the NOD1/NOD2 signaling pathway that is inhibited by this compound.

NOD_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs Bacterial Peptidoglycan (iE-DAP / MDP) Nod1_Nod2 NOD1 / NOD2 PAMPs->Nod1_Nod2 Recognition RIPK2 RIPK2 Nod1_Nod2->RIPK2 CARD-CARD Interaction IKK_Complex IKK Complex RIPK2->IKK_Complex Activation MAPK_Cascade MAPK Cascade (p38, JNK, ERK) RIPK2->MAPK_Cascade Activation IκB IκB IKK_Complex->IκB Phosphorylation NFkB NF-κB IκB->NFkB Release Gene_Expression Pro-inflammatory Gene Transcription (IL-6, TNF-α, IL-1β) NFkB->Gene_Expression NFkB->NFkB_nucleus Translocation AP1 AP-1 MAPK_Cascade->AP1 Activation AP1->Gene_Expression AP1->AP1_nucleus Translocation Nod_IN_1 This compound Nod_IN_1->Nod1_Nod2 Inhibition

NOD1/NOD2 Signaling Pathway and Inhibition by this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

This assay is used to quantify the activation of the NF-κB signaling pathway in response to NOD1/2 stimulation and its inhibition by this compound.

Objective: To determine the IC50 of this compound for the inhibition of NOD1- and NOD2-mediated NF-κB activation.

Materials:

  • HEK293T cells

  • Expression plasmids for human NOD1 or NOD2

  • NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])

  • Control plasmid for transfection normalization (e.g., Renilla luciferase plasmid)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • DMEM with 10% FBS

  • NOD1 ligand: C12-iE-DAP

  • NOD2 ligand: L18-MDP

  • This compound

  • Luciferase assay system (e.g., Dual-Glo Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection: Co-transfect the cells with the NOD1 or NOD2 expression plasmid, the NF-κB luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the transfected cells for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control (DMSO). Incubate for 1 hour.

  • Ligand Stimulation: Add the NOD1 ligand (C12-iE-DAP, final concentration 100 ng/mL) or NOD2 ligand (L18-MDP, final concentration 100 ng/mL) to the respective wells.

  • Incubation: Incubate the plates for 6-8 hours at 37°C in a CO2 incubator.

  • Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This assay measures the production and secretion of pro-inflammatory cytokines, which are downstream products of NOD1/2 signaling.

Objective: To confirm that this compound inhibits the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in response to NOD1/2 activation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1)

  • RPMI-1640 with 10% FBS

  • NOD1 ligand: iE-DAP

  • NOD2 ligand: MDP

  • This compound

  • ELISA kits for human IL-6 and TNF-α

  • Microplate reader

Procedure:

  • Cell Seeding: Seed PBMCs or THP-1 cells (differentiated with PMA if necessary) in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for 1 hour.

  • Ligand Stimulation: Stimulate the cells with iE-DAP (for NOD1) or MDP (for NOD2) for 16-24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA: Perform the ELISA for the desired cytokines (e.g., IL-6, TNF-α) according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve from the cytokine standards. Determine the concentration of the cytokine in each sample from the standard curve. Plot the cytokine concentration against the this compound concentration to assess the inhibitory effect.

CETSA is a biophysical assay that can be used to verify the direct binding of a compound to its target protein in a cellular context.[16][17] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[16][17]

Objective: To demonstrate target engagement of this compound with NOD1 and NOD2 in intact cells.

Materials:

  • Cells endogenously expressing or overexpressing NOD1 or NOD2

  • This compound

  • PBS and protease inhibitors

  • PCR thermocycler or heating block

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against NOD1 and NOD2

  • Secondary HRP-conjugated antibody

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment: Treat the cells with this compound or vehicle control at a desired concentration for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler.

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Sample Preparation: Collect the supernatants containing the soluble proteins and prepare them for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for NOD1 or NOD2.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and this compound-treated samples. Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the Cellular Thermal Shift Assay (CETSA).

CETSA_Workflow cluster_preparation Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Treat cells with This compound or Vehicle B 2. Aliquot cell suspension A->B C 3. Heat at a range of temperatures B->C D 4. Lyse cells C->D E 5. Centrifuge to separate soluble and aggregated proteins D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Western Blot for NOD1/NOD2 F->G H 8. Quantify bands and plot melting curves G->H

Cellular Thermal Shift Assay (CETSA) Workflow

Conclusion

This compound is a dual inhibitor of the intracellular innate immune receptors NOD1 and NOD2. Its mechanism of action involves the disruption of the initial steps of the NOD signaling pathway, thereby preventing the recruitment of RIPK2 and the subsequent activation of NF-κB and MAPK signaling cascades. This leads to a reduction in the production of pro-inflammatory cytokines. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate this compound and other modulators of the NOD-like receptor pathway. The provided diagrams serve as visual aids to understand the complex signaling network and experimental procedures involved in this area of research.

References

A Technical Guide to Nod-IN-1 and the NOD1/NOD2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nucleotide-binding oligomerization domain (NOD)-like receptors, NOD1 and NOD2, are critical intracellular pattern recognition receptors (PRRs) of the innate immune system.[1][2] They play a pivotal role in detecting bacterial peptidoglycan (PGN) fragments in the host cell cytosol, initiating signaling cascades that lead to inflammatory and antimicrobial responses.[1][2] Dysregulation of this pathway is implicated in various inflammatory diseases, making it a key target for therapeutic intervention. This guide provides an in-depth overview of the NOD1/NOD2 signaling pathway and introduces Nod-IN-1, a potent dual inhibitor of both receptors. We will detail the molecular mechanisms, present quantitative data on inhibitor activity, provide comprehensive experimental protocols for studying the pathway, and visualize key processes using detailed diagrams.

The NOD1/NOD2 Signaling Pathway: An Overview

NOD1 and NOD2 are members of the NOD-like receptor (NLR) family and function as cytosolic sensors for bacterial components.[1][3] While NOD1 is ubiquitously expressed, the expression of NOD2 is more restricted, primarily found in immune cells like monocytes, macrophages, and dendritic cells, as well as intestinal Paneth cells.[4]

These receptors recognize specific motifs within bacterial peptidoglycan:

  • NOD1 recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a component found predominantly in the PGN of Gram-negative bacteria and certain Gram-positive bacteria.[1][5]

  • NOD2 detects muramyl dipeptide (MDP), a conserved motif present in the PGN of nearly all Gram-positive and Gram-negative bacteria.[5][6]

Upon ligand recognition, NOD1 and NOD2 undergo a conformational change, leading to self-oligomerization.[7] This activation initiates a downstream signaling cascade that is crucial for mounting an effective innate immune response.

Molecular Mechanism of NOD1/NOD2 Signaling

The activation of NOD1 and NOD2 converges on a common signaling pathway that culminates in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).[6][8] The central adaptor protein in this cascade is the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2).

The key steps are as follows:

  • Ligand Recognition and Oligomerization: In their inactive state, NOD1 and NOD2 are monomers.[7] Binding of their respective ligands (iE-DAP or MDP) to the leucine-rich repeat (LRR) domain induces a conformational change.[9]

  • RIPK2 Recruitment: The activated NOD proteins oligomerize and recruit RIPK2 through homotypic interactions between their caspase activation and recruitment domains (CARDs).[1][4]

  • Signal Complex Formation: The recruitment of RIPK2 leads to its ubiquitination, which is a critical step for the formation of a larger signaling complex, often called the "nodosome".[9][10] This complex recruits other key proteins, including the TAK1 kinase complex.[1][7]

  • Activation of NF-κB and MAPKs: The TAK1 complex activates both the IκB kinase (IKK) complex and the MAPK pathways (including p38, JNK, and ERK).[1][7]

  • Transcriptional Response: Activation of the IKK complex leads to the degradation of IκB proteins, allowing NF-κB to translocate to the nucleus. Both NF-κB and activated MAPKs (like AP-1) drive the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β) and antimicrobial peptides.[11]

NOD_Signaling_Pathway NOD1/NOD2 Signaling Pathway cluster_extracellular Extracellular / Phagosome cluster_cytosol Cytosol cluster_nucleus Nucleus Bacteria Bacteria PGN Peptidoglycan (PGN) Fragments Bacteria->PGN Enters Cytosol iEDAP iE-DAP PGN->iEDAP MDP MDP PGN->MDP NOD1 NOD1 RIPK2 RIPK2 NOD1->RIPK2 recruit NOD2 NOD2 NOD2->RIPK2 recruit iEDAP->NOD1 binds MDP->NOD2 binds TAK1 TAK1 Complex RIPK2->TAK1 activates IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB_Inhib IκB IKK->NFkB_Inhib phosphorylates AP1_nuc AP-1 MAPK->AP1_nuc activates NFkB NF-κB NFkB_Inhib->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nod_IN_1 This compound Nod_IN_1->RIPK2 Inhibition Genes Pro-inflammatory Genes (IL-6, TNF-α, IL-8) NFkB_nuc->Genes induce transcription AP1_nuc->Genes induce transcription

Fig 1. The NOD1/NOD2 signaling cascade and the inhibitory action of this compound.

This compound: A Dual Inhibitor of the NOD1/NOD2 Pathway

This compound is a small molecule compound identified as a potent, mixed inhibitor of both NOD1 and NOD2 signaling pathways.[12][13] It serves as a valuable chemical probe for investigating the physiological and pathological roles of NOD receptor activation. Unlike more selective inhibitors, its dual activity allows for the broad suppression of inflammatory responses mediated by both NOD1 and NOD2.[12] The western blotting has shown that this compound can decrease the protein levels of NLRP3, caspase-1, GSDMD, IL-1β, and IL-18.[12]

Quantitative Analysis of Inhibitor Activity

The potency of this compound and other relevant inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the response (e.g., NF-κB activation or cytokine production) by 50%.

InhibitorTarget(s)IC50 (NOD1)IC50 (NOD2)IC50 (RIPK2)Key CharacteristicsReference(s)
This compound NOD1 / NOD25.74 µM6.45 µM-Potent mixed inhibitor with balanced activity.[12][13][14]
Noditinib-1 (ML130) NOD10.56 µM~20 µM-Potent and selective NOD1 inhibitor (>35-fold selectivity over NOD2).[15]
Ponatinib RIPK2 (and others)--6.7 nMA potent Type II kinase inhibitor that blocks RIPK2.[5][16]
GSK2983559 RIPK24 nM (IL-8)13 nM (TNF-α)-Potent RIPK2 inhibitor evaluated in clinical trials.[5]
NOD1/2-IN-1 NOD1 / NOD218 nM170 nM-Potent dual inhibitor targeting NOD1/2 pathways.[13]
NOD1-RIPK2-IN-1 NOD1 / RIPK242 nM-1.52 nMDual inhibitor of NOD1 signaling and RIPK2 kinase activity.[17]

Note: IC50 values can vary based on the specific assay conditions. Values for GSK2983559 are reported from cellular assays measuring cytokine inhibition.

Experimental Protocols for Studying NOD1/NOD2 Inhibition

Validating the activity of inhibitors like this compound requires robust and reproducible cellular assays. Below are detailed protocols for key experiments used in the characterization of NOD pathway modulators.

Experimental_Workflow Workflow for Screening NOD1/NOD2 Inhibitors cluster_prep Assay Preparation cluster_treatment Treatment cluster_readout Data Acquisition & Analysis seed_cells 1. Seed Reporter Cells (e.g., HEK-Blue™ NOD1/2) in 96-well plates culture_cells 2. Culture overnight (Allow cells to adhere) seed_cells->culture_cells add_inhibitor 3. Add Test Inhibitor (e.g., this compound) at various concentrations culture_cells->add_inhibitor pre_incubate 4. Pre-incubate (e.g., 1 hour) add_inhibitor->pre_incubate add_agonist 5. Add NOD Agonist (iE-DAP or MDP) pre_incubate->add_agonist incubate_main 6. Incubate (e.g., 16-24 hours) add_agonist->incubate_main readout_seap 7a. NF-κB Reporter Assay (Measure SEAP/Luciferase) incubate_main->readout_seap readout_cytokine 7b. Cytokine Assay (Collect supernatant for ELISA) incubate_main->readout_cytokine readout_viability 7c. Viability Assay (Add MTS/MTT reagent) incubate_main->readout_viability analyze 8. Analyze Data (Calculate % inhibition, IC50 values) readout_seap->analyze readout_cytokine->analyze readout_viability->analyze

Fig 2. A generalized experimental workflow for testing NOD1/NOD2 inhibitors.
Protocol 1: NF-κB Activation Reporter Assay

This assay measures the activation of the NF-κB pathway downstream of NOD1/NOD2 activation. It commonly uses a stable cell line (e.g., HEK293) expressing the relevant NOD receptor and a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP, or Luciferase) under the control of an NF-κB-inducible promoter.[18][19][20]

Materials:

  • HEK-Blue™ hNOD1 or hNOD2 cells (InvivoGen)

  • HEK-Blue™ Detection Medium (InvivoGen)

  • NOD1 agonist (e.g., C12-iE-DAP) or NOD2 agonist (e.g., L18-MDP)

  • This compound or other test compounds

  • Sterile, flat-bottom 96-well plates

  • Phosphate-Buffered Saline (PBS)

  • Complete growth medium (e.g., DMEM, 10% FBS, Penicillin/Streptomycin)

Methodology:

  • Cell Seeding:

    • Harvest HEK-Blue™ cells and resuspend in fresh growth medium.

    • Seed 5 x 10⁴ cells per well (in 100 µL) into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in growth medium.

    • Remove the old medium from the cells and add 90 µL of medium containing the desired concentration of this compound. Include a vehicle control (e.g., 0.1% DMSO).

    • Pre-incubate the plate for 1 hour at 37°C.

  • Agonist Stimulation:

    • Prepare NOD1 or NOD2 agonist at 10X the final desired concentration.

    • Add 10 µL of the 10X agonist solution to the appropriate wells. Include an unstimulated control well.

    • Incubate for 16-24 hours at 37°C, 5% CO₂.

  • Signal Detection (SEAP):

    • Add 180 µL of HEK-Blue™ Detection medium to a new 96-well plate.

    • Transfer 20 µL of supernatant from the stimulated cell plate to the plate containing the detection medium.

    • Incubate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm using a spectrophotometer.

  • Data Analysis:

    • Subtract the background reading (unstimulated control) from all values.

    • Calculate the percentage of inhibition relative to the agonist-only control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cytokine Production Measurement by ELISA

This protocol quantifies the secretion of pro-inflammatory cytokines (e.g., IL-8, TNF-α) from immune cells, such as human THP-1 monocytes or primary macrophages, in response to NOD activation.

Materials:

  • THP-1 cells or bone marrow-derived macrophages (BMDMs)

  • NOD1/NOD2 agonists

  • This compound or other test compounds

  • RPMI-1640 medium with 10% FBS

  • Human IL-8 or TNF-α ELISA kit (e.g., R&D Systems, BD Biosciences)

  • 96-well plates

Methodology:

  • Cell Seeding: Seed THP-1 cells or BMDMs in a 96-well plate at a density of 1 x 10⁵ cells per well in 180 µL of medium. For THP-1 cells, differentiate into macrophage-like cells with PMA (phorbol 12-myristate 13-acetate) for 48 hours if required, followed by a rest period.

  • Inhibitor and Agonist Treatment:

    • Add 10 µL of 20X test inhibitor solution to each well and pre-incubate for 1 hour.

    • Add 10 µL of 20X NOD agonist to stimulate the cells.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's protocol.

    • Briefly, coat an ELISA plate with capture antibody, block the plate, add cell supernatants and standards, add detection antibody, add substrate (e.g., TMB), and stop the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the cytokine concentration in each sample based on the standard curve. Determine the IC50 of the inhibitor as described in Protocol 4.1.

Protocol 3: Cell Viability (Cytotoxicity) Assay

It is crucial to ensure that the observed inhibition is not due to compound-induced cell death. The MTS assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]

Materials:

  • Cells and compounds prepared as in the primary assay.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega).

  • 96-well plate.

Methodology:

  • Cell Treatment: Prepare a 96-well plate with cells and test compounds at the same concentrations and for the same duration as the functional assay (e.g., 24 hours). Include a "cells only" control and a "no cells" background control.

  • MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well containing 100 µL of medium.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis:

    • Subtract the background absorbance (no cells control) from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells: (Abs_treated / Abs_vehicle) * 100.

    • A significant drop in viability (e.g., below 80%) at active concentrations may indicate cytotoxicity.[12]

Conclusion

The NOD1/NOD2 signaling pathway is a cornerstone of the innate immune response to bacterial pathogens. Its intricate molecular machinery provides multiple points for therapeutic intervention in inflammatory diseases. This compound, as a dual inhibitor, is an invaluable research tool for dissecting the broad consequences of NOD pathway activation. The standardized protocols provided in this guide offer a robust framework for researchers to investigate the efficacy and mechanism of action of this compound and other novel modulators, paving the way for the development of new therapeutics for NOD-associated pathologies.

References

Nod-IN-1: A Technical Guide on its Biological Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the biological activity of Nod-IN-1, a potent inhibitor of Nucleotide-binding Oligomerization Domain (NOD)-like receptors. It includes quantitative data, in-depth experimental methodologies, and visual representations of its mechanism of action.

Introduction

Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and 2 (NOD2) are key intracellular pattern recognition receptors (PRRs) that play a crucial role in the innate immune system.[1][2][3] They detect specific peptidoglycan (PGN) fragments from bacteria, initiating signaling cascades that lead to inflammatory responses.[4][5][6][7][8] NOD1 recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), found predominantly in Gram-negative bacteria, while NOD2 recognizes muramyl dipeptide (MDP), a component of both Gram-positive and Gram-negative bacteria.[4][8] Dysregulation of NOD1 and NOD2 signaling is associated with various inflammatory disorders, making them attractive therapeutic targets.[9]

This compound is a small molecule identified as a potent, mixed inhibitor of both NOD1 and NOD2.[10] This guide details its inhibitory activity, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Quantitative Biological Activity

This compound demonstrates balanced inhibitory activity against both NOD1 and NOD2 in the low micromolar range.[10] The half-maximal inhibitory concentrations (IC50) are summarized below.

Target Inhibitor IC50 (μM) Assay System
Human NOD1This compound5.74C12-iE-DAP-induced NF-κB activation in HEK-Blue™ cells[10][11]
Human NOD2This compound6.45Ligand-induced NF-κB activation in HEK-Blue™ cells[10][11]

Mechanism of Action and Signaling Pathway

Upon activation by their respective ligands, NOD1 and NOD2 undergo a conformational change and oligomerization.[12] This leads to the recruitment of the serine-threonine kinase RIPK2 (also known as RICK) through homotypic CARD-CARD interactions.[6][12] The recruitment and subsequent ubiquitination of RIPK2 act as a scaffold to engage downstream complexes, including the TAK1 complex, which in turn activates both the canonical NF-κB and MAPK signaling pathways.[12][13][14] This cascade culminates in the nuclear translocation of transcription factors like NF-κB and AP-1, leading to the expression of pro-inflammatory genes, including cytokines and chemokines.[13]

This compound exerts its biological effect by inhibiting this signaling cascade, specifically preventing ligand-induced NF-κB activation downstream of NOD1 and NOD2.[11]

NOD_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMP Bacterial Peptidoglycan (iE-DAP / MDP) NOD1_NOD2 NOD1 / NOD2 PAMP->NOD1_NOD2 Binds RIPK2 RIPK2 (RICK) NOD1_NOD2->RIPK2 Recruits TAK1 TAK1 Complex RIPK2->TAK1 Activates IKK IKK Complex TAK1->IKK Activates NFKB_IKB NF-κB / IκBα IKK->NFKB_IKB Phosphorylates IκBα NFKB NF-κB NFKB_IKB->NFKB Releases Genes Pro-inflammatory Gene Transcription NFKB->Genes Translocates Nod_IN_1 This compound Nod_IN_1->NOD1_NOD2 Inhibits

NOD1/2 Signaling and this compound Point of Inhibition.

Experimental Protocols

The characterization of this compound's biological activity relies on specific cell-based assays. Below are detailed methodologies for key experiments.

NF-κB Reporter Gene Assay

This assay is the primary method for quantifying the inhibitory potency of this compound on NOD1 and NOD2 signaling.[5][7][9]

  • Objective: To measure the dose-dependent inhibition of ligand-induced NF-κB activation by this compound.

  • Cell Line: HEK-Blue™ NOD1 or HEK-Blue™ NOD2 cells (InvivoGen). These are human embryonic kidney (HEK293) cells that are co-transfected to express the respective human NOD receptor and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of a promoter containing NF-κB and AP-1 binding sites.

  • Materials:

    • HEK-Blue™ Cells

    • NOD1 agonist: C12-iE-DAP (Tri-DAP)[11]

    • NOD2 agonist: L18-MDP

    • This compound (dissolved in DMSO)

    • QUANTI-Blue™ Solution (InvivoGen) for SEAP detection

    • 96-well plates

  • Procedure:

    • Cell Seeding: Plate HEK-Blue™ cells in a 96-well plate at a density of ~5 x 10⁴ cells per well and incubate overnight.

    • Compound Addition: Treat cells with a serial dilution of this compound or vehicle control (DMSO).

    • Ligand Stimulation: After a short pre-incubation with the compound (e.g., 1 hour), add the specific NOD agonist (C12-iE-DAP for NOD1 cells, L18-MDP for NOD2 cells) to the wells to stimulate the pathway.

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Detection: Transfer a small aliquot of the cell culture supernatant to a new 96-well plate containing QUANTI-Blue™ Solution. Incubate at 37°C for 1-3 hours.

    • Data Acquisition: Measure the SEAP activity by reading the optical density (OD) at 620-655 nm using a spectrophotometer.

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.[15][16]

Experimental_Workflow cluster_workflow NF-κB Reporter Assay Workflow A 1. Seed HEK-Blue™ Cells (96-well plate) B 2. Pre-incubate with This compound Dilutions A->B C 3. Add NOD Agonist (e.g., C12-iE-DAP) B->C D 4. Incubate (24 hours) C->D E 5. Measure SEAP Activity in Supernatant D->E F 6. Analyze Data (Calculate IC50) E->F

Workflow for Evaluating this compound in a Reporter Assay.
Cell Viability (Cytotoxicity) Assay

This assay is crucial to ensure that the observed inhibition of NF-κB is not due to general cellular toxicity.

  • Objective: To assess the effect of this compound on the metabolic activity and viability of cells.

  • Assay Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product that is soluble in the cell culture medium.

  • Cell Line: HEK-Blue™ NOD1 cells.[10]

  • Procedure:

    • Cell Treatment: Seed cells in a 96-well plate and treat them with various concentrations of this compound (e.g., up to 25 μM) for 24 hours.[10]

    • MTS Reagent Addition: Add a premixed MTS reagent solution to each well.

    • Incubation: Incubate the plate for 1-4 hours at 37°C.

    • Data Acquisition: Measure the absorbance of the formazan product at 490 nm.

  • Data Analysis: The absorbance is directly proportional to the number of living cells. Cell viability is expressed as a percentage relative to the untreated control. Results for this compound showed that it is well tolerated by HEK-Blue NOD1 cells, with residual metabolic activities not falling below 80% at the maximum tested concentration of 25 μM.[10]

Summary and Conclusion

This compound is a valuable research tool characterized as a dual inhibitor of NOD1 and NOD2. Quantitative analysis confirms its inhibitory activity in the low micromolar range for both receptors. Its mechanism involves the disruption of the canonical NOD signaling pathway, preventing the activation of the transcription factor NF-κB. Standardized experimental protocols, such as NF-κB reporter and MTS cytotoxicity assays, are essential for its characterization and for screening new, more potent derivatives. The data and methodologies presented in this guide provide a comprehensive resource for professionals in immunology and drug development exploring the therapeutic potential of NOD receptor modulation.

References

Nod-IN-1: A Technical Guide to its Discovery and Development as a Dual NOD1/NOD2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive technical overview of the discovery and development of Nod-IN-1, a potent mixed inhibitor of Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the modulation of the innate immune system.

Introduction: The Role of NOD1 and NOD2 in Innate Immunity

Nucleotide-binding oligomerization domain 1 (NOD1) and NOD2 are key intracellular pattern recognition receptors (PRRs) that form a crucial part of the innate immune system.[1][2][3] These receptors are responsible for detecting specific molecular patterns associated with bacterial pathogens, thereby initiating inflammatory and antimicrobial responses.[1][4][5]

  • NOD1 is ubiquitously expressed and recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a component of peptidoglycan (PGN) found predominantly in Gram-negative bacteria.[1][6][7]

  • NOD2 expression is more restricted, primarily to immune cells like macrophages and dendritic cells, as well as intestinal epithelial cells.[8][9] It recognizes muramyl dipeptide (MDP), a PGN motif common to both Gram-positive and Gram-negative bacteria.[3][6]

Upon ligand recognition, NOD1 and NOD2 undergo a conformational change and oligomerization. This activation leads to the recruitment of the serine-threonine kinase RIPK2 (also known as RICK) through a homotypic CARD-CARD interaction.[7][9][10] The formation of the NOD-RIPK2 signalosome triggers downstream signaling cascades, principally activating the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][9][11][12] This culmination of signaling results in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides, which are essential for clearing bacterial infections.[11][13]

Given their central role in inflammation, dysregulation of NOD1 and NOD2 signaling has been implicated in a variety of inflammatory and autoimmune diseases, including Crohn's disease, asthma, and metabolic disorders.[1][6][14][15] This has made them attractive targets for the development of small-molecule inhibitors to therapeutically modulate inflammatory responses. This compound emerged from research efforts aimed at identifying such inhibitors.

Discovery and Development of this compound

The discovery of NOD1/2 inhibitors has largely been driven by high-throughput screening (HTS) campaigns designed to identify small molecules that can block NOD-dependent NF-κB activation.[14][15] These campaigns typically employ cell-based reporter assays where the activation of the NOD pathway by a specific ligand drives the expression of a reporter gene, such as luciferase.[15][16]

This compound was identified as a potent, mixed inhibitor of both NOD1 and NOD2.[17] It represents a class of compounds with a balanced inhibitory profile against both receptors, distinguishing it from more selective inhibitors like Noditinib-1 (also known as ML130), which shows a 36-fold selectivity for NOD1 over NOD2.[8][18]

Quantitative Data

The inhibitory activity and in vivo formulation details for this compound are summarized below. Data for the selective NOD1 inhibitor Noditinib-1 (ML130) is included for comparison.

Table 1: In Vitro Inhibitory Activity of this compound

CompoundTargetIC50 (μM)SelectivityReference
This compound NOD15.74Mixed Inhibitor[17][18]
NOD26.45[17][18]
Noditinib-1 (ML130) NOD10.56~36-fold vs NOD2[18]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce a biological response by 50%.[19][20][21]

Table 2: In Vivo Formulation Protocol for this compound

ComponentVolumetric RatioPurposeReference
DMSO10%Primary Solvent[17]
PEG30040%Solubilizer/Vehicle[17]
Tween-805%Surfactant/Emulsifier[17]
Saline45%Vehicle/Diluent[17]
Final Solubility ≥ 2.5 mg/mL (7.28 mM) [17]

Experimental Protocols

The following protocols describe the key methodologies used in the characterization of this compound.

This assay is the primary method for quantifying the inhibitory activity of compounds against the NOD1 and NOD2 signaling pathways.

  • Objective: To measure the dose-dependent inhibition of ligand-induced NF-κB activation by a test compound.

  • Cell Line: Human Embryonic Kidney (HEK) 293T cells stably transfected with a plasmid containing an NF-κB-dependent luciferase reporter gene (293T-kB-LV-LUC).[16] These cells are also engineered to overexpress either human NOD1 (for the NOD1 assay) or human NOD2 (for the NOD2 assay).[22]

  • Reagents:

    • NOD1 Ligand: Tri-DAP (L-Ala-γ-D-Glu-mesoDAP) or iE-DAP.[16][22]

    • NOD2 Ligand: Muramyl dipeptide (MDP).[16][22]

    • Test Compound: this compound, dissolved in DMSO.

    • Luciferase Assay Reagent (e.g., Steady-Glo®).[16]

  • Protocol:

    • Seed the engineered HEK293 cells into 96-well or 384-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound (this compound) in cell culture medium.

    • Pre-incubate the cells with the test compound dilutions for a specified period (e.g., 1 hour).

    • Stimulate the cells by adding the appropriate NOD ligand (Tri-DAP for NOD1-expressing cells, MDP for NOD2-expressing cells) to a final concentration known to induce a robust response.

    • Incubate the plates for an additional period (e.g., 6-24 hours) to allow for reporter gene expression.[23]

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

    • Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO-treated controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[21]

This assay is performed to ensure that the observed inhibition of NF-κB signaling is not a result of compound-induced cell death.

  • Objective: To assess the metabolic activity and viability of cells after treatment with the test compound.

  • Cell Line: HEK-Blue™ NOD1 cells or the relevant HEK293T cell line used in the primary assay.

  • Reagent: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or similar viability reagent.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with the test compound at various concentrations (typically up to the highest concentration used in the reporter assay, e.g., 25 μM) for 24 hours.[17]

    • Add the MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

    • Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm).

    • Data Analysis: Compare the absorbance of compound-treated cells to that of untreated (vehicle) control cells. A compound is generally considered non-toxic if cell viability remains high (e.g., >80%) at the tested concentrations.[17]

This protocol details the preparation of this compound for administration in animal models.

  • Objective: To prepare a clear, soluble formulation of this compound suitable for in vivo use.

  • Materials: this compound powder, DMSO, PEG300, Tween-80, Saline.

  • Protocol: [17]

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • In a sterile tube, add the required volume of PEG300 (to achieve a final concentration of 40%).

    • Add the required volume of the this compound/DMSO stock solution (for a final DMSO concentration of 10%) to the PEG300 and mix thoroughly.

    • Add the required volume of Tween-80 (for a final concentration of 5%) and mix again.

    • Finally, add the required volume of saline (to make up the final 45%) and mix until a clear solution is formed.

    • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. The working solution should be prepared fresh on the day of use.[17]

Visualizations: Pathways and Workflows

The following diagrams illustrate the NOD1 signaling pathway and the general workflow for inhibitor discovery.

NOD1_Signaling_Pathway cluster_extracellular Extracellular Space / Cytosol Entry cluster_cytosol Cytosol cluster_nucleus Nucleus PGN Bacterial Peptidoglycan (PGN) iE_DAP iE-DAP PGN->iE_DAP Transport/ Processing NOD1_inactive NOD1 (Inactive) iE_DAP->NOD1_inactive Recognition NOD1_active NOD1 (Active) Oligomerization NOD1_inactive->NOD1_active RIPK2 RIPK2 NOD1_active->RIPK2 CARD-CARD Interaction Complex NOD1-RIPK2 Signalosome NOD1_active->Complex RIPK2->Complex TAK1 TAK1 Complex Complex->TAK1 Recruitment & Ubiquitination IKK IKK Complex (α, β, γ) TAK1->IKK Activation MAPK MAPK (JNK, p38) TAK1->MAPK Activation NFkB_Ikb NF-κB / IκBα IKK->NFkB_Ikb IκBα Phosphorylation & Degradation NFkB NF-κB NFkB_Ikb->NFkB Release Transcription Gene Transcription NFkB->Transcription Translocation Cytokines Pro-inflammatory Cytokines & Chemokines Transcription->Cytokines

Caption: Canonical NOD1 signaling pathway from ligand recognition to gene transcription.

Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization HTS High-Throughput Screening (HTS) Assay Cell-Based NF-κB Reporter Assay (NOD1/NOD2) HTS->Assay Hits Initial Hits Assay->Hits DoseResponse Dose-Response & IC50 Determination Hits->DoseResponse CounterScreens Counter-Screens (e.g., TLR pathways, TNF-α pathway) DoseResponse->CounterScreens Cytotoxicity Cytotoxicity Assays (e.g., MTS) DoseResponse->Cytotoxicity ConfirmedHits Validated Hits CounterScreens->ConfirmedHits Cytotoxicity->ConfirmedHits SAR Structure-Activity Relationship (SAR) ConfirmedHits->SAR LeadCompound Lead Compound (e.g., this compound) SAR->LeadCompound

Caption: General workflow for the discovery and validation of NOD1/2 inhibitors.

References

Nod-IN-1: A Technical Guide to Downstream Signaling Effects

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the core downstream signaling effects of Nod-IN-1 for researchers, scientists, and drug development professionals.

Abstract: this compound is a recognized inhibitor of the Nucleotide-binding oligomerization domain (NOD)-like receptors, NOD1 and NOD2, which are key intracellular pattern recognition receptors in the innate immune system. Dysregulation of NOD1/2 signaling is implicated in a variety of inflammatory diseases, making these receptors significant targets for therapeutic intervention. This guide provides a detailed examination of the downstream signaling effects of this compound, presenting quantitative data, outlining experimental protocols, and visualizing the complex cellular pathways involved. It is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development.

Introduction: NOD1/NOD2 Signaling

The innate immune system relies on pattern recognition receptors (PRRs) to detect conserved microbial structures known as pathogen-associated molecular patterns (PAMPs). NOD1 and NOD2 are cytoplasmic PRRs that play a crucial role in initiating inflammatory responses against invading bacteria.[1][2]

  • NOD1 is ubiquitously expressed and primarily recognizes D-glutamyl-meso-diaminopimelic acid (iE-DAP), a component of peptidoglycan found in most Gram-negative and some Gram-positive bacteria.[3][4][5]

  • NOD2 expression is more restricted, mainly to immune cells like monocytes and macrophages, and it detects muramyl dipeptide (MDP), a peptidoglycan motif common to nearly all bacteria.[4]

Upon ligand recognition, NOD1 and NOD2 undergo a conformational change and self-oligomerize.[1][2][3] This activation leads to the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) through a homotypic CARD-CARD interaction.[1][3][6][7] The formation of this "nodosome" complex is the central event that triggers downstream signaling.[8] Activated RIPK2 undergoes polyubiquitination, which serves as a scaffold to recruit the TAK1 complex.[1][6][8][9] TAK1, in turn, activates two major downstream pathways: the Nuclear Factor-κB (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][3][6][7][8][10] Activation of these pathways results in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides, which are essential for host defense.[7][11]

Mechanism of Action of this compound

This compound is a compound identified as a potent, mixed inhibitor of both NOD1 and NOD2 signaling pathways.[12] By targeting these initial receptors, this compound effectively prevents the conformational changes required for RIPK2 recruitment and the subsequent assembly of the nodosome. This blockade at an early stage of the cascade prevents the activation of all major downstream signaling events, including the NF-κB and MAPK pathways.

Nod_IN_1_Mechanism cluster_stimuli Bacterial Ligands cluster_receptor Receptor Activation cluster_downstream Downstream Signaling iE-DAP iE-DAP NOD1 NOD1 iE-DAP->NOD1 MDP MDP NOD2 NOD2 MDP->NOD2 RIPK2 RIPK2 Recruitment & Nodosome Formation NOD1->RIPK2 NOD2->RIPK2 This compound This compound This compound->NOD1 Inhibits This compound->NOD2 Pathways NF-κB & MAPK Pathway Activation RIPK2->Pathways Response Pro-inflammatory Gene Expression Pathways->Response

Caption: this compound inhibits NOD1 and NOD2, blocking downstream signaling.

Core Downstream Signaling Effects

The primary effect of this compound is the comprehensive suppression of the inflammatory response mediated by NOD1 and NOD2.

Inhibition of NF-κB and MAPK Pathways

By preventing the activation of RIPK2 and TAK1, this compound blocks the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing the transcription of its target genes.[6] Concurrently, this compound prevents the phosphorylation and activation of key MAPKs, including p38, JNK, and ERK.[3][6][10][13] These kinases are responsible for activating other transcription factors, such as AP-1, which also contribute to the inflammatory gene expression program.[10]

Reduction of Pro-inflammatory Cytokine Production

A direct consequence of NF-κB and MAPK pathway inhibition is a significant reduction in the production and secretion of pro-inflammatory cytokines and chemokines. In various cell types, including epithelial cells and monocytes, NOD1/2 activation leads to the release of IL-8, TNF-α, IL-6, and IL-1β.[3][11] Treatment with this compound effectively abrogates the production of these critical inflammatory mediators in response to NOD1/2 agonists.

Quantitative Data Summary

The efficacy of this compound has been quantified in various cellular assays. The data highlights its potency as a dual inhibitor.

Table 1: Inhibitory Potency of this compound

Target Assay System IC50
NOD1 Cellular Reporter Assay 5.74 µM[12]

| NOD2 | Cellular Reporter Assay | 6.45 µM[12] |

Table 2: Effects of NOD Inhibition on Downstream Cellular Responses

Response Cell Type Agonist Effect of Inhibition
IL-8 Secretion Human Sebocytes Tri-DAP (NOD1) Significantly decreased by NOD1 inhibitor ML130[14]
TNF-α Secretion THP-1 Cells C12-iE-DAP (NOD1) + LPS Blocked by NOD antagonists[11][15]
IL-6 Secretion Murine BMDMs iE-DAP (NOD1) Negligible production in Nod1-/- cells[16]
p38 MAPK Activation Colorectal Cancer Cells C12-iE-DAP (NOD1) Attenuated by NOD1 inhibitor ML130[17]

| NF-κB Activation | PTEC Cells | TNF-α | Dose-dependent inhibition by N-Octanoyl Dopamine[18] |

Note: While this compound is a known NOD1/2 inhibitor, much of the detailed downstream characterization in the literature has been performed with other specific inhibitors like ML130 or in knockout models. The principles of downstream inhibition remain the same.

Experimental Protocols

Characterizing the effects of inhibitors like this compound requires specific cellular and biochemical assays.

NF-κB Luciferase Reporter Gene Assay

This is a common high-throughput screening method to identify and quantify the activity of NOD pathway inhibitors.[19]

Reporter_Assay_Workflow A 1. Seed HEK293T cells stably expressing an NF-κB-luciferase reporter construct B 2. Pre-incubate cells with serial dilutions of this compound for 1 hour A->B C 3. Stimulate cells with a specific NOD1 (e.g., iE-DAP) or NOD2 (e.g., MDP) agonist B->C D 4. Incubate for 6-8 hours to allow luciferase expression C->D E 5. Lyse cells and add luciferase substrate (e.g., Steady-Glo®) D->E F 6. Measure luminescence signal on a plate reader E->F G 7. Normalize data and calculate IC50 values F->G

Caption: Workflow for an NF-κB luciferase reporter gene assay.

Methodology:

  • Cell Seeding: HEK293T cells, engineered to contain a luciferase gene under the control of an NF-κB promoter, are seeded into 96- or 384-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for 1 hour.

  • Agonist Stimulation: Cells are then stimulated with a NOD1 agonist (e.g., Tri-DAP) or NOD2 agonist (e.g., MDP) to activate the pathway.[19]

  • Incubation: The plates are incubated for approximately 6 hours to allow for transcription and translation of the luciferase enzyme.

  • Signal Detection: A lytic reagent containing the luciferase substrate is added to the wells. The resulting luminescence, which is proportional to NF-κB activity, is measured.

  • Analysis: Data is normalized to controls, and dose-response curves are generated to determine the IC50 value of the inhibitor.

Cytokine Secretion Assay (ELISA)

This protocol measures the downstream production of a specific cytokine, such as IL-8 or TNF-α, from immune or epithelial cells.

ELISA_Workflow A 1. Plate cells (e.g., THP-1 monocytes) in a multi-well plate B 2. Pre-treat with this compound or vehicle control A->B C 3. Stimulate with NOD1/2 agonist (and/or TLR agonist for synergy studies) B->C D 4. Incubate for 20-24 hours C->D E 5. Collect cell culture supernatant D->E F 6. Perform sandwich ELISA for the target cytokine (e.g., IL-8, TNF-α) according to kit instructions E->F G 7. Read absorbance and calculate cytokine concentration F->G

Caption: Workflow for measuring cytokine secretion via ELISA.

Methodology:

  • Cell Culture: Cells such as THP-1 monocytes are cultured in appropriate media.[11]

  • Treatment and Stimulation: Cells are pre-treated with this compound before being stimulated with a NOD agonist. For synergy studies, a TLR agonist like LPS can be co-administered.[11]

  • Incubation: Cells are incubated for an extended period (e.g., 24 hours) to allow for cytokine synthesis and secretion into the supernatant.

  • Supernatant Collection: The cell culture medium is carefully collected.

  • ELISA: The concentration of the target cytokine in the supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Conclusion

This compound serves as a critical tool for the study of innate immunity. As a dual inhibitor of NOD1 and NOD2, it effectively dismantles the initial steps of the nodosome signaling cascade. Its primary downstream effects are the potent inhibition of the NF-κB and MAPK pathways, leading to a broad-spectrum reduction in the expression of key pro-inflammatory mediators. The methodologies and data presented here underscore the compound's utility in dissecting these pathways and highlight the therapeutic potential of targeting NOD1 and NOD2 in a host of chronic inflammatory and autoimmune diseases.

References

Nod-IN-1 and Inflammasome Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect invading pathogens and endogenous danger signals. Among these, the Nucleotide-binding Oligomerization Domain (NOD)-like Receptors (NLRs) play a crucial role in initiating inflammatory responses. Nod-IN-1 has emerged as a valuable chemical probe for dissecting the intricate signaling pathways governed by two key NLRs, NOD1 and NOD2. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its significant role in the regulation of inflammasomes, multi-protein complexes critical for the maturation of pro-inflammatory cytokines. This document details quantitative data on this compound's inhibitory activity, comprehensive experimental protocols for its application in research, and visual representations of the associated signaling pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound and Inflammasome Priming

This compound is a potent and cell-permeable dual inhibitor of NOD1 and NOD2, intracellular sensors that recognize bacterial peptidoglycan fragments.[1][2] Upon activation, NOD1 and NOD2 recruit the serine-threonine kinase RIPK2, initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB.[3][4] This pathway is a critical "priming" signal (Signal 1) for the activation of the NLRP3 inflammasome, one of the most well-characterized inflammasomes.[5][6] The priming step leads to the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the precursor form of Interleukin-1β (pro-IL-1β).[5] By inhibiting NOD1 and NOD2, this compound effectively dampens this priming signal, thereby regulating the subsequent activation of the NLRP3 inflammasome and the release of mature IL-1β, a potent pro-inflammatory cytokine.

Quantitative Data: Inhibitory Activity of this compound

The efficacy of this compound as a dual inhibitor of NOD1 and NOD2 has been quantified through various cellular assays. The half-maximal inhibitory concentrations (IC50) are summarized below, providing a clear indication of its potency.

Target Assay Type Cell Line IC50 (µM) Reference
NOD1NF-κB Reporter AssayHEK-Blue™ hNOD15.74[1]
NOD2NF-κB Reporter AssayHEK-Blue™ hNOD26.45[1]

Signaling Pathways and Mechanism of Action

This compound exerts its regulatory effect on inflammasomes by intercepting the initial stages of the NOD1/2 signaling cascade. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways.

NOD1/2 Signaling Pathway and Inhibition by this compound

NOD_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs PAMPs (iE-DAP, MDP) NOD1_NOD2 NOD1 / NOD2 PAMPs->NOD1_NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc Nod_IN_1 This compound Nod_IN_1->NOD1_NOD2 inhibits DNA DNA NFκB_nuc->DNA binds to promoter Pro_IL1β_mRNA pro-IL-1β mRNA DNA->Pro_IL1β_mRNA transcription NLRP3_mRNA NLRP3 mRNA DNA->NLRP3_mRNA transcription

Caption: this compound inhibits NOD1/2, preventing NF-κB activation.

NLRP3 Inflammasome Priming and Activation Pathway

Inflammasome_Activation cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation NFκB_nuc NF-κB (from NOD1/2) pro_IL1β pro-IL-1β NFκB_nuc->pro_IL1β upregulates NLRP3_inactive NLRP3 (inactive) NFκB_nuc->NLRP3_inactive upregulates mature_IL1β Mature IL-1β NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active DAMPs DAMPs / PAMPs (e.g., ATP, Nigericin) DAMPs->NLRP3_active ASC ASC NLRP3_active->ASC ASC_speck ASC Speck (Oligomerization) ASC->ASC_speck pro_caspase1 pro-Caspase-1 ASC_speck->pro_caspase1 caspase1 Caspase-1 (active) pro_caspase1->caspase1 cleavage caspase1->pro_IL1β cleaves secretion Secretion mature_IL1β->secretion

Caption: NLRP3 inflammasome activation is a two-step process.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the effect of this compound on inflammasome regulation.

Cell Culture and Treatment
  • Cell Line: Human monocytic THP-1 cells are a suitable model as they endogenously express NOD1, NOD2, and components of the NLRP3 inflammasome.

  • Culture Conditions: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation: For inflammasome activation assays, differentiate THP-1 monocytes into macrophage-like cells by treating with 100 nM phorbol 12-myristate 13-acetate (PMA) for 24 hours. After differentiation, replace the PMA-containing medium with fresh medium and allow the cells to rest for another 24 hours.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM). Pre-incubate the differentiated THP-1 cells with this compound for 1-2 hours before stimulation.

NF-κB Reporter Assay

This assay quantifies the inhibitory effect of this compound on the NOD1/2 signaling pathway.

  • Cell Line: Use HEK-Blue™ hNOD1 and hNOD2 reporter cell lines, which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Protocol:

    • Seed the HEK-Blue™ cells in a 96-well plate.

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Stimulate the HEK-Blue™ hNOD1 cells with C12-iE-DAP (a NOD1 agonist) and the HEK-Blue™ hNOD2 cells with L18-MDP (a NOD2 agonist).

    • Incubate for 24 hours.

    • Collect the supernatant and measure SEAP activity using a spectrophotometer at 620-655 nm after adding QUANTI-Blue™ solution.

    • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.

IL-1β Secretion Assay (ELISA)

This assay measures the downstream consequence of inflammasome activation – the release of mature IL-1β.

  • Protocol:

    • Differentiate and pre-treat THP-1 cells with this compound as described in section 4.1.

    • Priming (Signal 1): Stimulate the cells with a NOD1/2 agonist such as 1 µg/mL Muramyl Dipeptide (MDP) for 4 hours to induce pro-IL-1β and NLRP3 expression.

    • Activation (Signal 2): Following priming, treat the cells with an NLRP3 activator, such as 5 mM ATP for 30 minutes or 10 µM Nigericin for 1 hour.

    • Collect the cell culture supernatants.

    • Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

ASC Oligomerization Assay

This biochemical assay directly visualizes the formation of ASC specks, a hallmark of inflammasome assembly.[7][8]

  • Protocol:

    • Differentiate and treat THP-1 cells with this compound and inflammasome stimuli as described for the IL-1β secretion assay.

    • Lyse the cells in a Triton X-100-based buffer.

    • Centrifuge the lysates at low speed to pellet the insoluble ASC oligomers.

    • Wash the pellet with PBS.

    • Resuspend the pellet and cross-link the ASC oligomers using fresh disuccinimidyl suberate (DSS).

    • Add SDS-PAGE sample buffer, boil the samples, and analyze by Western blotting using an anti-ASC antibody.

    • ASC monomers will appear at ~22 kDa, while oligomers will be visible as higher molecular weight bands.

Caspase-1 Activity Assay

This assay measures the enzymatic activity of cleaved caspase-1, the effector protease of the inflammasome.

  • Protocol:

    • Treat cells as described for the IL-1β secretion assay.

    • Collect both the cell culture supernatant and the cell lysate.

    • Use a commercially available caspase-1 activity assay kit, which typically utilizes a specific caspase-1 substrate (e.g., YVAD) linked to a colorimetric or fluorometric reporter.

    • Incubate the supernatant or lysate with the substrate and measure the resulting signal according to the manufacturer's protocol.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments to investigate the role of this compound in inflammasome regulation.

Workflow for Assessing this compound's Effect on Inflammasome Priming

Priming_Workflow start Start treat_cells Treat cells with this compound start->treat_cells stimulate_nod Stimulate with NOD1/2 agonist (e.g., MDP) treat_cells->stimulate_nod measure_nfkb Measure NF-κB activation (Reporter Assay) stimulate_nod->measure_nfkb measure_mrna Measure NLRP3 & pro-IL-1β mRNA (qRT-PCR) stimulate_nod->measure_mrna end End measure_nfkb->end measure_mrna->end

Caption: Experimental workflow for inflammasome priming analysis.

Workflow for Assessing this compound's Overall Effect on Inflammasome Activation

Full_Inflammasome_Workflow start Start treat_cells Pre-treat cells with this compound start->treat_cells prime_cells Prime with NOD1/2 agonist (Signal 1) treat_cells->prime_cells activate_inflammasome Activate with NLRP3 agonist (Signal 2) prime_cells->activate_inflammasome collect_samples Collect supernatant and cell lysate activate_inflammasome->collect_samples elisa IL-1β ELISA collect_samples->elisa asc_assay ASC Oligomerization Assay collect_samples->asc_assay caspase1_assay Caspase-1 Activity Assay collect_samples->caspase1_assay end End elisa->end asc_assay->end caspase1_assay->end

Caption: Workflow for analyzing inflammasome activation.

Conclusion

This compound serves as an indispensable tool for elucidating the intricate connection between NOD-like receptor signaling and inflammasome activation. Its ability to dually inhibit NOD1 and NOD2 provides a specific means to investigate the "priming" step of the NLRP3 inflammasome. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to explore the therapeutic potential of targeting the NOD1/2-inflammasome axis in a variety of inflammatory diseases. A thorough understanding of the mechanisms of action of compounds like this compound is paramount for the development of novel and targeted anti-inflammatory therapies.

References

Investigating NOD1 Signaling with Nod-IN-1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) signaling pathway and the use of the small molecule inhibitor, Nod-IN-1, as a tool to investigate its function. This document details the mechanism of NOD1 activation, the role of its key signaling components, and the inhibitory action of this compound. Furthermore, it provides detailed experimental protocols for cell-based assays to assess NOD1 signaling and the efficacy of its inhibitors, along with structured data presentation and visualizations to facilitate understanding and experimental design.

Introduction to NOD1 Signaling

The innate immune system relies on pattern recognition receptors (PRRs) to detect conserved molecular structures from microbes, known as pathogen-associated molecular patterns (PAMPs). NOD1 is an intracellular PRR that recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a component of peptidoglycan found in the cell walls of most Gram-negative and certain Gram-positive bacteria. Upon recognition of its ligand, NOD1 undergoes a conformational change, leading to the recruitment and activation of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). This interaction is mediated by a homotypic CARD-CARD (Caspase Activation and Recruitment Domain) interaction.[1]

Activated RIPK2 undergoes polyubiquitination, which serves as a scaffold to recruit downstream signaling complexes, including the TAK1-TAB complex and the IKK (IκB kinase) complex. This cascade ultimately leads to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and mitogen-activated protein kinases (MAPKs).[2][3][4][5][6] Nuclear translocation of NF-κB induces the expression of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8) and Interleukin-6 (IL-6), which are crucial for orchestrating an effective immune response.[7][8]

This compound: A Chemical Probe for NOD1 Signaling

This compound is a potent, cell-permeable small molecule inhibitor that targets the NOD1 signaling pathway. It functions as a mixed inhibitor of both NOD1 and NOD2, with a slightly higher potency for NOD1. The inhibitory activity of this compound allows for the targeted investigation of the physiological and pathological roles of NOD1 signaling in various cellular and disease models.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound.

ParameterValueCell LineAssay TypeReference
IC50 (NOD1) 5.74 µMHEK-Blue™ NOD1NF-κB Reporter Assay[9]
IC50 (NOD2) 6.45 µMHEK-Blue™ NOD2NF-κB Reporter Assay[9]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate NOD1 signaling and its inhibition by this compound.

Cell Culture and Reagents
  • Cell Lines:

    • HEK293T (Human Embryonic Kidney) cells are commonly used for transient transfection-based reporter assays due to their high transfection efficiency.

    • HEK-Blue™ hNOD1 cells (InvivoGen) are engineered HEK293 cells that stably express human NOD1 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Reagents:

    • This compound: To be dissolved in DMSO to prepare a stock solution (e.g., 10 mM).

    • NOD1 Ligand: γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) or Tri-DAP (L-Ala-γ-D-Glu-mDAP). Prepare a stock solution in sterile water or PBS.

    • Cell Culture Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Transfection Reagent: Lipofectamine 2000 or similar.

    • Reporter Plasmids: NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

NF-κB Reporter Assay in HEK293T Cells

This assay measures the activation of the NF-κB pathway in response to NOD1 stimulation and its inhibition by this compound.

Materials:

  • HEK293T cells

  • 24-well tissue culture plates

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase plasmid (or other internal control)

  • NOD1 expression plasmid (optional, as HEK293T cells have low endogenous NOD1)

  • Transfection reagent

  • iE-DAP or Tri-DAP

  • This compound

  • Dual-Luciferase® Reporter Assay System (Promega) or similar

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells/well in 500 µL of complete DMEM and incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • Prepare a DNA-transfection reagent complex according to the manufacturer's instructions. For each well, use, for example, 200 ng of NF-κB luciferase reporter, 20 ng of Renilla luciferase plasmid, and optionally 50 ng of NOD1 expression plasmid.

    • Add the complex to the cells and incubate for 24 hours.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Aspirate the transfection medium and add 450 µL of fresh medium to each well.

    • Add 50 µL of the this compound dilutions to the respective wells and pre-incubate for 1 hour at 37°C.

  • NOD1 Stimulation:

    • Prepare a solution of iE-DAP or Tri-DAP in cell culture medium at 10 times the final desired concentration.

    • Add 50 µL of the NOD1 ligand solution to each well (except for the unstimulated control). A final concentration of 1 µg/mL for iE-DAP is a common starting point.

    • Incubate for 6-8 hours at 37°C.

  • Luciferase Assay:

    • Aspirate the medium and lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

    • Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of NF-κB activity relative to the unstimulated control.

    • Plot the dose-response curve for this compound and determine the IC50 value.

IL-8 Production Measurement by ELISA

This protocol quantifies the secretion of the pro-inflammatory chemokine IL-8 from cells following NOD1 stimulation and its inhibition by this compound.

Materials:

  • HEK-Blue™ hNOD1 cells or another suitable cell line (e.g., HCT116)

  • 96-well tissue culture plates

  • Tri-DAP

  • This compound

  • Human IL-8 ELISA Kit (e.g., from R&D Systems, Thermo Fisher Scientific)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well for HEK-Blue™ hNOD1) in 180 µL of culture medium and incubate overnight.

  • Inhibitor Treatment: Add 10 µL of serial dilutions of this compound to the wells and pre-incubate for 1 hour.

  • NOD1 Stimulation: Add 10 µL of Tri-DAP solution to achieve the final desired concentration (e.g., 10 µg/mL).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Sample Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.

  • ELISA: Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve from the IL-8 standards provided in the kit. Calculate the concentration of IL-8 in each sample. Plot the dose-response curve for this compound's inhibition of IL-8 production and determine the IC50 value.

Cell Viability Assay (MTS Assay)

It is crucial to assess whether the observed inhibition of NOD1 signaling by this compound is due to its specific activity or a result of general cytotoxicity.

Materials:

  • Cells used in the primary assays (e.g., HEK-Blue™ hNOD1)

  • 96-well tissue culture plates

  • This compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at the same density as in the primary functional assays in 80 µL of medium.

  • Compound Treatment: Add 20 µL of serial dilutions of this compound to the wells, covering the same concentration range used in the functional assays, and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate for the same duration as the primary functional assay (e.g., 24 hours).

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. A significant decrease in viability at concentrations where this compound inhibits NOD1 signaling would indicate a cytotoxic effect.

Visualizations

NOD1 Signaling Pathway

NOD1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_nucleus Nucleus PAMP PAMP (iE-DAP) NOD1 NOD1 PAMP->NOD1 Recognition RIPK2 RIPK2 NOD1->RIPK2 CARD-CARD Interaction TAK1_complex TAK1/TAB RIPK2->TAK1_complex Ubiquitination & Recruitment IKK_complex IKKα/β/γ TAK1_complex->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Genes (IL-8, IL-6) NFkB_nuc->Genes Transcription

Caption: Canonical NOD1 signaling pathway leading to NF-κB activation.

Mechanism of Action of this compound

Nod_IN_1_Mechanism iE-DAP iE-DAP NOD1 NOD1 iE-DAP->NOD1 Activates RIPK2 RIPK2 NOD1->RIPK2 Recruits & Activates Downstream_Signaling Downstream Signaling (NF-κB, MAPK activation) RIPK2->Downstream_Signaling Nod_IN_1 This compound Nod_IN_1->NOD1 Inhibits

Caption: Inhibition of the NOD1 signaling pathway by this compound.

Experimental Workflow for Investigating this compound

Experimental_Workflow Start Start: Hypothesis This compound inhibits NOD1 signaling Cell_Culture Cell Culture (e.g., HEK293T, HEK-Blue™ hNOD1) Start->Cell_Culture Primary_Assay Primary Functional Assay (NF-κB Reporter or IL-8 ELISA) Cell_Culture->Primary_Assay Dose_Response Dose-Response Curve & IC50 Determination Primary_Assay->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTS) Dose_Response->Cytotoxicity_Assay Selectivity_Assay Selectivity Assay (vs. NOD2, TLRs) Cytotoxicity_Assay->Selectivity_Assay Mechanism_Study Mechanism of Action Study (e.g., RIPK2 Ubiquitination) Selectivity_Assay->Mechanism_Study Conclusion Conclusion Characterize this compound as a selective NOD1 pathway inhibitor Mechanism_Study->Conclusion

Caption: A typical experimental workflow for characterizing this compound.

References

Methodological & Application

Nod-IN-1 Cellular Assay: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Nod-IN-1 is a potent, cell-permeable small molecule that acts as a mixed inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2, key intracellular pattern recognition receptors of the innate immune system.[1] Upon recognition of specific peptidoglycan (PGN) motifs from bacteria, NOD1 and NOD2 initiate a signaling cascade that results in the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and chemokines. This compound provides a valuable tool for studying the roles of NOD1 and NOD2 in various physiological and pathological processes, including host defense, inflammatory diseases, and cancer. This document provides detailed protocols for assessing the cellular activity of this compound.

Data Presentation

Inhibitory Activity of this compound
TargetIC50 (µM)
NOD15.74
NOD26.45

Table 1: Summary of this compound inhibitory concentrations.[1]

Signaling Pathways and Experimental Workflow

NOD1/NOD2 Signaling Pathway

NOD_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition PGN Peptidoglycan (PGN) NOD1 NOD1 PGN->NOD1 PGN fragments (Tri-DAP for NOD1, MDP for NOD2) NOD2 NOD2 PGN->NOD2 PGN fragments (Tri-DAP for NOD1, MDP for NOD2) RIPK2 RIPK2 NOD1->RIPK2 NOD2->RIPK2 IKK_complex IKK Complex RIPK2->IKK_complex MAPK MAPK RIPK2->MAPK NF_kB NF-κB IKK_complex->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-8) NF_kB->Pro_inflammatory_Cytokines MAPK->Pro_inflammatory_Cytokines This compound This compound This compound->NOD1 Inhibition This compound->NOD2 Inhibition

Caption: NOD1/NOD2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells (e.g., HEK293T) D Pre-incubate cells with this compound A->D B Prepare this compound dilutions B->D C Prepare NOD agonist (Tri-DAP or MDP) E Stimulate cells with NOD agonist C->E D->E F NF-κB Luciferase Reporter Assay E->F G IL-8 ELISA E->G H MTS Cytotoxicity Assay E->H I Measure luminescence, absorbance, or color change F->I G->I H->I J Calculate IC50 or assess cytotoxicity I->J

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB transcription factor, a key downstream effector of NOD1/2 signaling.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound (dissolved in DMSO)

  • NOD1 agonist: L-Ala-γ-D-Glu-mDAP (Tri-DAP)[2]

  • NOD2 agonist: Muramyl dipeptide (MDP)[3]

  • Dual-luciferase reporter assay system

  • White, clear-bottom 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding and Transfection:

    • One day before transfection, seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 3 x 10^4 cells per well in 100 µL of growth medium.[4]

    • On the day of transfection, co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[5][6]

    • Incubate the cells for 24 hours at 37°C in a CO2 incubator.[6]

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Carefully remove the medium from the cells and add 90 µL of the this compound dilutions to the respective wells. Incubate for 1 hour at 37°C.

    • Prepare a solution of Tri-DAP (for NOD1) or MDP (for NOD2) in culture medium at a final concentration of 100 ng/mL to 10 µg/mL.[2][7]

    • Add 10 µL of the agonist solution to the wells containing this compound. For control wells, add 10 µL of medium.

    • Incubate the plate for 6-16 hours at 37°C in a CO2 incubator.[8]

  • Luciferase Assay:

    • Allow the plate and luciferase assay reagents to equilibrate to room temperature.

    • Perform the dual-luciferase assay according to the manufacturer's protocol.[9] This typically involves adding the luciferase substrate and measuring firefly luminescence, followed by the addition of a stop reagent and measurement of Renilla luminescence.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

IL-8 Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the secretion of IL-8, a pro-inflammatory chemokine produced downstream of NOD1/2 activation.

Materials:

  • HEK293T cells (or other suitable cell lines like MCF-7 or HCT116)

  • Appropriate cell culture medium

  • This compound (dissolved in DMSO)

  • NOD1 agonist: Tri-DAP

  • NOD2 agonist: MDP

  • Human IL-8 ELISA kit

  • 96-well microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density that allows for optimal IL-8 production upon stimulation.

    • Allow cells to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with Tri-DAP or MDP for 24 hours.

  • Sample Collection:

    • After the incubation period, centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant for IL-8 measurement. Supernatants can be stored at -80°C if not used immediately.[10]

  • ELISA Procedure:

    • Perform the IL-8 ELISA according to the manufacturer's instructions.[10][11][12][13][14] A general procedure is as follows:

      • Add standards and samples to the wells of the antibody-coated plate.

      • Incubate for the specified time.

      • Wash the wells to remove unbound substances.

      • Add the detection antibody.

      • Incubate and wash.

      • Add the substrate and incubate for color development.

      • Add the stop solution.

      • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[10]

  • Data Analysis:

    • Generate a standard curve using the provided IL-8 standards.

    • Calculate the concentration of IL-8 in each sample from the standard curve.

    • Plot the IL-8 concentration against the this compound concentration to determine the inhibitory effect.

MTS Cytotoxicity Assay

This assay is crucial to ensure that the observed inhibitory effects of this compound are not due to general cytotoxicity. The MTS assay measures cell viability by assessing the metabolic activity of the cells.[15][16][17][18]

Materials:

  • HEK-Blue NOD1 cells or another relevant cell line[1]

  • Appropriate cell culture medium

  • This compound (dissolved in DMSO)

  • MTS reagent

  • 96-well plate

  • 96-well microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^5 cells/well in a final volume of 100 µL.[16][18]

    • Allow cells to adhere overnight.

    • Treat the cells with a range of this compound concentrations (e.g., up to 25 µM) for 24 hours.[1] Include untreated control wells.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[15][17]

    • Incubate the plate for 1 to 4 hours at 37°C, protected from light.[15][17] The optimal incubation time may vary depending on the cell type.

    • Record the absorbance at 490 nm using a microplate reader.[15][18]

  • Data Analysis:

    • Subtract the absorbance of the media-only blank from all readings.

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control. A residual metabolic activity that does not fall below 80% at the maximum concentration tested generally indicates that the compound is well-tolerated.[1]

Conclusion

The protocols outlined in this document provide a comprehensive framework for the cellular characterization of this compound. By utilizing NF-κB reporter assays, IL-8 ELISAs, and cytotoxicity assays, researchers can effectively evaluate the inhibitory potency and specificity of this compound on NOD1 and NOD2 signaling pathways. These methods are essential for advancing our understanding of the roles of these crucial innate immune receptors in health and disease.

References

Application Notes and Protocols for Nod-IN-1: An In Vitro Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of Nod-IN-1, a potent mixed inhibitor of Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2. This document includes detailed protocols for key experiments, a summary of effective concentrations, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates balanced, dual inhibitory activity against both NOD1 and NOD2 proteins.[1][2] These intracellular pattern recognition receptors are critical components of the innate immune system, recognizing bacterial peptidoglycan fragments and initiating inflammatory responses through the activation of NF-κB and MAPK signaling pathways.[3][4][5] The ability of this compound to modulate these pathways makes it a valuable tool for studying the roles of NOD1 and NOD2 in various physiological and pathological processes.

In Vitro Efficacy of this compound

The effective concentration of this compound has been determined in various in vitro assays, primarily focusing on its ability to inhibit NOD1- and NOD2-mediated NF-κB activation.

Table 1: Summary of this compound In Vitro Effective Concentrations
ParameterCell LineAssay TypeEffective ConcentrationReference
IC50 (NOD1) HEK-Blue™ hNOD1NF-κB Reporter Assay5.74 µM[1][2][6]
IC50 (NOD2) HEK-Blue™ hNOD2NF-κB Reporter Assay6.45 µM[1][2][6]
Cytotoxicity HEK-Blue™ hNOD1MTS AssayWell-tolerated up to 25 µM[1][2][6]

Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the NOD1/NOD2-mediated response.

Signaling Pathway

This compound exerts its effect by inhibiting the downstream signaling cascade initiated by NOD1 and NOD2 activation. A simplified representation of this pathway is illustrated below.

NOD_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs PAMPs (e.g., iE-DAP, MDP) NOD1_NOD2 NOD1 / NOD2 PAMPs->NOD1_NOD2 Activation RIPK2 RIPK2 NOD1_NOD2->RIPK2 Recruitment Nod_IN_1 This compound Nod_IN_1->NOD1_NOD2 Inhibition TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylation & Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene_Expression Inflammatory Gene Expression NFkB_nuc->Gene_Expression Transcription NFkB_Assay_Workflow A 1. Seed HEK-Blue™ Cells (2.5 x 10^4 cells/well) B 2. Incubate for 24 hours A->B C 3. Pre-incubate with this compound (various concentrations) for 1 hour B->C D 4. Stimulate with NOD Agonist (e.g., C12-iE-DAP for NOD1) for 24 hours C->D E 5. Collect Supernatant D->E F 6. Add QUANTI-Blue™ Solution E->F G 7. Incubate at 37°C for 1-4 hours F->G H 8. Measure Absorbance at 620-655 nm G->H MTS_Assay_Workflow A 1. Seed HEK-Blue™ Cells (5 x 10^3 cells/well) B 2. Incubate for 24 hours C 3. Treat with this compound (up to 25 µM) for 24 hours D 4. Add MTS Reagent E 5. Incubate at 37°C for 1-4 hours F 6. Measure Absorbance at 490 nm

References

Application Notes and Protocols for In Vivo Studies with Nod-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nod-IN-1 is a potent, cell-permeable small molecule inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2, two key intracellular pattern recognition receptors of the innate immune system. By targeting both NOD1 and NOD2, this compound effectively blocks downstream signaling pathways, including the activation of NF-κB and MAPK, which are crucial for the production of pro-inflammatory cytokines and chemokines. This dual inhibitory activity makes this compound a valuable tool for investigating the roles of NOD1 and NOD2 in various inflammatory and autoimmune disease models in vivo. These application notes provide detailed information on the solubility of this compound and protocols for its use in animal studies.

Mechanism of Action

This compound is a derivative of nodinitib-1 and functions as a dual inhibitor of NOD1 and NOD2. It has been shown to inhibit C12-iE-DAP-induced NF-κB activation in HEK-Blue cells expressing human recombinant NOD1 or NOD2 with IC50 values of 5.74 µM and 6.45 µM, respectively[1][2][3]. Upon activation by their respective ligands, NOD1 and NOD2 recruit the serine-threonine kinase RIPK2, leading to the activation of downstream signaling cascades that culminate in the activation of transcription factors such as NF-κB and AP-1. These transcription factors then orchestrate the expression of a wide range of pro-inflammatory genes. This compound interferes with this process, thereby attenuating the inflammatory response.

Nod_IN_1_Pathway cluster_cell Cell Cytoplasm cluster_nucleus Nucleus PAMPs PAMPs (e.g., iE-DAP, MDP) NOD1_NOD2 NOD1 / NOD2 PAMPs->NOD1_NOD2 activates RIPK2 RIPK2 NOD1_NOD2->RIPK2 recruits TAK1 TAK1 RIPK2->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes MAPK->Pro_inflammatory_Genes Nod_IN_1 This compound Nod_IN_1->NOD1_NOD2 inhibits

Figure 1: Simplified signaling pathway of NOD1/NOD2 and the inhibitory action of this compound.

Solubility of this compound

The poor aqueous solubility of this compound necessitates the use of organic solvents or specialized formulations for in vivo applications. The following table summarizes the reported solubility of this compound in various solvents.

SolventSolubilitySource
DMSO30 mg/mLCayman Chemical[1]
69 mg/mLSelleck Chemicals[2]
55 mg/mLTargetMol[3]
100 mg/mLMedchemExpress
DMF30 mg/mLCayman Chemical[1]
DMSO:PBS (pH 7.2) (1:2)0.33 mg/mLCayman Chemical[1]

In Vivo Formulations

Due to its hydrophobic nature, this compound requires a suitable vehicle for administration in animal models. Below are examples of formulations that can be used for in vivo studies. It is recommended to prepare these formulations fresh before each use.

Formulation CompositionFinal Concentration of this compoundSource
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline2 mg/mLTargetMol[3]
5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS/ddH₂O2 mg/mL (Example Calculation)TargetMol
5% DMSO, 95% Corn OilNot specified, depends on stock concentrationSelleck Chemicals[2]

Note: Sonication may be required to aid dissolution. Always ensure the final solution is clear before administration.

Experimental Protocols

While specific in vivo studies detailing the use of this compound are not widely published, the following protocols are based on common practices for administering poorly soluble inhibitors in inflammatory disease models in mice. Researchers should optimize the dose and administration route for their specific animal model and experimental question.

General Workflow for In Vivo Administration

in_vivo_workflow A 1. This compound Formulation Preparation D 4. This compound Administration A->D B 2. Animal Acclimatization B->D C 3. Baseline Measurements (optional) C->D E 5. Induction of Disease Model (e.g., LPS, DSS) D->E Pre-treatment or Co-administration F 6. Monitoring and Data Collection E->F G 7. Endpoint Analysis F->G

Figure 2: General experimental workflow for in vivo studies with this compound.
Protocol 1: Prophylactic Treatment in a Murine Model of Sepsis

Objective: To evaluate the efficacy of this compound in preventing lipopolysaccharide (LPS)-induced systemic inflammation.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

  • Lipopolysaccharide (LPS) from E. coli

  • 8-10 week old C57BL/6 mice

  • Sterile syringes and needles

Procedure:

  • Formulation Preparation: Prepare the this compound formulation at a concentration of 2 mg/mL as described in the "In Vivo Formulations" table. Prepare a vehicle-only solution for the control group.

  • Animal Dosing:

    • Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection. The injection volume should be adjusted based on the animal's weight (typically 5-10 mL/kg).

  • Induction of Sepsis:

    • One hour after this compound or vehicle administration, induce sepsis by i.p. injection of LPS (e.g., 10 mg/kg).

  • Monitoring and Sample Collection:

    • Monitor mice for signs of sickness (e.g., lethargy, piloerection, hypothermia).

    • At predetermined time points (e.g., 2, 6, 24 hours post-LPS), collect blood via cardiac puncture or tail vein for cytokine analysis (e.g., TNF-α, IL-6) by ELISA.

    • At the experimental endpoint, euthanize mice and harvest tissues (e.g., lung, liver, spleen) for histological analysis or gene expression studies.

Protocol 2: Therapeutic Treatment in a Murine Model of Colitis

Objective: To assess the therapeutic potential of this compound in a dextran sulfate sodium (DSS)-induced colitis model.

Materials:

  • This compound

  • Vehicle (e.g., 5% DMSO, 95% Corn Oil)

  • Dextran sulfate sodium (DSS)

  • 8-10 week old C57BL/6 mice

  • Sterile gavage needles

Procedure:

  • Induction of Colitis:

    • Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.

  • Treatment Initiation:

    • On day 3 or 4 of DSS administration, when clinical signs of colitis (e.g., weight loss, diarrhea, rectal bleeding) are apparent, begin treatment with this compound.

  • Formulation and Dosing:

    • Prepare the this compound formulation (e.g., in 5% DMSO, 95% corn oil).

    • Administer this compound (e.g., 20 mg/kg) or vehicle daily via oral gavage.

  • Monitoring and Assessment:

    • Record body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).

    • Continue DSS administration and daily treatment until the experimental endpoint (e.g., day 7-10).

  • Endpoint Analysis:

    • Euthanize mice and collect the colon.

    • Measure colon length and weight.

    • Perform histological analysis of colon sections to assess tissue damage and inflammation.

    • Analyze cytokine levels in colon tissue homogenates.

Conclusion

This compound is a valuable research tool for studying the roles of NOD1 and NOD2 in health and disease. Proper formulation is critical for its in vivo use due to its low aqueous solubility. The provided protocols offer a starting point for designing and conducting animal studies with this potent dual inhibitor. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs.

References

Application Notes and Protocols for Nod-IN-1 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nod-IN-1 is a potent small molecule inhibitor of the nucleotide-binding oligomerization domain (NOD)-like receptors, specifically targeting NOD1 and NOD2 with IC50 values of 5.74 μM and 6.45 μM, respectively.[1] These intracellular pattern recognition receptors are crucial components of the innate immune system, recognizing bacterial peptidoglycans and initiating inflammatory responses. Dysregulation of NOD1 and NOD2 signaling has been implicated in a variety of inflammatory and autoimmune diseases. Consequently, this compound presents a valuable tool for investigating the therapeutic potential of NOD1/2 inhibition in preclinical mouse models of these conditions.

These application notes provide a comprehensive overview of the administration of this compound in mouse models, including its mechanism of action, detailed experimental protocols, and a summary of expected outcomes based on available data.

Mechanism of Action: NOD1/2 Signaling Pathways

NOD1 and NOD2 are cytoplasmic sensors that recognize specific motifs within bacterial peptidoglycan. Upon ligand binding, they undergo a conformational change, leading to the recruitment of the serine-threonine kinase RIPK2. This interaction is fundamental for the activation of downstream signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The activation of these pathways results in the transcription of pro-inflammatory genes, including cytokines and chemokines, which orchestrate the innate immune response. This compound, as a mixed inhibitor, is expected to block these downstream events by preventing the activation of NOD1 and NOD2.

NOD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan NOD1/NOD2 NOD1/NOD2 Bacterial Peptidoglycan->NOD1/NOD2 iE-DAP/MDP RIPK2 RIPK2 NOD1/NOD2->RIPK2 Recruitment This compound This compound This compound->NOD1/NOD2 Inhibition TAK1 TAK1 RIPK2->TAK1 Activation IKK Complex IKK Complex TAK1->IKK Complex MAPK Cascade MAPK Cascade TAK1->MAPK Cascade NF-kB NF-kB IKK Complex->NF-kB Activation Gene Transcription Pro-inflammatory Cytokines & Chemokines NF-kB->Gene Transcription Translocation AP-1 AP-1 MAPK Cascade->AP-1 Activation AP-1->Gene Transcription Translocation

Caption: NOD1/2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While specific in vivo studies detailing the administration of this compound in mice are limited in the public domain, the following protocols are based on common practices for administering small molecule inhibitors in mouse models of inflammatory diseases, such as colitis and neuroinflammation. Researchers should optimize these protocols for their specific experimental needs.

Protocol 1: Intraperitoneal Administration of this compound in a DSS-Induced Colitis Model

This protocol describes the use of this compound to mitigate inflammation in a dextran sulfate sodium (DSS)-induced colitis model in mice.

Materials:

  • This compound (MedChemExpress, HY-100691 or equivalent)

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000)

  • 8-12 week old C57BL/6 mice

  • Sterile syringes and needles (27-30 gauge)

  • Standard laboratory equipment for mouse handling and monitoring

Experimental Workflow:

DSS_Colitis_Workflow Acclimatization Acclimatization Baseline Measurements Baseline Measurements Acclimatization->Baseline Measurements DSS Induction DSS Induction Baseline Measurements->DSS Induction This compound Treatment This compound Treatment DSS Induction->this compound Treatment Daily Monitoring Daily Monitoring This compound Treatment->Daily Monitoring This compound Treatment->Daily Monitoring Endpoint Analysis Endpoint Analysis Daily Monitoring->Endpoint Analysis

Caption: Experimental workflow for this compound administration in a DSS-induced colitis mouse model.

Procedure:

  • Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment.

  • Baseline Measurements: Record the initial body weight of each mouse.

  • Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.

  • This compound Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable vehicle. A recommended starting dose is 1-10 mg/kg body weight.

    • Administer this compound or vehicle control via intraperitoneal (IP) injection once daily, starting from day 1 of DSS administration.

  • Daily Monitoring:

    • Record body weight daily.

    • Monitor for clinical signs of colitis, including stool consistency and the presence of blood in the feces (Hemoccult test).

    • Calculate the Disease Activity Index (DAI) based on these parameters.

  • Endpoint Analysis (Day 7-10):

    • Euthanize mice and collect colon tissue.

    • Measure colon length and weight.

    • Perform histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration.

    • Conduct quantitative PCR (qPCR) or ELISA on colon tissue homogenates to measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

Quantitative Data Summary:

ParameterVehicle Control Group (DSS)This compound Treatment Group (DSS)Expected Outcome with this compound
Body Weight Loss (%) 15-25%5-15%Attenuation of weight loss
Disease Activity Index (DAI) 3-41-2Reduction in DAI score
Colon Length (cm) 6-78-9Prevention of colon shortening
Histological Score High (severe inflammation)Low (mild inflammation)Reduced tissue damage and infiltration
Pro-inflammatory Cytokine Levels ElevatedReducedDecreased expression of TNF-α, IL-6, IL-1β
Protocol 2: Intraperitoneal Administration of this compound in a Model of Neuroinflammation

This protocol outlines the use of this compound to reduce neuroinflammation in a mouse model, such as lipopolysaccharide (LPS)-induced systemic inflammation.

Materials:

  • This compound

  • Vehicle

  • Lipopolysaccharide (LPS) from E. coli

  • 8-12 week old C57BL/6 mice

  • Sterile syringes and needles

  • Equipment for tissue collection and analysis (e.g., for immunohistochemistry, qPCR, or Western blotting)

Experimental Workflow:

Neuroinflammation_Workflow Acclimatization Acclimatization This compound Pre-treatment This compound Pre-treatment Acclimatization->this compound Pre-treatment LPS Injection LPS Injection This compound Pre-treatment->LPS Injection Behavioral Assessment Behavioral Assessment LPS Injection->Behavioral Assessment Tissue Collection Tissue Collection Behavioral Assessment->Tissue Collection

Caption: Experimental workflow for this compound administration in an LPS-induced neuroinflammation mouse model.

Procedure:

  • Animal Acclimatization: As described in Protocol 1.

  • This compound Pre-treatment:

    • Administer this compound (1-10 mg/kg) or vehicle control via IP injection 1-2 hours prior to LPS challenge.

  • Induction of Neuroinflammation:

    • Administer a single IP injection of LPS (0.5-1 mg/kg).

  • Behavioral Assessment (optional):

    • At 24-48 hours post-LPS injection, perform behavioral tests to assess sickness behavior or cognitive function (e.g., open field test, novel object recognition).

  • Tissue Collection and Analysis (4-24 hours post-LPS):

    • Euthanize mice and perfuse with saline.

    • Collect brain tissue (hippocampus, cortex).

    • Analyze tissue for markers of neuroinflammation:

      • Immunohistochemistry: Staining for activated microglia (Iba1) and astrocytes (GFAP).

      • qPCR/ELISA: Measurement of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates.

      • Western Blot: Analysis of key signaling proteins in the NF-κB and MAPK pathways (e.g., phosphorylated p65, p38).

Quantitative Data Summary:

ParameterVehicle Control Group (LPS)This compound Treatment Group (LPS)Expected Outcome with this compound
Microglial Activation (Iba1+ cells) IncreasedReducedDecreased number and altered morphology
Astrocyte Reactivity (GFAP+ cells) IncreasedReducedDecreased number and reactivity
Pro-inflammatory Cytokine mRNA/Protein ElevatedReducedDecreased levels of TNF-α, IL-1β, IL-6
p-p65 / p-p38 Levels IncreasedReducedAttenuated NF-κB and MAPK signaling

This compound is a valuable research tool for investigating the role of NOD1 and NOD2 in various pathological conditions in mice. The provided protocols offer a starting point for researchers to design and execute in vivo studies to evaluate the therapeutic potential of this inhibitor. It is crucial to perform dose-response studies and to include appropriate vehicle controls to ensure the validity of the experimental findings. Further research is warranted to fully elucidate the in vivo efficacy and pharmacokinetic properties of this compound in different mouse models of disease.

References

Application Notes and Protocols for Nod-IN-1 in HEK-Blue™ hNOD1 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) is a key intracellular pattern recognition receptor (PRR) that plays a crucial role in the innate immune system.[1][2] It recognizes the diaminopimelic acid (DAP) moiety of peptidoglycan, a component of most Gram-negative and some Gram-positive bacteria.[1][3] Upon activation, NOD1 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.[3][4] Dysregulation of the NOD1 signaling pathway has been implicated in various inflammatory diseases, making it an attractive target for therapeutic intervention.[1][2]

HEK-Blue™ hNOD1 cells are a powerful tool for studying NOD1 signaling and for screening potential inhibitors.[3][5] These cells, derived from the Human Embryonic Kidney 293 (HEK293) cell line, are engineered to stably overexpress human NOD1 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene.[1][3] The SEAP gene is under the control of an NF-κB-inducible promoter, allowing for the quantification of NOD1 activation by measuring the SEAP activity in the cell culture supernatant.[3][6]

Nod-IN-1 is a small molecule inhibitor that has been identified as a potent mixed inhibitor of both NOD1 and NOD2.[7][8] This document provides detailed application notes and protocols for the use of this compound to inhibit NOD1 signaling in HEK-Blue™ hNOD1 cells.

Data Presentation

This compound Inhibitory Activity
ParameterValueCell LineReference
IC50 (NOD1) 5.74 μMHEK-Blue™ hNOD1[7][8]
IC50 (NOD2) 6.45 μMHEK-Blue™ hNOD2[7][8]
Cytotoxicity Well-tolerated up to 25 μMHEK-Blue™ hNOD1[7]

Signaling Pathway

The following diagram illustrates the canonical NOD1 signaling pathway and the point of inhibition by this compound.

NOD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_inhibitor Cytoplasm cluster_nucleus Nucleus Bacterial PGN Bacterial PGN iE-DAP iE-DAP NOD1 NOD1 iE-DAP->NOD1 binds to LRR domain RIPK2 RIPK2 NOD1->RIPK2 recruits via CARD-CARD interaction IKK_complex IKK Complex RIPK2->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_nucleus NF-κB NFκB->NFκB_nucleus translocates This compound This compound This compound->NOD1 inhibits Gene_Expression Pro-inflammatory Gene Expression NFκB_nucleus->Gene_Expression induces

Caption: NOD1 signaling pathway and inhibition by this compound.

Experimental Protocols

Cell Culture and Maintenance of HEK-Blue™ hNOD1 Cells

Materials:

  • HEK-Blue™ hNOD1 Cells

  • Growth Medium: DMEM, 4.5 g/L glucose, 10% (v/v) fetal bovine serum (FBS), 50 U/mL penicillin, 50 μg/mL streptomycin, 100 μg/mL Normocin™, 2 mM L-glutamine

  • HEK-Blue™ Selection (a solution of several selective antibiotics)

  • Phosphate-Buffered Saline (PBS)

  • Cell scraper

Procedure:

  • Culture HEK-Blue™ hNOD1 cells in Growth Medium supplemented with HEK-Blue™ Selection at 37°C in a 5% CO2 humidified incubator.

  • Renew the Growth Medium two times a week.

  • Passage the cells when they reach 70-80% confluency.

  • To passage, aspirate the old medium, wash the cells with PBS, and then detach the cells by gently tapping the flask or using a cell scraper. Note: Do not use trypsin as it can alter the cell response.

  • Resuspend the cells in fresh Growth Medium and seed into new culture flasks at the desired density.

  • It is recommended to not passage the cells more than 20 times to ensure optimal performance.

This compound Inhibition Assay

Materials:

  • HEK-Blue™ hNOD1 cells

  • Growth Medium (as described above)

  • Test Medium: Growth Medium with heat-inactivated FBS (30 minutes at 56°C)

  • This compound (dissolved in DMSO)

  • NOD1 agonist: C12-iE-DAP (dissolved in water or appropriate solvent)

  • QUANTI-Blue™ Solution (a SEAP detection reagent)

  • 96-well flat-bottom plates

  • Spectrophotometer

Procedure:

Day 1: Cell Seeding

  • Harvest and resuspend HEK-Blue™ hNOD1 cells in Test Medium to a density of approximately 2.8 x 10^5 cells/mL.

  • Add 180 μL of the cell suspension to each well of a 96-well flat-bottom plate (~50,000 cells/well).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

Day 2: Inhibition and Stimulation

  • Prepare serial dilutions of this compound in Test Medium. A final concentration range of 0.1 μM to 25 μM is recommended. Remember to include a vehicle control (DMSO).

  • Add 20 μL of the this compound dilutions to the appropriate wells.

  • Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Prepare a solution of the NOD1 agonist C12-iE-DAP in Test Medium at a concentration that elicits a submaximal response (e.g., EC50 concentration, typically in the ng/mL to low µg/mL range, which should be determined empirically).

  • Add 20 μL of the C12-iE-DAP solution to the wells containing this compound and to a positive control well (no inhibitor). Add 20 μL of Test Medium to the negative control wells.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

Day 3: SEAP Activity Measurement

  • Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.

  • Add 180 μL of the resuspended QUANTI-Blue™ Solution to each well of a new 96-well flat-bottom plate.

  • Transfer 20 μL of the supernatant from the cell plate to the corresponding wells of the plate containing QUANTI-Blue™ Solution.

  • Incubate the plate at 37°C for 1-3 hours.

  • Measure the absorbance at 620-655 nm using a spectrophotometer.

  • Calculate the percent inhibition of NOD1 activation for each concentration of this compound.

Experimental Workflow

Experimental_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Inhibition & Stimulation cluster_day3 Day 3: Measurement Harvest_Cells Harvest HEK-Blue™ hNOD1 Cells Seed_Cells Seed cells into 96-well plate Harvest_Cells->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Add_Inhibitor Add this compound dilutions Incubate_24h_1->Add_Inhibitor Incubate_Inhibitor Incubate for 1-2h Add_Inhibitor->Incubate_Inhibitor Add_Agonist Add NOD1 agonist (C12-iE-DAP) Incubate_Inhibitor->Add_Agonist Incubate_24h_2 Incubate for 24h Add_Agonist->Incubate_24h_2 Prepare_QB Prepare QUANTI-Blue™ Incubate_24h_2->Prepare_QB Transfer_Supernatant Transfer supernatant Prepare_QB->Transfer_Supernatant Incubate_QB Incubate for 1-3h Transfer_Supernatant->Incubate_QB Read_Absorbance Read absorbance at 620-655 nm Incubate_QB->Read_Absorbance

Caption: Experimental workflow for the this compound inhibition assay.

References

Application Notes and Protocols for Nod-IN-1 in Bacterial Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) are a critical family of intracellular pattern recognition receptors that orchestrate the innate immune response to invading pathogens.[1][2] Among these, NOD1 and NOD2 are pivotal in detecting specific peptidoglycan (PGN) motifs from bacterial cell walls, triggering signaling cascades that lead to inflammation and pathogen clearance.[1][3][4] NOD1 typically recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a component found predominantly in Gram-negative bacteria, while NOD2 senses muramyl dipeptide (MDP), common to both Gram-positive and Gram-negative bacteria.[3][4]

Nod-IN-1 is a potent, cell-permeable small molecule that acts as a mixed inhibitor of both NOD1 and NOD2. Its ability to dually target these receptors makes it an invaluable tool for investigating the specific roles of NOD1 and NOD2 signaling in the context of bacterial infections, both in vitro and in vivo. These application notes provide detailed protocols and technical information for utilizing this compound to study bacterial infection models.

Mechanism of Action

Upon ligand binding, NOD1 and NOD2 undergo a conformational change and self-oligomerize. This process facilitates the recruitment of the serine-threonine kinase RIPK2 (receptor-interacting serine/threonine-protein kinase 2) through homotypic CARD-CARD interactions.[1][3][5] The recruitment and subsequent phosphorylation and ubiquitination of RIPK2 initiate downstream signaling cascades, primarily activating the NF-κB and MAPK pathways.[1][3] These pathways culminate in the nuclear translocation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[1][6] Additionally, NOD1 and NOD2 signaling can induce autophagy through interactions with ATG16L1.[1][3]

This compound exerts its inhibitory effect by targeting the NOD1 and NOD2 proteins, thereby preventing the initiation of this inflammatory cascade. This allows researchers to dissect the contribution of NOD-dependent signaling from other immune pathways, such as those mediated by Toll-like receptors (TLRs).

NOD_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs Bacterial PGN (iE-DAP / MDP) NOD1_NOD2 NOD1 / NOD2 PAMPs->NOD1_NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 Oligomerization & Recruitment ATG16L1 ATG16L1 NOD1_NOD2->ATG16L1 Recruits Nod_IN_1 This compound Nod_IN_1->NOD1_NOD2 TAK1 TAK1 Complex RIPK2->TAK1 Phosphorylation & Ubiquitination IKK IKK Complex TAK1->IKK MAPK MAPK (JNK, p38) TAK1->MAPK NFkB NF-κB IKK->NFkB Phosphorylates IκBα (Degradation) AP1 AP-1 MAPK->AP1 Activates NFkB_Inhibitor IκBα NFkB_Inhibitor->NFkB Transcription Pro-inflammatory Gene Expression (Cytokines, Chemokines) NFkB->Transcription AP1->Transcription Autophagy Autophagy ATG16L1->Autophagy Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_readout Incubation & Readout A 1. Seed HEK293T cells with NF-κB luciferase reporter B 2. Incubate for 24 hours (37°C, 5% CO2) A->B C 3. Pre-treat cells with This compound (various conc.) for 1 hour B->C D 4. Stimulate with NOD1 agonist (e.g., Tri-DAP) C->D E 5. Incubate for 6-8 hours D->E F 6. Lyse cells and add luciferase substrate E->F G 7. Measure luminescence F->G H 8. Analyze data and calculate IC50 G->H Logical_Relationship A Bacterial Infection (PGN release) B NOD1/NOD2 Activation A->B D RIPK2-NFκB/MAPK Signaling Cascade B->D C This compound Treatment C->B Inhibits E Pro-inflammatory Response (Cytokines, Cell Recruitment) D->E F Reduced Inflammation & Pathogen Clearance Altered E->F

References

Application Notes and Protocols: Nod-IN-1 in Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleotide-binding oligomerization domain (NOD)-like receptors, specifically NOD1 and NOD2, are crucial intracellular pattern recognition receptors of the innate immune system.[1] They act as microbial sensors by recognizing specific peptidoglycan (PGN) constituents of bacteria.[1] Upon activation, NOD1 and NOD2 trigger downstream signaling cascades, primarily through the serine/threonine kinase RIPK2, leading to the activation of NF-κB and MAPK pathways.[2][3] This cascade results in the production of pro-inflammatory cytokines and chemokines, essential for host defense.[3][4]

Dysregulation of NOD1 and NOD2 signaling is implicated in the pathogenesis of various autoimmune and chronic inflammatory diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and multiple sclerosis.[1][2][5] Consequently, inhibiting this pathway presents a promising therapeutic strategy.

Nod-IN-1 is a potent, cell-permeable mixed inhibitor of both NOD1 and NOD2 signaling pathways.[6][7] By targeting these upstream sensors, this compound offers a valuable tool for investigating the role of NOD-dependent inflammation in autoimmune disease models and for the development of novel therapeutics. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in research.

Mechanism of Action

This compound functions as a dual inhibitor of NOD1 and NOD2.[7] Upon recognition of their respective ligands (e.g., iE-DAP for NOD1, muramyl dipeptide (MDP) for NOD2), these receptors undergo a conformational change, oligomerize, and recruit the downstream kinase RIPK2 via CARD-CARD interactions.[3] This complex initiates the ubiquitination of RIPK2, which is a critical step for the recruitment of downstream signaling components and the subsequent activation of NF-κB and MAPK signaling pathways, leading to the transcription of inflammatory genes.[8] this compound disrupts this signaling cascade, resulting in reduced production of inflammatory mediators like IL-8 and TNF-α.

NOD_Signaling_Pathway cluster_extracellular Extracellular / Lumen cluster_intracellular Intracellular ligand1 iE-DAP (Gram-negative) NOD1 NOD1 ligand1->NOD1 Activates ligand2 MDP (Gram-positive/negative) NOD2 NOD2 ligand2->NOD2 Activates RIPK2 RIPK2 NOD1->RIPK2 Recruits & Activates NOD2->RIPK2 Recruits & Activates NFkB NF-κB Activation RIPK2->NFkB MAPK MAPK Activation RIPK2->MAPK Cytokines Pro-inflammatory Cytokines & Chemokines (IL-8, TNF-α, etc.) NFkB->Cytokines Promote Transcription MAPK->Cytokines Promote Transcription Nod_IN_1 This compound Nod_IN_1->NOD1 Inhibits Nod_IN_1->NOD2 Inhibits

Caption: NOD1/NOD2 signaling pathway and the inhibitory action of this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 ValueAssay SystemReference
NOD15.74 µMCell-based reporter assay[7]
NOD26.45 µMCell-based reporter assay[7]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a guide and may require optimization for specific cell lines or experimental conditions.

Protocol 1: In Vitro Inhibition of NOD-dependent NF-κB Activation

Principle: This protocol uses a HEK293 cell line stably transfected with an NF-κB-inducible luciferase reporter gene to quantify the inhibitory effect of this compound on NOD1 or NOD2 signaling.[9] Upon stimulation with a NOD ligand, activated NF-κB drives the expression of luciferase. The resulting luminescence is measured as a readout of pathway activation.

Materials:

  • HEK-Blue™ NOD1 or NOD2 cells (or equivalent NF-κB reporter cell line)

  • DMEM, high glucose, with 10% FBS, 1% Pen-Strep

  • This compound (stock solution in DMSO)

  • NOD1 ligand: C12-iE-DAP or Tri-DAP[10]

  • NOD2 ligand: L18-MDP or MDP

  • Luciferase assay reagent (e.g., Steady-Glo®)

  • Opaque, white 96-well microplates

  • Luminometer

NFkB_Assay_Workflow start Start seed Seed HEK-Blue™ NOD1/2 cells in 96-well plate start->seed incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 pretreat Pre-treat with this compound (various concentrations) incubate1->pretreat incubate2 Incubate 1h pretreat->incubate2 stimulate Stimulate with NOD ligand (e.g., Tri-DAP or MDP) incubate2->stimulate incubate3 Incubate 16-24h stimulate->incubate3 add_reagent Add Luciferase Assay Reagent incubate3->add_reagent read Read Luminescence (Luminometer) add_reagent->read analyze Data Analysis (Calculate IC50) read->analyze end End analyze->end CETSA_Workflow start Start treat_cells Treat intact cells with This compound or Vehicle (DMSO) start->treat_cells harvest Harvest and wash cells treat_cells->harvest resuspend Resuspend cells in PBS + Protease Inhibitors harvest->resuspend aliquot Aliquot cell suspension into PCR tubes resuspend->aliquot heat Heat aliquots across a temperature gradient (e.g., 40-70°C) aliquot->heat lyse Lyse cells via freeze-thaw cycles heat->lyse centrifuge Separate soluble fraction (supernatant) from precipitate via ultracentrifugation lyse->centrifuge analyze Analyze soluble fraction by Western Blot for NOD1/NOD2 centrifuge->analyze plot Plot protein levels vs. temp to generate melting curve analyze->plot end End plot->end

References

Troubleshooting & Optimization

Nod-IN-1 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nod-IN-1, a potent dual inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and 2 (NOD2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that targets the nucleotide-binding oligomerization domain (NOD)-like receptors, specifically NOD1 and NOD2.[1][2] It functions as a potent mixed inhibitor, displaying balanced inhibitory activity against both NOD1 and NOD2 in the low micromolar range.[1] this compound has been identified as a derivative of nodinitib-1.[2] By inhibiting these receptors, this compound blocks the downstream signaling pathways that lead to the activation of NF-κB and the production of pro-inflammatory cytokines.[2]

Q2: What are the IC50 values for this compound against NOD1 and NOD2?

A2: The half-maximal inhibitory concentration (IC50) values for this compound are approximately 5.74 µM for NOD1 and 6.45 µM for NOD2.[1] It is important to note that this compound is about seven times less potent in inhibiting NOD1 compared to Nodinitib-1 and does not show selective activity for either NOD1 or NOD2.[1]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in several organic solvents. The following table summarizes its solubility in commonly used solvents.

SolventConcentration
Dimethyl sulfoxide (DMSO)≥ 100 mg/mL (≥ 291.21 mM)
Dimethylformamide (DMF)~30 mg/mL

It is recommended to use freshly opened, anhydrous DMSO for the best results, as hygroscopic DMSO can negatively impact solubility.[1]

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as DMSO. For example, to create a 10 mM stock solution, dissolve 3.43 mg of this compound (Molecular Weight: 343.4 g/mol ) in 1 mL of DMSO. To aid dissolution, sonication in a water bath is recommended.[3] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

Q5: How should I store this compound?

A5: this compound powder is stable for at least three years when stored at -20°C. Stock solutions in DMSO should be stored at -80°C and are stable for up to one year.[4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon dilution in aqueous media for in vitro assays.

This is a common issue for hydrophobic compounds like this compound when transferring from a high-concentration organic stock solution to an aqueous cell culture medium.

Solutions:

  • Stepwise Dilution: Avoid direct, high-fold dilution of the DMSO stock into your aqueous buffer or media. Instead, perform a serial dilution. For instance, first, dilute the 10 mM DMSO stock to 1 mM in DMSO, and then further dilute this intermediate stock into the final aqueous solution.

  • Use of a Surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 (0.01-0.1%), in your final aqueous solution can help maintain the solubility of this compound.[5] However, it is crucial to first test the effect of the surfactant on your specific cell line, as it can have biological effects of its own.[6]

  • Vortexing During Dilution: While adding the this compound stock solution to the aqueous medium, gently vortex or mix the solution to ensure rapid and uniform dispersion, which can prevent localized high concentrations that are prone to precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.[7] If higher concentrations of this compound are required, consider using a formulation with co-solvents.

Issue 2: Low or inconsistent activity of this compound in my experiments.

Several factors can contribute to the apparent lack of efficacy of this compound.

Solutions:

  • Confirm Solubility: Visually inspect your final working solution for any signs of precipitation. If present, this indicates that the actual concentration of soluble this compound is lower than intended. Refer to the troubleshooting guide for precipitation.

  • Storage and Handling: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to degradation.

  • Cellular Uptake: The effectiveness of this compound can be cell-type dependent. Ensure your experimental system expresses functional NOD1 and NOD2 receptors.

  • Positive Controls: Include a known activator of the NOD1/2 pathway (e.g., C12-iE-DAP for NOD1) in your experimental setup to confirm that the signaling pathway is responsive in your cells.

Issue 3: Observed cytotoxicity at the desired inhibitory concentration.

While this compound is generally well-tolerated at effective concentrations in some cell lines, cytotoxicity can be a concern, especially at higher concentrations or in sensitive cell types.

Solutions:

  • Determine the Cytotoxic Threshold: Perform a dose-response cytotoxicity assay, such as the MTS assay, to determine the maximum non-toxic concentration of this compound for your specific cell line. (See Experimental Protocols section for a detailed MTS assay protocol).

  • Optimize Incubation Time: Reduce the incubation time of your cells with this compound to the minimum required to observe the desired inhibitory effect.

  • Solvent Control: Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments to distinguish between the cytotoxicity of this compound and the solvent.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
  • Prepare a 10 mM Stock Solution:

    • Weigh out 3.43 mg of this compound powder.

    • Add 1 mL of high-purity, anhydrous DMSO.

    • Vortex briefly to mix.

    • Sonicate in a water bath for 10-15 minutes at room temperature to ensure complete dissolution.[3]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use vials and store at -80°C.

  • Prepare Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.

    • When diluting, add the this compound stock solution to the medium while gently vortexing to facilitate mixing and prevent precipitation.

    • Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.

Protocol 2: MTS Assay for Cytotoxicity Assessment

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the fresh medium containing the different concentrations of this compound.

    • Include wells with medium only (no cells) for background control and wells with cells and vehicle (DMSO) as a negative control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition:

    • Prepare the MTS reagent according to the manufacturer's instructions.

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the medium-only wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

Visualizations

Signaling Pathway

NOD_Signaling_Pathway cluster_extracellular Extracellular Space / Phagosome cluster_cytosol Cytosol cluster_nucleus Nucleus PAMPs Bacterial Peptidoglycans (e.g., iE-DAP, MDP) NOD1_NOD2 NOD1 / NOD2 PAMPs->NOD1_NOD2 Recognition RIPK2 RIPK2 NOD1_NOD2->RIPK2 Recruitment & Activation TAK1_Complex TAK1 Complex RIPK2->TAK1_Complex Activation IKK_Complex IKK Complex TAK1_Complex->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) Nucleus NFkB_p65_p50->Nucleus Translocation Nod_IN_1 This compound Nod_IN_1->NOD1_NOD2 Inhibition Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Gene_Expression

Caption: Simplified NOD1/NOD2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Nod_IN_1_Workflow cluster_preparation Preparation cluster_invitro In Vitro Experiment cluster_troubleshooting Troubleshooting Weigh Weigh this compound Powder Dissolve Dissolve in DMSO Weigh->Dissolve Sonicate Sonicate to Ensure Complete Dissolution Dissolve->Sonicate Aliquot Aliquot Stock Solution Sonicate->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Stock Solution Dilute Serially Dilute in Cell Culture Medium Thaw->Dilute Treat Treat Cells Dilute->Treat Precipitation Precipitation? Dilute->Precipitation Incubate Incubate for Desired Time Treat->Incubate Cytotoxicity Cytotoxicity? Treat->Cytotoxicity Assay Perform Downstream Assay (e.g., ELISA, qPCR) Incubate->Assay Stepwise_Dilution Use Stepwise Dilution Precipitation->Stepwise_Dilution Yes Use_Surfactant Add Surfactant (e.g., Tween® 80) Precipitation->Use_Surfactant Yes MTS_Assay Perform MTS Assay Cytotoxicity->MTS_Assay Yes Optimize_Conc Optimize Concentration & Incubation Time MTS_Assay->Optimize_Conc

References

Navigating Nod-IN-1 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting experiments involving Nod-IN-1, a potent mixed inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and 2 (NOD2). Here, you will find answers to frequently asked questions, detailed experimental protocols, and data summaries to facilitate the successful application of this compound in your research.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during in vitro cellular assays with this compound.

Question Possible Cause Troubleshooting Steps
1. Why am I not observing any inhibition of NOD1/NOD2 signaling with this compound? a. Inactive Compound: Improper storage or handling may have degraded the this compound.- Ensure this compound is stored as a solid at -20°C and as a stock solution in DMSO at -80°C to maintain stability. - Prepare fresh dilutions from the stock solution for each experiment.
b. Incorrect Assay Setup: The concentration of the NOD1/NOD2 agonist may be too high, or the incubation time with this compound may be insufficient.- Perform a dose-response experiment with the NOD1/NOD2 agonist to determine the optimal concentration for stimulation. - Pre-incubate cells with this compound for at least 1 hour before adding the agonist.
c. Cell Line Issues: The cell line used may not express functional NOD1 or NOD2, or the reporter system may not be responsive.- Use a validated cell line known to express NOD1 and NOD2, such as HEK-Blue™ hNOD1 or hNOD2 cells. - Confirm the responsiveness of your cell line to a known NOD1/NOD2 agonist (e.g., C12-iE-DAP for NOD1, MDP for NOD2).
2. My experimental results with this compound are inconsistent. a. Solubility Issues: this compound may be precipitating out of the cell culture medium.- this compound is soluble in DMSO. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. - Visually inspect the culture medium for any signs of precipitation after adding this compound.
b. Cell Viability: High concentrations of this compound or the DMSO solvent may be causing cytotoxicity, affecting the assay readout.- Perform a cytotoxicity assay (e.g., MTS or MTT assay) to determine the non-toxic concentration range of this compound for your specific cell line.[1] - Include a vehicle control (DMSO alone) to account for any solvent effects.
3. I am observing inhibition of basal NF-κB activity in my control cells treated only with this compound. a. Basal Signaling Reduction: Some dual NOD1/2 inhibitors have been observed to reduce the basal activation of NF-κB and ISRE pathways.- This may be an inherent property of the inhibitor. Document this effect and consider it when interpreting your results. - Ensure you have a true negative control (untreated cells) to compare with the vehicle control and this compound treated cells.
4. How do I confirm the specificity of this compound in my experiments? a. Lack of Specificity Controls: Without proper controls, it is difficult to ascertain if the observed effects are specific to NOD1/NOD2 inhibition.- Use a selective NOD1 inhibitor (e.g., Nodinitib-1/ML130) and a selective NOD2 agonist (e.g., MDP) in parallel experiments.[1][2] - Test this compound in a cell line that does not express NOD1 or NOD2 to check for off-target effects.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and a related selective NOD1 inhibitor, Nodinitib-1 (ML130).

Compound Target(s) IC₅₀ (µM) Assay System
This compound NOD15.74[1][3]HEK-Blue™ hNOD1 cells (NF-κB reporter assay)
NOD26.45[1][3]HEK-Blue™ hNOD2 cells (NF-κB reporter assay)
Nodinitib-1 (ML130) NOD10.56[2]NF-κB reporter assay
NOD2>20 (36-fold selectivity for NOD1)[2]NF-κB reporter assay

Key Experimental Protocols

NF-κB Reporter Assay in HEK-Blue™ Cells

This protocol describes the use of HEK-Blue™ hNOD1 or hNOD2 cells, which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

  • HEK-Blue™ hNOD1 or hNOD2 cells

  • HEK-Blue™ Detection medium

  • This compound

  • NOD1 agonist (e.g., C12-iE-DAP) or NOD2 agonist (e.g., L18-MDP)

  • 96-well cell culture plates

Procedure:

  • Seed HEK-Blue™ cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-incubate the cells with the desired concentrations of this compound for 1 hour.

  • Add the appropriate NOD agonist to the wells. Include positive (agonist only) and negative (untreated) controls.

  • Incubate for 24 hours.

  • Add HEK-Blue™ Detection medium to the wells and incubate for 1-4 hours at 37°C.

  • Measure SEAP activity by reading the absorbance at 620-655 nm.

  • Calculate the percentage of inhibition relative to the positive control.

IL-8 Secretion Assay

This protocol measures the secretion of Interleukin-8 (IL-8), a downstream chemokine of NOD1/NOD2 activation.

Materials:

  • Human cell line expressing endogenous NOD1/NOD2 (e.g., HCT116)

  • This compound

  • NOD1 agonist (e.g., Tri-DAP) or NOD2 agonist (e.g., MDP)

  • Human IL-8 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with the appropriate NOD agonist for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.

  • Determine the dose-dependent inhibition of IL-8 secretion by this compound.

Visualizing Experimental Concepts

To aid in the understanding of the experimental processes and biological pathways involved, the following diagrams have been generated.

G NOD1/NOD2 Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus PAMPs PAMPs NOD1/NOD2 NOD1/NOD2 PAMPs->NOD1/NOD2 Recognition RIPK2 RIPK2 NOD1/NOD2->RIPK2 Recruitment TAK1 TAK1 RIPK2->TAK1 Activation IKK_Complex IKK Complex TAK1->IKK_Complex Activation NF_kB_Inhibitor IκB IKK_Complex->NF_kB_Inhibitor Phosphorylation NF_kB NF-κB NF_kB_Inhibitor->NF_kB Release Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression Translocation Nod_IN_1 This compound Nod_IN_1->NOD1/NOD2

Caption: Canonical NOD1/NOD2 signaling pathway leading to NF-κB activation.

G This compound Experimental Workflow Start Start Cell_Seeding Seed Cells (e.g., HEK-Blue™) Start->Cell_Seeding Inhibitor_Incubation Pre-incubate with This compound Cell_Seeding->Inhibitor_Incubation Agonist_Stimulation Stimulate with NOD1/2 Agonist Inhibitor_Incubation->Agonist_Stimulation Incubation Incubate for 24 hours Agonist_Stimulation->Incubation Readout Measure Readout (NF-κB or IL-8) Incubation->Readout Data_Analysis Data Analysis Readout->Data_Analysis End End Data_Analysis->End

References

Nod-IN-1 off-target effects investigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of Nod-IN-1 off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

This compound is a chemical inhibitor developed to target Nucleotide-binding Oligomerization Domain (NOD)-like receptors. It is characterized as a potent mixed inhibitor of both NOD1 and NOD2.[1][2][3] Unlike more selective inhibitors, this compound displays a balanced inhibitory activity in the low micromolar range for both of these intracellular pattern recognition receptors.[1]

Data Summary: Potency of this compound on Primary Targets

TargetIC50 Value (µM)
NOD15.74[1][2][3]
NOD26.45[1][2][3]

Q2: What is the signaling pathway of this compound's primary targets, NOD1 and NOD2?

NOD1 and NOD2 are intracellular sensors that recognize specific peptidoglycan (PGN) motifs from bacteria.[4][5] Upon recognition of their respective ligands (e.g., iE-DAP for NOD1), they undergo a conformational change and oligomerization.[6] This activation leads to the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2) through homophilic CARD-CARD interactions.[6][7] The formation of this "nodosome" complex triggers the polyubiquitination of RIPK2, which then serves as a scaffold to activate downstream signaling pathways, primarily the NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory genes.[5][8][9]

G cluster_input Bacterial PGN Ligands cluster_receptors Cytosolic Receptors cluster_downstream Downstream Signaling iE_DAP iE-DAP NOD1 NOD1 iE_DAP->NOD1 MDP MDP NOD2 NOD2 MDP->NOD2 RIPK2 RIPK2 Activation NOD1->RIPK2 Oligomerization & Recruitment NOD2->RIPK2 Nod_IN_1 This compound Nod_IN_1->NOD1 Inhibition Nod_IN_1->NOD2 Inhibition NFkB NF-κB Pathway RIPK2->NFkB MAPK MAPK Pathway RIPK2->MAPK Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation MAPK->Inflammation

Caption: Simplified NOD1/NOD2 signaling pathway inhibited by this compound.

Q3: How does this compound's selectivity compare to Noditinib-1 (ML130)?

This compound is a mixed inhibitor with similar potency for NOD1 and NOD2. In contrast, Noditinib-1 (also known as ML130) is a potent and highly selective inhibitor of NOD1.[2] Noditinib-1 shows approximately 36-fold greater selectivity for NOD1 over NOD2, making it a more suitable tool for studies aiming to specifically interrogate the NOD1 pathway.[2]

Data Summary: Inhibitor Selectivity Profile

InhibitorTargetIC50 Value (µM)Selectivity Notes
This compound NOD15.74[1][2]Mixed inhibitor with balanced activity.[1]
NOD26.45[1][2]
Noditinib-1 (ML130) NOD10.56[2]~36-fold selective for NOD1 over NOD2.[2]
NOD2~20

Q4: What are the best practices for identifying potential off-target effects of this compound?

Identifying off-target effects is crucial for validating experimental findings. A multi-pronged approach is recommended:

  • Kinase Profiling: Since many inhibitors have off-target effects on other kinases, performing a broad kinase screen (kinome scan) is a standard method to identify unintended targets.[10][11] These services are commercially available and test the inhibitor against a large panel of kinases.[10]

  • Phenotypic Comparison: Use a structurally different inhibitor with the same intended targets (e.g., a RIPK2 inhibitor) or a more selective inhibitor (e.g., Noditinib-1 for NOD1) to see if the same biological effect is produced.

  • Genetic Approaches: Use genetic tools like siRNA or CRISPR to knock down NOD1 and/or NOD2. If the phenotype observed with this compound is recapitulated by the genetic knockdown, it provides strong evidence that the effect is on-target.

  • Biochemical Assays: Techniques like enzyme inhibition assays and receptor binding assays can directly measure the interaction of this compound with potential off-targets identified through profiling or computational methods.[12]

Troubleshooting Guides

Q1: I'm observing significant cytotoxicity at concentrations where I expect specific NOD1/2 inhibition. What could be the cause?

Possible Cause: Unexpected cytotoxicity can arise from off-target effects, where this compound inhibits other essential cellular pathways, or from issues with the compound's solubility and formulation.

Troubleshooting Steps:

  • Confirm Solubility: Ensure this compound is fully dissolved in the recommended solvent (e.g., fresh DMSO) before preparing the working solution.[3] Precipitation can lead to inconsistent concentrations and cellular stress.

  • Perform a Dose-Response Cytotoxicity Assay: Systematically test a wide range of this compound concentrations on your specific cell line to determine the toxicity threshold. An MTS or MTT assay is a standard method for this.[1] It is crucial to identify a concentration that effectively inhibits NOD1/2 without causing significant cell death.

  • Check Vehicle Control: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Run a vehicle control with the highest concentration of solvent used in your experiment to ensure the observed toxicity is not from the solvent itself.

  • Consider Off-Target Kinase Inhibition: Many kinases are involved in cell survival and proliferation pathways. Unintended inhibition of these kinases is a common cause of toxicity.[10] If toxicity persists at low µM concentrations, consider a broad kinase screening panel to identify potential off-target liabilities.

G start Start: Unexpected Cytotoxicity Observed check_sol Is the compound fully dissolved? (Check stock & working solutions) start->check_sol dissolve Action: Prepare fresh stock. Use sonication or warming if recommended. check_sol->dissolve No run_dose Run Dose-Response Cytotoxicity Assay (e.g., MTS/MTT) check_sol->run_dose Yes dissolve->run_dose check_vehicle Is the vehicle control (e.g., DMSO) non-toxic at the highest concentration? run_dose->check_vehicle adjust_vehicle Action: Lower vehicle concentration. Consider alternative solvent. check_vehicle->adjust_vehicle No is_toxic Is cytotoxicity still observed at expected inhibitory concentration? check_vehicle->is_toxic Yes on_target Conclusion: Cytotoxicity may be an on-target effect of NOD1/2 inhibition in this cell type. Validate with genetic methods (siRNA). is_toxic->on_target No off_target Hypothesis: Cytotoxicity is likely due to an off-target effect. is_toxic->off_target Yes validate_off_target Action: Perform kinome scan or other off-target profiling to identify unintended targets. off_target->validate_off_target

Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.

Q2: How can I validate that my observed phenotype is a direct result of NOD1/2 inhibition and not an off-target effect?

Answer: Validating the specificity of an inhibitor is a critical experimental step.

Validation Workflow:

  • Use a Negative Control: Employ a structurally similar but inactive analog of this compound if available. This helps rule out effects caused by the chemical scaffold itself.

  • Use an Alternative Inhibitor: Use a structurally distinct inhibitor that targets the same pathway. For example, a RIPK2 inhibitor should produce a similar phenotype if the effect is mediated through the canonical NOD signaling pathway.

  • Genetic Validation: This is the gold standard. Use siRNA or shRNA to specifically knock down NOD1, NOD2, or both. If the phenotype of the knockdown cells matches the phenotype of cells treated with this compound, it strongly supports an on-target mechanism.

  • Rescue Experiment: If this compound causes a phenotype (e.g., blocks cytokine release upon ligand stimulation), confirm that this effect is absent in NOD1/2-deficient cells.

G cluster_phenotype Initial Observation cluster_validation Validation Strategy cluster_chem_methods Chemical Methods cluster_genetic_methods Genetic Methods cluster_conclusion Conclusion phenotype Phenotype 'X' observed with this compound treatment chem_validation Chemical Validation phenotype->chem_validation genetic_validation Genetic Validation (Gold Standard) phenotype->genetic_validation alt_inhibitor Does a structurally different NOD1/2 or RIPK2 inhibitor reproduce Phenotype 'X'? chem_validation->alt_inhibitor knockdown Does siRNA/CRISPR knockdown of NOD1 and/or NOD2 reproduce Phenotype 'X'? genetic_validation->knockdown on_target Phenotype 'X' is ON-TARGET alt_inhibitor->on_target Yes off_target Phenotype 'X' is likely OFF-TARGET alt_inhibitor->off_target No knockdown->on_target Yes knockdown->off_target No

Caption: Experimental workflow for validating on-target effects.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTS Assay

This protocol is used to determine the cytotoxic effects of this compound and establish a suitable working concentration.

Materials:

  • 96-well clear flat-bottom tissue culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2x concentration serial dilution of this compound in complete culture medium. Also prepare a 2x vehicle control (e.g., DMSO in medium at the highest concentration used).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the this compound serial dilutions and controls to the respective wells. Include wells with medium only for background control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well.[13]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.[13] The incubation time depends on the metabolic activity of the cell line and should be optimized.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the medium-only wells (background) from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

    • Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and determine the CC50 (50% cytotoxic concentration).

Protocol 2: General Workflow for Biochemical Kinase Profiling

This protocol outlines the general steps for assessing the selectivity of this compound against a panel of kinases, often performed as a service by specialized companies. The ADP-Glo™ Kinase Assay is a common platform for this.[14]

Principle: The assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The effect of an inhibitor is measured by the reduction in ADP production.

Procedure Outline:

  • Assay Setup: In a multi-well plate (e.g., 384-well), the kinase of interest, its specific substrate, and ATP are combined in an assay buffer.[14]

  • Inhibitor Addition: this compound is added at one or more fixed concentrations (for initial screening) or in a 10-point concentration curve (for IC50 determination).[14]

  • Kinase Reaction: The reaction is initiated, often by the addition of ATP, and allowed to proceed for a set time (e.g., 1-2 hours) at room temperature.[14]

  • ADP Detection - Step 1: An "ADP-Glo™ Reagent" is added to the reaction. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP.[14]

  • ADP Detection - Step 2: A "Kinase Detection Reagent" is added, which converts the ADP produced by the kinase reaction back into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Signal Measurement: The luminescence, which is directly proportional to the initial kinase activity, is measured using a plate-reading luminometer.

  • Data Analysis: The percentage of inhibition is calculated for each kinase at the tested concentration(s) of this compound. For dose-response curves, IC50 values are calculated to quantify the potency of inhibition for each identified off-target kinase.

References

How to improve Nod-IN-1 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Nod-IN-1, a potent mixed inhibitor of NOD1 and NOD2. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments, with a focus on improving the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3][4] It is crucial to use a fresh, anhydrous grade of DMSO, as the presence of water can significantly impact the solubility and stability of the compound.[4]

Q2: What are the optimal storage conditions for this compound?

A2: Proper storage is critical for maintaining the integrity of this compound. Recommendations vary slightly between suppliers, but the general consensus is as follows:

  • Solid Powder: Store at -20°C for long-term stability, with some suppliers indicating stability for up to 3 years at this temperature.[1][3][4] Storage at 4°C is suitable for shorter periods (up to 2 years).[1]

  • Stock Solutions (in DMSO): For maximum stability, store aliquots at -80°C, which can preserve the compound for up to 2 years.[1][3] Storage at -20°C is also acceptable for up to 1 year.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.[3]

Q3: Can I store my diluted working solution of this compound?

A3: It is strongly recommended to prepare working solutions fresh for each experiment and use them on the same day.[1] Storing diluted aqueous solutions of this compound is not advised as it may lead to precipitation and degradation over time.

Troubleshooting Guide

Issue 1: this compound Precipitates Out of Solution

Possible Causes & Solutions:

  • Solvent Quality: The presence of water in DMSO can reduce the solubility of this compound. Always use fresh, anhydrous DMSO to prepare your stock solution.[4]

  • Improper Storage: Repeated freeze-thaw cycles can lead to precipitation. Ensure your stock solution is stored in single-use aliquots at -80°C.[3]

  • Low Solubility in Aqueous Media: this compound has poor solubility in aqueous solutions like phosphate-buffered saline (PBS).[2] When preparing working solutions, ensure the final concentration of DMSO is sufficient to maintain solubility, but also compatible with your experimental system. If precipitation occurs upon dilution, consider using a vehicle with co-solvents like PEG300 and Tween 80 for in vivo studies.[3][5]

  • Solution Not Fully Dissolved: If precipitation is observed during the initial preparation of the stock solution, gentle warming and/or sonication can aid in complete dissolution.[1][3]

Issue 2: Inconsistent or Lower-Than-Expected Inhibitory Activity

Possible Causes & Solutions:

  • Compound Degradation: Improper storage of either the solid compound or stock solutions can lead to degradation and reduced potency. Adhere strictly to the recommended storage conditions.

  • Inaccurate Pipetting of Viscous DMSO: DMSO is more viscous than water, which can lead to inaccuracies when using standard pipette tips. Ensure accurate dispensing by pipetting slowly and consider using positive displacement pipettes for highly concentrated stock solutions.

  • Interaction with Experimental Components: Some components of your assay media or plasticware may interact with or adsorb the compound, reducing its effective concentration. It is advisable to test the compatibility of your experimental setup with this compound.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO30 - 10087.36 - 291.21Use of fresh, anhydrous DMSO is recommended.[1][2][4][6] Sonication may be required.[3]
DMF3087.36
DMSO:PBS (pH 7.2) (1:2)0.330.96Limited aqueous solubility.[2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline25.82Recommended for in vivo formulations.[3]

Table 2: Recommended Storage Conditions and Stability

FormStorage TemperatureStability Period
Powder-20°C≥ 3 years[2][3][4]
4°C2 years[1]
Stock Solution (in DMSO)-80°C2 years[1]
-20°C1 year[1]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound powder (Molecular Weight: 343.4 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortexer

    • Sonicator (optional)

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.434 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.[3]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.

Visualizations

NOD1/NOD2 Signaling Pathway

The following diagram illustrates the general signaling pathway initiated by the activation of NOD1 and NOD2 receptors. This compound acts as an inhibitor in this pathway.

NOD_Signaling_Pathway cluster_extracellular Extracellular Space / Phagolysosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial PGN Bacterial PGN NOD1_NOD2 NOD1 / NOD2 Bacterial PGN->NOD1_NOD2 iE-DAP (NOD1) MDP (NOD2) RIPK2 RIPK2 NOD1_NOD2->RIPK2 recruits TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus translocates Nod_IN_1 This compound Nod_IN_1->NOD1_NOD2 inhibits Gene_Transcription Pro-inflammatory Gene Transcription NFkB_p65_p50_nucleus->Gene_Transcription

Caption: Simplified NOD1/NOD2 signaling pathway leading to pro-inflammatory gene transcription.

Experimental Workflow for Assessing this compound Stability

The following workflow outlines a logical approach to troubleshooting this compound stability issues.

Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_solubility Check for Precipitation in Working Solution start->check_solubility prepare_fresh Prepare Fresh Working Solution from Aliquoted Stock check_solubility->prepare_fresh No check_stock Inspect Stock Solution for Precipitate check_solubility->check_stock Yes rerun_experiment Re-run Experiment prepare_fresh->rerun_experiment sonicate_warm Gently Warm and/or Sonicate Stock Solution check_stock->sonicate_warm Yes prepare_new_stock Prepare New Stock Solution from Powder check_stock->prepare_new_stock No sonicate_warm->prepare_fresh verify_storage Verify Storage Conditions (Temp, Aliquots, Fresh DMSO) prepare_new_stock->verify_storage verify_storage->prepare_fresh end End: Consistent Results rerun_experiment->end

Caption: Troubleshooting workflow for addressing this compound stability and solubility issues.

References

Mitigating Nod-IN-1 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the precipitation of Nod-IN-1 in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, cell-permeable, mixed inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2.[1] It functions by blocking the activation of these intracellular pattern recognition receptors, thereby inhibiting downstream inflammatory signaling pathways. It exhibits balanced inhibitory activity in the low micromolar range for both targets.

Q2: What are the recommended solvents for dissolving this compound?

This compound is highly soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[2] For cell-based assays, DMSO is the most commonly used solvent to prepare concentrated stock solutions.

Q3: What is the recommended final concentration of DMSO in cell culture media?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture media should be kept as low as possible, ideally at or below 0.5%.[3] Some sensitive cell lines may require even lower concentrations, such as 0.1%.[4][5] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: How should I store this compound stock solutions?

This compound stock solutions prepared in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: Mitigating this compound Precipitation

Issue: I observed precipitation or cloudiness in my cell culture media after adding this compound.

This is a common issue when diluting a DMSO-solubilized compound into an aqueous solution like cell culture media. Here are several steps you can take to mitigate this problem:

1. Optimize the Dilution Method:

  • Direct-to-Well Dilution: Instead of preparing a large volume of this compound-containing media that may precipitate over time, add the required volume of your DMSO stock solution directly to the individual wells of your culture plate that already contain the media and cells. Gently mix the plate immediately after addition to ensure rapid and even dispersion.

  • Stepwise Dilution: For higher final concentrations of this compound, a stepwise dilution may be beneficial. First, dilute the DMSO stock into a small volume of serum-free media, vortex or pipette vigorously to mix, and then immediately transfer this intermediate dilution to your final culture volume.

2. Adjust the Final DMSO Concentration:

While a lower final DMSO concentration is generally desirable for cell health, slightly increasing it (while remaining within the tolerated limit for your cell line, e.g., up to 0.5%) can improve the solubility of this compound. Determine the maximum DMSO concentration your cells can tolerate without affecting viability or experimental outcomes.

3. Pre-warm the Media:

Before adding the this compound stock solution, ensure your cell culture media is pre-warmed to 37°C. Adding a cold compound solution to warm media can sometimes induce precipitation.

4. Increase the Volume of Media:

If your experimental design allows, increasing the final volume of media in your well can lower the effective concentration of this compound, which may help it stay in solution.

5. Consider the Use of a Surfactant (for in vivo or specialized in vitro applications):

For in vivo formulations, and potentially for some specific in vitro applications where cell viability is not compromised, a low concentration of a biocompatible surfactant like Tween 80 can help maintain the solubility of hydrophobic compounds. This should be carefully validated for your specific experimental setup.

6. Sonication (with caution):

Brief sonication of the this compound stock solution in DMSO before dilution may help break up any small aggregates. However, sonication of the final media with cells is not recommended.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationMolarityNotes
DMSO~30-100 mg/mL~87-291 mMThe most common solvent for creating stock solutions.[1][2]
DMF~30 mg/mL~87 mMAn alternative to DMSO for stock solutions.[2]
DMSO:PBS (pH 7.2) (1:2)~0.33 mg/mL~0.96 mMDemonstrates the significant drop in solubility in aqueous solutions.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Bring the this compound powder and DMSO to room temperature.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution until the this compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound into Cell Culture Media
  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed (37°C) complete cell culture media

    • Cell culture plates with seeded cells

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture wells. Ensure the final DMSO concentration remains within the tolerated range for your cells (e.g., ≤ 0.5%).

    • Directly add the calculated volume of the this compound stock solution to the media in each well.

    • Immediately after adding the stock solution, gently swirl the plate to ensure thorough mixing.

    • For your vehicle control wells, add the same volume of pure DMSO to the media.

    • Return the plate to the incubator.

Mandatory Visualizations

NOD1/NOD2 Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by the activation of NOD1 and NOD2 by their respective ligands, leading to the activation of NF-κB and MAPK pathways. This compound acts to inhibit the initial activation of NOD1 and NOD2.

NOD_Signaling_Pathway cluster_extracellular Extracellular Space / Phagosome cluster_cytosol Cytosol Bacterial PGN Bacterial PGN NOD1 NOD1 RIPK2 RIPK2 NOD1->RIPK2 recruits & activates NOD2 NOD2 NOD2->RIPK2 recruits & activates Nod_IN_1 This compound Nod_IN_1->NOD1 inhibits Nod_IN_1->NOD2 inhibits TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK Pathway TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB activates Inflammation Inflammatory Gene Transcription NF_kB->Inflammation MAPK->Inflammation

Caption: Simplified NOD1/NOD2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Mitigating Precipitation

This workflow outlines the logical steps to troubleshoot and prevent this compound precipitation in cell culture experiments.

Precipitation_Workflow start Start: this compound Experiment prep_stock Prepare Concentrated This compound Stock in DMSO start->prep_stock calc_vol Calculate Volume for Final Concentration (Keep DMSO ≤ 0.5%) prep_stock->calc_vol add_to_media Add Stock Directly to Pre-warmed Media in Wells calc_vol->add_to_media observe Observe for Precipitation add_to_media->observe no_precip No Precipitation: Proceed with Experiment observe->no_precip No precip Precipitation Observed observe->precip Yes troubleshoot Troubleshooting Steps: - Lower this compound concentration - Slightly increase final DMSO % - Use stepwise dilution precip->troubleshoot re_observe Re-Observe for Precipitation troubleshoot->re_observe success Success: Document Optimized Protocol re_observe->success No fail Still Precipitates: Consider Alternative Compound or Formulation re_observe->fail Yes

Caption: Troubleshooting workflow for this compound precipitation in cell culture media.

References

Nod-IN-1 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Nod-IN-1, a potent mixed inhibitor of NOD1 and NOD2.[1]

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: For long-term storage, this compound should be stored at -20°C for up to 1 year or -80°C for up to 2 years.[2] As a crystalline solid, it is stable for at least 4 years when stored at -20°C.[1]

Q2: How do I prepare a stock solution of this compound?

A2: this compound is soluble in DMF and DMSO at concentrations up to 30 mg/mL.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.43 mg of this compound in 1 mL of DMSO.

Q3: How should I store the this compound stock solution?

A3: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored at -20°C, the stock solution should be used within 1 month; at -80°C, it is stable for up to 6 months.[3]

Q4: Can I store diluted this compound working solutions?

A4: It is highly recommended to prepare fresh working solutions from the stock solution for each experiment and use them on the same day.[2] Storing diluted solutions, especially in aqueous media, may lead to degradation and loss of activity.

Q5: What are the signs of this compound degradation?

A5: Visual signs of degradation in the solid form can include discoloration or changes in crystallinity. In solution, precipitation or a change in color may indicate degradation or poor solubility. A decrease in the expected biological activity in your assay is a functional indicator of potential degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no inhibitory activity Degradation of this compound: Improper storage, repeated freeze-thaw cycles of stock solution, or use of old working solutions.Prepare fresh working solutions for each experiment from a properly stored and aliquoted stock solution. Ensure stock solutions have not exceeded their recommended storage duration.
Incorrect concentration: Calculation error during dilution or inaccurate initial weighing.Double-check all calculations. If possible, verify the concentration of the stock solution using a spectrophotometer.
Incompatibility with assay medium: Precipitation of this compound in the final assay buffer.Observe the final working solution for any signs of precipitation. If precipitation occurs, consider adjusting the final DMSO concentration (typically keeping it below 0.5% in cell-based assays) or using a different solvent system if compatible with your experiment.
Precipitation in stock solution Exceeded solubility limit: Attempting to dissolve this compound at a concentration higher than its solubility.Do not exceed the recommended solubility of 30 mg/mL in DMSO or DMF.[1] If precipitation is observed after freezing, gently warm the vial to 37°C and vortex to redissolve before making dilutions.[3]
Inconsistent results between experiments Variability in this compound activity: Using different aliquots of stock solution that may have degraded to varying extents.Use a fresh aliquot of the stock solution for each experiment. Avoid using the same aliquot for multiple experiments spread over time.
Cell health and passage number: Variations in cell health or using cells of a high passage number can affect their response to this compound.Use healthy, low-passage cells for all experiments. Monitor cell viability to ensure the observed effects are not due to cytotoxicity. This compound has been shown to be well-tolerated by HEK-Blue NOD1 cells at concentrations up to 25 μM for 24 hours.[3]

Quantitative Data Summary

Table 1: this compound Storage Conditions and Stability

Form Storage Temperature Duration Source
Crystalline Solid-20°C≥ 4 yearsCayman Chemical[1]
Stock Solution in DMSO-20°C1 monthGlpBio[3]
Stock Solution in DMSO-80°C6 monthsGlpBio[3]
Stock Solution (unspecified solvent)-20°C1 yearMedchemExpress[2]
Stock Solution (unspecified solvent)-80°C2 yearsMedchemExpress[2]

Table 2: this compound Solubility

Solvent Solubility Source
DMF30 mg/mLCayman Chemical[1]
DMSO30 mg/mLCayman Chemical[1]
DMSO100 mg/mL (291.21 mM)GlpBio[3]
DMSO:PBS (pH 7.2) (1:2)0.33 mg/mLCayman Chemical[1]

Experimental Protocols

Protocol: Inhibition of NOD1/NOD2-mediated NF-κB Activation in HEK293T cells

This protocol is a general guideline for assessing the inhibitory activity of this compound on NOD1/NOD2 signaling.

1. Cell Culture and Seeding:

  • Culture HEK293T cells expressing a secreted alkaline phosphatase (SEAP) or luciferase reporter gene under the control of an NF-κB promoter.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in the appropriate cell culture medium. It is recommended to test a concentration range from 0.1 µM to 50 µM to determine the IC50.

  • Add the diluted this compound to the cells and pre-incubate for 1 hour. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

3. Stimulation:

  • Prepare a solution of a NOD1 agonist (e.g., C12-iE-DAP) or a NOD2 agonist (e.g., L18-MDP) at a concentration known to induce a robust NF-κB response.

  • Add the agonist to the wells containing the cells and this compound. Include a negative control (no agonist) and a positive control (agonist with vehicle).

4. Incubation:

  • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

5. Reporter Gene Assay:

  • Measure the reporter gene activity (SEAP or luciferase) according to the manufacturer's instructions.

6. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

  • Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using a suitable software. The reported IC50 values for this compound are 5.74 µM for NOD1 and 6.45 µM for NOD2.[2]

Visualizations

Nod_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_nucleus Nucleus PAMPs Bacterial Peptidoglycan (PAMPs) NOD1_NOD2 NOD1 / NOD2 PAMPs->NOD1_NOD2 Activation RIPK2 RIPK2 NOD1_NOD2->RIPK2 Recruitment TAK1 TAK1 RIPK2->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex NFkB_IkB NF-κB IκB IKK_Complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation & NF-κB Release Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocation Nod_IN_1 This compound Nod_IN_1->NOD1_NOD2 Inhibition

Caption: this compound inhibits the NOD1/NOD2 signaling pathway.

Experimental_Workflow A Seed cells in 96-well plate B Prepare this compound serial dilutions A->B C Pre-incubate cells with this compound (1 hr) B->C D Stimulate with NOD1/NOD2 agonist C->D E Incubate for 24 hours D->E F Measure reporter gene activity E->F G Data Analysis (IC50 determination) F->G

Caption: Workflow for assessing this compound inhibitory activity.

Troubleshooting_Tree Start No or Low Activity Q1 Is the stock solution fresh? Start->Q1 A1_Yes Proceed to next check Q1->A1_Yes Yes A1_No Prepare fresh stock solution Q1->A1_No No Q2 Are working dilutions prepared fresh? A1_Yes->Q2 A2_Yes Proceed to next check Q2->A2_Yes Yes A2_No Prepare fresh working dilutions Q2->A2_No No Q3 Is there visible precipitation? A2_Yes->Q3 A3_Yes Adjust solvent or concentration Q3->A3_Yes Yes A3_No Check cell health and agonist activity Q3->A3_No No

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Cell Viability Assays with Nod-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Nod-IN-1, a dual inhibitor of Nucleotide-binding Oligomerization Domain (NOD)-like receptors NOD1 and NOD2, in cell viability and cytotoxicity assays.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent, cell-permeable mixed inhibitor of NOD1 and NOD2, which are intracellular pattern recognition receptors crucial to the innate immune system.[1][2][3] NOD1 and NOD2 detect specific peptidoglycan (PGN) fragments from bacteria, which triggers their activation.[4][5] Upon activation, they recruit the kinase RIPK2, initiating signaling cascades that lead to the activation of NF-κB and MAPK pathways.[6][7][8] This results in the production of inflammatory cytokines and other immune responses. This compound functions by inhibiting this signaling pathway.[2]

Q2: How should I prepare and store this compound stock solutions? A2: this compound is soluble in organic solvents like DMSO and DMF.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[9] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3][9] When preparing your working solution, dilute the DMSO stock into your cell culture medium, ensuring the final DMSO concentration remains non-toxic to your cells (typically ≤0.5%).

Q3: What is a recommended starting concentration for this compound in cell culture experiments? A3: The reported IC50 values for this compound are approximately 5.74 µM for NOD1 and 6.45 µM for NOD2.[1][3] A good starting point for your experiments is to perform a dose-response curve centered around these values (e.g., 1 µM, 5 µM, 10 µM, 25 µM). In HEK-Blue™ NOD1 cells, this compound was reported to be well-tolerated at concentrations up to 25 µM for 24 hours, with cell metabolic activity remaining above 80%.[1][3][9] However, the optimal concentration is cell-type dependent and should be determined empirically.

Troubleshooting Guide

Q4: I am observing unexpected cytotoxicity or low cell viability after treating my cells with this compound. What could be the cause? A4: While this compound generally shows low cytotoxicity at effective concentrations, several factors could contribute to unexpected cell death:

  • High Vehicle Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a level toxic to your specific cell line (usually <0.5%). Run a vehicle-only control to verify.

  • Compound Precipitation: Poor solubility in aqueous culture media can lead to the formation of compound aggregates that can be cytotoxic. See Q6 for advice on solubility issues.

  • Cell Line Sensitivity: Certain cell lines may have a basal level of NOD1/NOD2 signaling that is important for their survival. Inhibiting this pathway could inadvertently affect cell health.

  • Off-Target Effects: At very high concentrations, the risk of off-target effects increases. Confirm that you are using the lowest effective concentration.

  • Inflammasome-Mediated Cell Death (Pyroptosis): NOD-like receptors can be components of inflammasomes, which activate Caspase-1 and can lead to a form of inflammatory cell death called pyroptosis.[10][11] If your experimental conditions trigger inflammasome activation, consider performing a Caspase-1 activity assay to investigate this possibility.

Q5: My this compound treatment is showing no effect on the inflammatory response in my cell model. What went wrong? A5: A lack of effect can be attributed to several experimental factors:

  • Inactive Signaling Pathway: The cell line you are using may not express sufficient levels of NOD1, NOD2, or the essential downstream adaptor protein RIPK2. Verify the expression of these key pathway components via methods like qPCR or Western blot. NOD1 is widely expressed, while NOD2 expression is more restricted to immune cells like macrophages and dendritic cells, as well as intestinal epithelial cells.[12][13]

  • Ineffective Stimulation: The NOD1/2 pathway must be activated to observe inhibition. Ensure you are using a potent and specific agonist (e.g., iE-DAP for NOD1) at an optimized concentration.

  • Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to achieve effective inhibition in your system. Perform a dose-response experiment to determine the optimal inhibitory concentration.

  • Degraded Compound: Ensure your this compound stock has been stored correctly and has not degraded. Use a fresh aliquot if in doubt.

Q6: I observed a precipitate in my culture medium after adding the this compound working solution. How can I prevent this? A6: this compound has limited solubility in aqueous solutions.[2] Precipitation can lead to inconsistent results and cytotoxicity. To improve solubility:

  • Prepare Fresh Dilutions: Prepare working solutions fresh for each experiment from a fully dissolved DMSO stock.

  • Optimize Dilution Technique: When diluting the DMSO stock into your culture medium, add the stock solution slowly to the medium while vortexing or swirling gently. This prevents localized high concentrations of the compound from crashing out of solution.

  • Pre-warm Medium: Using pre-warmed (37°C) culture medium can sometimes help improve solubility.

  • Consider Serum Content: While not always the case, proteins in fetal bovine serum (FBS) can sometimes help to stabilize compounds in solution. Compare solubility in serum-free and serum-containing media if your protocol allows.

Q7: My results from MTT or MTS assays are inconsistent or show high background absorbance. How can I improve my assay? A7: Tetrazolium-based assays like MTT and MTS measure metabolic activity and can be influenced by several factors:[14][15]

  • Media Components: Phenol red and serum in the culture medium can interfere with absorbance readings and increase background.[14][16] If possible, replace the treatment medium with phenol red-free, serum-free medium before adding the assay reagent. Always include a "medium-only" blank for background subtraction.

  • Incomplete Solubilization (MTT Assay): The purple formazan crystals produced in the MTT assay are insoluble in water and must be fully dissolved before reading the absorbance.[15][16] Ensure you add a sufficient volume of a suitable solubilization solution (e.g., acidified isopropanol or SDS-HCl) and mix thoroughly until no crystals are visible.[14][17]

  • Optimized Incubation Time: The incubation period with the MTT/MTS reagent is critical. A 1 to 4-hour incubation at 37°C is typical, but this should be optimized for your cell line to ensure the signal is within the linear range of detection.[15][18]

  • Cell Seeding and Confluency: Ensure cells are seeded evenly and are in a logarithmic growth phase at the time of treatment. Over-confluency or poor cell health can lead to variable metabolic rates and inconsistent results.

Quantitative Data Summary

Table 1: this compound Inhibitor Properties

Property Value Source(s)
Target(s) NOD1 and NOD2 [1][3]
IC50 (NOD1) 5.74 µM [1][3]
IC50 (NOD2) 6.45 µM [1][3]
Molecular Formula C18H17NO4S [2]
Molecular Weight 343.4 g/mol [2]
Solubility DMSO: ≥30 mg/mL; DMF: ≥30 mg/mL [2]

| Storage | Stock solutions at -20°C or -80°C |[3][9] |

Table 2: Recommended Controls for Cell Viability Experiments

Control Type Description Purpose
Untreated Cells Cells cultured in medium without any treatment. Baseline for 100% cell viability.
Vehicle Control Cells treated with the same final concentration of solvent (e.g., DMSO) used for this compound. To account for any effects of the solvent on cell viability.
Positive Control (for Cytotoxicity) Cells treated with a known cytotoxic agent (e.g., Staurosporine, Triton™ X-100 for max LDH release). To validate that the assay can detect cell death.

| Medium Blank | Wells containing only culture medium (no cells). | To measure and subtract the background absorbance of the medium and assay reagents.[14] |

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[14][15]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound or controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[14][16]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of an MTT solvent (e.g., DMSO, or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[16][17]

  • Absorbance Reading: Mix thoroughly on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Read the absorbance at a wavelength between 570-590 nm using a microplate reader.[14]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a marker of cytotoxicity.[19]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Prepare Controls: Set up triplicate wells for the following controls:

    • Spontaneous Release: Untreated cells.

    • Maximum Release: Untreated cells lysed by adding a lysis buffer (e.g., 10X Lysis Buffer or Triton™ X-100) 45 minutes before the end of the experiment.[20][21]

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO).

  • Collect Supernatant: Centrifuge the 96-well plate at ~500 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.[20]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[20]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[20][22]

  • Stop Reaction & Read: Add 50 µL of the stop solution (if required by the kit). Measure the absorbance at 490 nm.[20][23]

  • Calculation: Determine the percentage of cytotoxicity relative to the maximum release control after subtracting background values.

Visualizations

Nod_IN_1_Pathway cluster_outside Extracellular cluster_inside Cytoplasm PGN Bacterial PGN Fragment (iE-DAP) NOD1_2 NOD1 / NOD2 PGN->NOD1_2 Recognition RIPK2 RIPK2 NOD1_2->RIPK2 Recruitment NFkB_MAPK NF-κB & MAPK Activation RIPK2->NFkB_MAPK Genes Inflammatory Gene Transcription NFkB_MAPK->Genes Nod_IN_1 This compound Nod_IN_1->NOD1_2 Inhibition

Caption: this compound signaling pathway inhibition.

Experimental_Workflow start Start seed 1. Seed cells in 96-well plate start->seed adhere 2. Allow cells to adhere (e.g., 24h) seed->adhere treat 3. Treat with this compound & Controls adhere->treat stimulate 4. Add NOD1/2 agonist (if applicable) treat->stimulate incubate 5. Incubate for defined period stimulate->incubate assay 6. Perform Viability Assay (e.g., MTT, LDH) incubate->assay analyze 7. Read plate & Analyze Data assay->analyze end End analyze->end

Caption: Experimental workflow for this compound cell viability assays.

Troubleshooting_Flowchart Troubleshooting: Unexpected Cytotoxicity start Unexpected Cytotoxicity Observed q1 Was a precipitate observed in media? start->q1 a1 Improve compound solubilization technique (see FAQ Q6) q1->a1 Yes q2 Is final DMSO concentration >0.5%? q1->q2 No a2 Reduce DMSO concentration and re-run vehicle control q2->a2 Yes q3 Are you using a very high concentration? q2->q3 No a3 Perform dose-response to find lowest effective dose. Consider off-target effects. q3->a3 Yes q4 Could pyroptosis be a factor? q3->q4 No a4 Measure Caspase-1 activation. q4->a4 Possibly

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

References

Validation & Comparative

Nod-IN-1 Specificity Profile: A Comparative Analysis for NOD1 vs. NOD2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nod-IN-1's inhibitory activity against Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). NOD1 and NOD2 are crucial intracellular pattern recognition receptors in the innate immune system, recognizing bacterial peptidoglycan fragments and triggering inflammatory responses.[1][2] Their roles in various inflammatory diseases have made them significant targets for therapeutic intervention.[3][4] This document summarizes key experimental data, details relevant methodologies, and illustrates the signaling pathways to aid researchers in evaluating this compound for their specific applications.

Data Presentation: Quantitative Inhibitory Activity

This compound has been characterized as a potent mixed inhibitor, demonstrating comparable activity against both NOD1 and NOD2. The half-maximal inhibitory concentration (IC50) values from cellular assays indicate that this compound does not exhibit significant selectivity for either receptor.

CompoundTargetIC50 Value (µM)
This compound NOD15.74[5]
This compound NOD26.45[5]

This balanced inhibitory profile suggests that this compound acts as a dual inhibitor of NOD1 and NOD2 signaling pathways.[5]

Signaling Pathway Overview

NOD1 and NOD2, upon recognizing their respective ligands—gamma-D-glutamyl-meso-diaminopimelic acid (iE-DAP) for NOD1 and muramyl dipeptide (MDP) for NOD2—initiate a common signaling cascade.[6][7] This activation leads to the recruitment of the serine/threonine kinase RIPK2, which in turn activates downstream pathways, primarily NF-κB and MAPK.[8][9] The culmination of this signaling is the transcription of genes encoding pro-inflammatory cytokines and other immune mediators.[10][11]

NOD_Signaling_Pathway cluster_ligands Bacterial Ligands cluster_receptors Cytosolic Receptors cluster_downstream Downstream Signaling iE_DAP iE-DAP NOD1 NOD1 iE_DAP->NOD1 MDP MDP NOD2 NOD2 MDP->NOD2 RIPK2 RIPK2 Recruitment & Activation NOD1->RIPK2 Interaction NOD2->RIPK2 Interaction MAPK MAPK Pathway RIPK2->MAPK NFkB NF-κB Pathway RIPK2->NFkB Cytokines Pro-inflammatory Cytokine Production MAPK->Cytokines NFkB->Cytokines

Caption: NOD1 and NOD2 Signaling Pathways.

Experimental Protocols

The determination of this compound's IC50 values typically involves cell-based reporter assays. These assays are designed to quantify the activation of the NF-κB pathway downstream of NOD1 or NOD2 stimulation.

NF-κB Reporter Gene Assay in HEK293 Cells

This method is a standard for assessing the activity of NOD1/NOD2 inhibitors in a controlled cellular environment.[12][13][14]

Objective: To measure the dose-dependent inhibition of ligand-induced NF-κB activation by this compound in cells expressing either human NOD1 or NOD2.

Materials:

  • HEK293 cells (or HEK-Blue™ NOD1/NOD2 cell lines).

  • Expression plasmids for human NOD1 or NOD2 (if not using stable cell lines).

  • NF-κB luciferase reporter plasmid.

  • Control plasmid for transfection normalization (e.g., β-galactosidase).

  • Cell culture medium (DMEM), fetal bovine serum (FBS), and antibiotics.

  • NOD1 ligand: Tri-DAP (L-Ala-γ-D-Glu-mDAP).

  • NOD2 ligand: MDP (Muramyl Dipeptide).

  • This compound compound.

  • Transfection reagent.

  • Luciferase assay reagent.

  • Lysis buffer.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed HEK293 cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection (if necessary): Co-transfect the cells with the appropriate NOD receptor expression plasmid (NOD1 or NOD2), the NF-κB luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent. Incubate for 24 hours. For stable cell lines like HEK-Blue™, this step is omitted.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound (typically in a serial dilution) for 1 hour. Include a vehicle-only control (e.g., DMSO).

  • Ligand Stimulation: Add the specific NOD ligand to the wells to stimulate the pathway. Use Tri-DAP for NOD1-expressing cells and MDP for NOD2-expressing cells. An unstimulated control well should also be included.

  • Incubation: Incubate the plates for 6-24 hours to allow for reporter gene expression.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add lysis buffer to each well.

  • Luciferase Assay: Transfer the cell lysate to an opaque assay plate. Add the luciferase assay reagent, which contains the substrate (luciferin).

  • Data Acquisition: Measure the luminescence using a luminometer. This signal is proportional to the level of NF-κB activation.

  • Normalization: If a co-transfected control plasmid was used, perform an assay (e.g., β-galactosidase assay) to normalize for transfection efficiency.

  • Data Analysis: Normalize the luciferase readings to the control. Calculate the percentage of inhibition for each concentration of this compound relative to the ligand-stimulated control. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

This experimental workflow allows for a robust and quantitative comparison of this compound's inhibitory potency against both NOD1 and NOD2.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis A Seed HEK293 Cells (96-well plate) B Transfect with: - NOD1 or NOD2 Plasmid - NF-kB Reporter Plasmid A->B C Pre-incubate with This compound (1 hr) B->C D Stimulate with Ligand (Tri-DAP or MDP) C->D E Incubate (6-24 hrs) D->E F Lyse Cells E->F G Measure Luminescence (Luciferase Assay) F->G H Calculate % Inhibition & Determine IC50 G->H

Caption: Workflow for NF-κB Reporter Gene Assay.

References

Validating Nod-IN-1 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a molecule interacts with its intended target within a cellular context is a critical step in drug discovery. This guide provides a comparative overview of methods to validate the target engagement of Nod-IN-1, a known inhibitor of Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2. We will delve into the signaling pathway, compare this compound with other inhibitors, and provide detailed experimental protocols for key validation assays.

The NOD1/NOD2 Signaling Pathway

NOD1 and NOD2 are intracellular pattern recognition receptors that play a crucial role in the innate immune system by recognizing bacterial peptidoglycans.[1][2] Upon activation, NOD1 and NOD2 recruit the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). This interaction is mediated by their respective caspase recruitment domains (CARDs).[1] The recruitment of RIPK2 leads to its autophosphorylation and subsequent ubiquitination, which serves as a scaffold for the assembly of a larger signaling complex.[3][4] This complex then activates downstream pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, culminating in the production of pro-inflammatory cytokines and chemokines.[3][5][6][7] this compound is a potent mixed inhibitor of both NOD1 and NOD2.[8][9]

NOD Signaling Pathway NOD1/NOD2 Signaling Pathway cluster_0 Bacterial PGN Recognition cluster_1 Signal Transduction cluster_2 Downstream Effects Bacterial Peptidoglycan Bacterial Peptidoglycan NOD1_NOD2 NOD1/NOD2 Bacterial Peptidoglycan->NOD1_NOD2 activates RIPK2 RIPK2 NOD1_NOD2->RIPK2 recruits TAK1 TAK1 Complex RIPK2->TAK1 activates IKK IKK Complex TAK1->IKK activates MAPK MAPK TAK1->MAPK activates NFkB NF-κB IKK->NFkB activates AP1 AP-1 MAPK->AP1 activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription AP1->Cytokines induces transcription This compound This compound This compound->NOD1_NOD2 inhibits

A simplified diagram of the NOD1/NOD2 signaling pathway.

Comparison of this compound with Alternative Inhibitors

Several other small molecules have been identified as inhibitors of the NOD-RIPK2 signaling axis. This table provides a comparison of this compound with some of these alternatives, focusing on their target and reported potency.

CompoundTarget(s)IC50 (NOD1)IC50 (NOD2)IC50 (RIPK2)Reference(s)
This compound NOD1, NOD25.74 µM6.45 µM-[8][9]
Noditinib-1 (ML130) NOD10.56 µM>20 µM-[9][10]
Gefitinib EGFR, RIPK2--51 nM (tyrosine phosphorylation)[3][11]
Ponatinib Multiple kinases, RIPK2--6.7 nM[12][13]
GSK583 RIPK2--Potent inhibitor (IC50 not specified)[11][14]
WEHI-345 RIPK2--High affinity (IC50 not specified)[11][15]

Experimental Protocols for Target Engagement Validation

Validating that this compound engages its target in cells is essential. Several methods can be employed, each with its own advantages. Here, we detail two widely used techniques: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to assess target engagement in a cellular environment.[16][17] The principle is based on the ligand-induced thermal stabilization of the target protein.[16][18]

CETSA Workflow Cellular Thermal Shift Assay (CETSA) Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Separation cluster_3 Quantification cluster_4 Data Analysis A Treat cells with This compound or vehicle B Heat cell lysates or intact cells to a range of temperatures A->B C Separate soluble proteins from aggregated proteins (e.g., by centrifugation) B->C D Quantify the amount of soluble target protein (e.g., by Western Blot or MS) C->D E Generate melting curves and determine the shift in melting temperature (ΔTm) D->E

A general workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture cells expressing the target protein (e.g., HEK293T cells overexpressing NOD1 or NOD2) to a suitable confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating and Lysis:

    • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by cooling on ice.

    • Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble target protein (NOD1 or NOD2) in each sample by Western blotting using specific antibodies. Alternatively, for a proteome-wide analysis, mass spectrometry can be used.[16]

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples.

    • The resulting "melting curves" will show a shift to a higher temperature for the this compound-treated samples if the compound binds to and stabilizes the target protein. This temperature shift (ΔTm) is a measure of target engagement. An isothermal dose-response format can also be used to determine the potency of the compound.[16][17]

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding to a target protein in living cells.[19][20][21] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.[19][22]

NanoBRET Workflow NanoBRET Target Engagement Assay Workflow cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Signal Detection cluster_3 Data Analysis A Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase B Add a fluorescent tracer that binds to the target protein A->B C Add this compound at varying concentrations B->C D Add NanoLuc® substrate and measure both luciferase and fluorescent emissions C->D E Calculate the BRET ratio and determine the IC50 value for This compound displacement of the tracer D->E

A general workflow for the NanoBRET Target Engagement Assay.

Detailed Protocol:

  • Cell Preparation:

    • Transiently transfect a suitable cell line (e.g., HEK293T) with a vector encoding the target protein (NOD1 or NOD2) fused to NanoLuc® luciferase.

    • Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound.

    • To the cells, add the fluorescent tracer at a predetermined optimal concentration.

    • Immediately add the this compound dilutions or vehicle control to the wells.

    • Incubate the plate at 37°C for a period to allow for compound and tracer binding to reach equilibrium (e.g., 2 hours).

  • Signal Detection:

    • Add the Nano-Glo® Live Cell Substrate to all wells.

    • Read the plate on a luminometer capable of measuring filtered luminescence to separately quantify the donor (NanoLuc®) and acceptor (tracer) emissions.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.

    • Plot the BRET ratio as a function of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent tracer from the target protein. This provides a quantitative measure of target engagement in living cells.[15]

Downstream Signaling Assays

Beyond direct binding assays, validating target engagement can also be achieved by measuring the functional consequences of this compound binding. This involves assessing the inhibition of downstream signaling events.

  • NF-κB Reporter Assays: Utilize cell lines stably or transiently expressing an NF-κB-driven reporter gene (e.g., luciferase or SEAP).[13] Upon stimulation of the NOD pathway (e.g., with MDP for NOD2), the reporter gene is expressed. The inhibitory effect of this compound can be quantified by the reduction in reporter activity.

  • Cytokine Production Assays: Measure the production of pro-inflammatory cytokines, such as TNF-α or IL-6, in response to NOD activation in immune cells (e.g., THP-1 monocytes or primary PBMCs).[11][15] The amount of cytokine released into the cell culture supernatant can be quantified by ELISA. A dose-dependent decrease in cytokine production upon treatment with this compound indicates target engagement and functional inhibition.

  • Western Blotting for Phosphorylated Proteins: Analyze the phosphorylation status of key downstream signaling proteins, such as RIPK2, IKK, or MAPKs (e.g., p38, ERK).[11][13] Inhibition of the NOD pathway by this compound will lead to a decrease in the phosphorylation of these proteins, which can be detected by Western blotting using phospho-specific antibodies.

By employing a combination of these direct and indirect methods, researchers can confidently validate the cellular target engagement of this compound and other inhibitors of the NOD signaling pathway, providing a solid foundation for further drug development efforts.

References

A Head-to-Head Comparison of Nod-IN-1 and ML130 for NOD1 Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology, infectious diseases, and drug development, the selective inhibition of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) presents a promising therapeutic avenue for a variety of inflammatory conditions. This guide provides a comprehensive comparison of two commonly used small molecule inhibitors of NOD1: Nod-IN-1 and ML130. We will delve into their performance, supported by experimental data, to assist you in selecting the optimal tool for your research needs.

Introduction to NOD1 and its Inhibitors

NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system. It recognizes specific peptidoglycan fragments from bacteria, primarily Gram-negative bacteria, triggering a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[1][2][3] Dysregulation of NOD1 signaling has been implicated in various inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.

This compound and ML130 are two commercially available small molecule inhibitors used to probe the function of NOD1. While both aim to block NOD1-mediated signaling, they exhibit distinct profiles in terms of potency and selectivity.

Mechanism of Action

Upon activation by its ligand, iE-DAP (γ-D-glutamyl-meso-diaminopimelic acid), NOD1 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine-threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). This interaction is mediated by their respective caspase activation and recruitment domains (CARD). The formation of this "nodosome" complex initiates a downstream signaling cascade, culminating in the activation of NF-κB and MAPKs, and the subsequent expression of inflammatory genes.[1][4][5]

ML130 (Nodinitib-1) has been shown to be a potent and selective inhibitor of NOD1-induced NF-κB activation.[6][7] While its precise mechanism of action is not fully elucidated, it is known to act upstream of RIPK2, as it does not inhibit RIPK2 kinase activity directly.[8] It is believed to function by modulating the conformation of the NOD1 protein and its subcellular localization.

This compound is described as a mixed inhibitor of both NOD1 and NOD2.[9] Its mechanism is less well-characterized in publicly available literature compared to ML130.

Comparative Performance Data

The following table summarizes the key quantitative data for this compound and ML130 based on available literature. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

ParameterThis compoundML130 (Nodinitib-1)Reference
NOD1 IC50 5.74 µM0.56 µM[9]
NOD2 IC50 6.45 µM>20 µM[9]
Selectivity (NOD2 IC50 / NOD1 IC50) ~1.1>36-fold[9]

Key Observations:

  • Potency: ML130 is significantly more potent in inhibiting NOD1 than this compound, with an IC50 value in the sub-micromolar range compared to the low micromolar range for this compound.[9]

  • Selectivity: ML130 demonstrates high selectivity for NOD1 over the closely related NOD2. In contrast, this compound is a mixed inhibitor, showing similar potency against both NOD1 and NOD2.[9]

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to characterize NOD1 inhibitors.

NF-κB Luciferase Reporter Assay

This cell-based assay is a primary method for quantifying the inhibition of NOD1-mediated NF-κB activation.[6][7][10]

1. Cell Culture and Transfection:

  • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
  • Cells are seeded in 96-well plates.
  • Cells are co-transfected with a NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

2. Compound Treatment and Stimulation:

  • After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of the test inhibitor (this compound or ML130) or vehicle control (e.g., DMSO).
  • Cells are pre-incubated with the compounds for 1 hour.
  • NOD1 signaling is stimulated by adding a specific agonist, such as Tri-DAP (L-Ala-γ-D-Glu-meso-DAP), to the wells.

3. Luciferase Activity Measurement:

  • After an overnight incubation (typically 16 hours), cells are lysed.
  • Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
  • The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

4. Data Analysis:

  • The percentage of inhibition is calculated relative to the vehicle-treated, agonist-stimulated control.
  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

IL-8 Secretion Assay

This assay measures the downstream biological effect of NOD1 activation, the production of the pro-inflammatory chemokine IL-8.[6][8]

1. Cell Culture:

  • HCT116 human colon carcinoma cells, which endogenously express NOD1, are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% FBS and antibiotics.
  • Cells are seeded in 96-well plates and allowed to adhere overnight.

2. Compound Treatment and Stimulation:

  • The culture medium is replaced with a low-serum medium containing serial dilutions of the inhibitor or vehicle.
  • Cells are pre-incubated for 1 hour.
  • Cells are then stimulated with a NOD1 agonist (e.g., Tri-DAP) for 24 hours.

3. IL-8 Measurement:

  • The cell culture supernatant is collected.
  • The concentration of IL-8 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

4. Data Analysis:

  • The percentage of inhibition of IL-8 secretion is calculated relative to the vehicle-treated, agonist-stimulated control.
  • IC50 values are determined as described for the luciferase reporter assay.

Visualizing the Pathways

To better understand the context of NOD1 inhibition, the following diagrams illustrate the signaling pathway and a typical experimental workflow.

NOD1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm iE-DAP iE-DAP NOD1 NOD1 (inactive) iE-DAP->NOD1 NOD1_active NOD1 (active) NOD1->NOD1_active Ligand Binding RIPK2 RIPK2 NOD1_active->RIPK2 Recruitment TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex TAK1->IKK MAPK_cascade MAPK Cascade TAK1->MAPK_cascade IkB IκB IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) Inflammatory_Genes Inflammatory Genes (e.g., IL-8) NFkB_p65_p50->Inflammatory_Genes Nuclear Translocation IkB->NFkB_p65_p50

Caption: The NOD1 signaling pathway is initiated by the recognition of iE-DAP, leading to the activation of NF-κB and MAPK pathways.

Experimental_Workflow cluster_workflow Inhibitor Screening Workflow A Seed Cells (e.g., HEK293T or HCT116) B Pre-incubate with Inhibitor (this compound or ML130) A->B C Stimulate with NOD1 Agonist (e.g., Tri-DAP) B->C D Incubate C->D E1 Luciferase Assay (NF-κB activity) D->E1 E2 ELISA (IL-8 secretion) D->E2 F Data Analysis (IC50 determination) E1->F E2->F

Caption: A generalized experimental workflow for screening and characterizing NOD1 inhibitors using cell-based assays.

Conclusion

For researchers requiring a potent and highly selective inhibitor of NOD1, ML130 (Nodinitib-1) is the superior choice. Its sub-micromolar potency and greater than 36-fold selectivity for NOD1 over NOD2 make it an excellent tool for dissecting the specific roles of NOD1 in complex biological systems.

This compound , on the other hand, acts as a mixed inhibitor of both NOD1 and NOD2. While less potent and non-selective between the two, it could be useful in studies where the simultaneous inhibition of both NOD1 and NOD2 is desired, or as a control compound to differentiate NOD1/2-dependent effects from those mediated by other pathways.

The choice between this compound and ML130 will ultimately depend on the specific research question and the required level of selectivity. This guide, with its compiled data and detailed protocols, aims to provide a solid foundation for making an informed decision.

References

Genetic Validation of Nod-IN-1 Effects: A Comparative Guide Using Knockout Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nod-IN-1, a dual inhibitor of Nucleotide-binding Oligomerization Domain (NOD) 1 and NOD2, with alternative inhibitors targeting the same inflammatory signaling pathway. We will delve into the genetic validation of its on-target effects through the use of knockout cell lines, supported by experimental data and detailed protocols.

Introduction to NOD1/NOD2 Signaling

NOD1 and NOD2 are intracellular pattern recognition receptors (PRRs) that play a crucial role in the innate immune system.[1][2][3] They detect specific peptidoglycan (PGN) fragments from bacterial cell walls—γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) for NOD1 and muramyl dipeptide (MDP) for NOD2—triggering a signaling cascade that leads to inflammation.[4][5][6] This pathway is essential for host defense but its dysregulation is linked to chronic inflammatory conditions like Crohn's disease and Blau syndrome.[7][8]

Upon activation, NOD1 and NOD2 recruit the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) via homotypic CARD-CARD interactions.[4][9] This interaction is a critical convergence point for both NOD1 and NOD2 signaling.[5] RIPK2 then undergoes autophosphorylation and ubiquitination, which serves as a scaffold to recruit downstream components like the TAK1 complex.[5][9][10] This ultimately leads to the activation of key transcription factors, Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinases (MAPKs), driving the expression of pro-inflammatory cytokines and chemokines.[1][4][11]

G cluster_0 Bacterial PGN cluster_1 Cytosolic Receptors cluster_2 Downstream Signaling iE-DAP iE-DAP NOD1 NOD1 iE-DAP->NOD1 MDP MDP NOD2 NOD2 MDP->NOD2 RIPK2 RIPK2 NOD1->RIPK2 CARD-CARD NOD2->RIPK2 CARD-CARD TAK1 TAK1 RIPK2->TAK1 Recruitment & Activation IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK_complex->NFkB Inflammation Inflammatory Gene Expression MAPKs->Inflammation NFkB->Inflammation

Caption: Canonical NOD1/NOD2 Signaling Pathway.

The Role of Genetic Knockout in Validating Inhibitor Specificity

To confirm that a chemical inhibitor's biological effect is due to its interaction with the intended target, genetic validation is the gold standard. By using cells in which the gene for the target protein has been knocked out (deleted), researchers can definitively test for on-target activity. If the inhibitor is specific, its effects will be observed in wild-type (WT) cells but will be absent or significantly diminished in knockout (KO) cells, as the target protein is not present to be inhibited. This approach eliminates the possibility that the observed effects are due to off-target interactions with other cellular components.

G cluster_WT Wild-Type (WT) Cells cluster_KO Knockout (KO) Cells WT_Ligand NOD Ligand WT_Target Target Protein (e.g., NOD1/2, RIPK2) WT_Ligand->WT_Target WT_Signal Signaling WT_Target->WT_Signal WT_Inhibitor This compound WT_Inhibitor->WT_Target Inhibits WT_Response Inflammatory Response WT_Signal->WT_Response WT_Blocked Response Blocked KO_Ligand NOD Ligand KO_NoTarget Target Protein Absent KO_Ligand->KO_NoTarget KO_NoResponse No Response KO_NoTarget->KO_NoResponse

Caption: Logic of Genetic Validation with Knockout Cells.

Performance Comparison: this compound vs. Alternatives

This compound is characterized as a mixed inhibitor of both NOD1 and NOD2.[12] This contrasts with other compounds that are either more selective for one receptor or target the downstream kinase, RIPK2. Targeting RIPK2 has been a major strategy for inhibiting this pathway, with several potent inhibitors identified.[13][14][15][16]

InhibitorPrimary Target(s)Reported IC₅₀ / EC₅₀Key Characteristics
This compound NOD1, NOD2IC₅₀: 5.74 µM (NOD1), 6.45 µM (NOD2)[12]Dual, balanced inhibitor of both NOD1 and NOD2.[12]
Noditinib-1 (ML130) NOD1IC₅₀: ~800 nM[8][17]Selective NOD1 inhibitor.[17][18]
Gefitinib RIPK2 (and EGFR)EC₅₀: 7.8 µM (cellular RIPK2)[15]Clinically approved EGFR inhibitor later identified as a RIPK2 inhibitor.[10][14]
Ponatinib RIPK2 (and others)EC₅₀: 0.8 nM (cellular RIPK2)[15]Potent type II kinase inhibitor with strong activity against RIPK2.[13][15]
GSK583 RIPK2---A selective RIPK2 kinase inhibitor.[7]
WEHI-345 RIPK2---Selective RIPK2 inhibitor shown to prevent cytokine production in vitro and in vivo.[14]

Supporting Experimental Data

Genetic validation studies confirm the on-target effects of inhibitors of the NOD pathway. For instance, Schertzer et al. (2011) demonstrated that the metabolic effects of NOD1 activation were absent in NOD1/2 double knockout mice, providing a clear in vivo genetic validation of the pathway's role.[5] Similarly, the cellular effects of RIPK2 inhibitors like ponatinib are shown to be specific to the NOD pathway, as they do not affect inflammatory responses triggered by distinct pathways, such as those activated by lipopolysaccharide (LPS) which signal through Toll-like receptors (TLRs).[15]

The table below summarizes expected outcomes from a typical experiment designed to validate this compound's specificity.

Cell LineTreatmentExpected NF-κB Activation / Cytokine ReleaseRationale
Wild-Type (WT) NOD1/2 Ligand (e.g., MDP)HighLigand activates the intact NOD2-RIPK2 pathway.
Wild-Type (WT) NOD1/2 Ligand + this compoundLow / BaselineThis compound inhibits NOD2, blocking signal initiation.
NOD1/2 DKO NOD1/2 Ligand (e.g., MDP)BaselineThe primary receptor (NOD2) is absent, so the pathway is not activated.
NOD1/2 DKO NOD1/2 Ligand + this compoundBaselineThe inhibitor is irrelevant as its target is not present.
RIPK2 KO NOD1/2 Ligand (e.g., MDP)BaselineThe essential downstream adaptor kinase is absent, breaking the signaling chain.

Experimental Protocols

Below is a representative protocol for an NF-κB reporter assay used to screen for and validate inhibitors of the NOD1/NOD2 pathway.

Protocol: NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of this compound on NOD1/2-mediated NF-κB activation in WT and knockout cells.

Materials:

  • HEK293T cells (or other suitable cell line)

  • HEK293T NOD1/2 Double Knockout (DKO) cells

  • NF-κB luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase)

  • Plasmids for overexpression of NOD1 or NOD2 (optional, for signal enhancement)

  • Cell culture medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • NOD1 ligand (e.g., C12-iE-DAP) or NOD2 ligand (e.g., L18-MDP)

  • This compound and other control inhibitors

  • Transfection reagent

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Methodology:

  • Cell Seeding: Seed WT and NOD1/2 DKO HEK293T cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Transfection: Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. If not using endogenous expression, also transfect with a NOD1 or NOD2 expression plasmid.

  • Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

  • Ligand Stimulation: Add the specific NOD1 or NOD2 ligand to the wells to stimulate the pathway. Incubate for an additional 6-8 hours.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer, following the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Compare the normalized activity in inhibitor-treated wells to the vehicle-treated control to determine the percent inhibition. The lack of response in DKO cells validates that the signal is NOD-dependent.

G Start Start Seed Seed WT & KO Cells (96-well plate) Start->Seed Transfect Transfect with Luciferase Reporters Seed->Transfect Incubate1 Incubate 24h Transfect->Incubate1 Inhibit Add Inhibitor (e.g., this compound) Incubate1->Inhibit Incubate2 Incubate 1-2h Inhibit->Incubate2 Stimulate Add NOD Ligand (e.g., MDP) Incubate2->Stimulate Incubate3 Incubate 6-8h Stimulate->Incubate3 Lyse Lyse Cells & Add Luciferase Substrates Incubate3->Lyse Read Read Luminescence Lyse->Read Analyze Analyze Data (Normalize & Calculate % Inhibition) Read->Analyze End End Analyze->End

Caption: Workflow for an NF-κB Luciferase Reporter Assay.

References

Confirming Nod-IN-1 Inhibition: A Comparative Guide to Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the inhibition of the NOD1 signaling pathway, this guide provides a comprehensive comparison of biochemical assays to confirm the activity of Nod-IN-1 and alternative inhibitors. This document outlines key experimental protocols, presents comparative inhibitor data, and visualizes the underlying signaling cascade.

This compound is a known mixed inhibitor of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2, crucial intracellular pattern recognition receptors in the innate immune system.[1][2] Confirmation of its inhibitory action, and that of other potential NOD1 modulators, relies on robust and reproducible biochemical assays. This guide focuses on the most common and effective cell-based assays for this purpose: the Luciferase Reporter Assay and the Secreted Embryonic Alkaline Phosphatase (SEAP) Reporter Assay.

Comparative Inhibitor Performance

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative NOD1 inhibitors. This data, derived from cell-based NF-κB reporter assays, allows for a direct comparison of their potency and selectivity.

InhibitorTarget(s)IC50 (NOD1)IC50 (NOD2)SelectivityReference(s)
This compound NOD1/NOD25.74 µM6.45 µMMixed[1][2]
Nodinitib-1 (ML130) NOD10.56 µM>20 µM>36-fold for NOD1[1][3][4]
NOD1/2-IN-1 NOD1/NOD2 (via RIPK2)18 nM170 nM~9.4-fold for NOD1[2]
NOD1-IN-1 NOD1 (via RIPK2)33 nM-Selective for NOD1[2]
NOD1 antagonist-1 NOD1/NOD29.18 µM20.8 µM~2.3-fold for NOD1[2]
NOD1/2 antagonist-1 NOD1/NOD21.13 µM0.77 µM~1.5-fold for NOD2[2]
GSK669 NOD2-Selective for NOD2-[5]
GSK400 NOD2-Selective for NOD2-[5]

Key Biochemical Assays

The most widely used methods to assess NOD1 inhibition are cell-based reporter assays that measure the activation of the NF-κB signaling pathway, a key downstream event of NOD1 stimulation.[6][7][8]

NF-κB Luciferase Reporter Assay

This assay utilizes a luciferase reporter gene under the control of an NF-κB response element. Upon NOD1 activation by a specific ligand (e.g., iE-DAP), the NF-κB pathway is triggered, leading to the expression of luciferase. The resulting luminescence is a quantitative measure of NOD1 activity. The inhibitory effect of compounds like this compound is determined by the reduction in luminescence.

Secreted Embryonic Alkaline Phosphatase (SEAP) Reporter Assay

Similar to the luciferase assay, the SEAP assay employs a reporter gene (SEAP) linked to an NF-κB promoter.[7] Activated NOD1 signaling leads to the secretion of SEAP into the cell culture medium. The enzymatic activity of SEAP, which can be measured colorimetrically, is proportional to the level of NF-κB activation.[9][10]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

NF-κB Luciferase Reporter Assay Protocol
  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 96-well plate at a density of 3 x 10^4 cells per well in DMEM supplemented with 10% FBS.[11]

    • Prepare a transfection mixture containing plasmids for an NF-κB-luciferase reporter, a constitutively expressed β-galactosidase (for normalization), and human NOD1.[11]

    • Transfect the cells using a suitable transfection reagent (e.g., XtremeGene9).[11]

    • Incubate the cells for 24-48 hours to allow for plasmid expression.

  • Inhibitor Treatment and NOD1 Stimulation:

    • Pre-treat the transfected cells with various concentrations of the test inhibitor (e.g., this compound) or vehicle control for 1 hour.

    • Stimulate the cells with a specific NOD1 agonist, such as Tri-DAP (e.g., at 25 µg/mL), for 6-16 hours.[11][12]

  • Lysis and Luminescence Measurement:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the luciferase activity in the cell lysate using a luminometer.

    • Measure β-galactosidase activity for normalization of transfection efficiency.

  • Data Analysis:

    • Normalize the luciferase readings to the β-galactosidase readings.

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle-treated, stimulated control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

SEAP Reporter Assay Protocol
  • Cell Culture:

    • Use a stable cell line co-expressing human NOD1 and a SEAP reporter gene under the control of an NF-κB promoter (e.g., HEK-Blue™ hNOD1 cells).[9]

    • Plate the cells in a 96-well plate at an appropriate density.

  • Inhibitor Treatment and Stimulation:

    • Pre-incubate the cells with the test inhibitors at desired concentrations for 1 hour.

    • Stimulate the cells with a NOD1 ligand (e.g., iE-DAP).

  • SEAP Activity Measurement:

    • After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Heat-inactivate the supernatant (e.g., at 65°C for 30 minutes) to eliminate endogenous alkaline phosphatase activity.[13]

    • Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant.[13]

    • Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of inhibition based on the reduction in SEAP activity in inhibitor-treated wells compared to control wells.

    • Determine the IC50 values from the dose-response curves.

Visualizing the Mechanism of Action

To understand the context of these assays, it is crucial to visualize the NOD1 signaling pathway and the point of intervention for inhibitors.

NOD1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial PGN Bacterial PGN NOD1 NOD1 Bacterial PGN->NOD1 RIPK2 RIPK2 NOD1->RIPK2 recruits TAK1_complex TAK1/TAB1/TAB2 RIPK2->TAK1_complex activates IKK_complex IKKα/β/γ TAK1_complex->IKK_complex activates MAPKs p38/JNK/ERK TAK1_complex->MAPKs activates IκBα IκBα IKK_complex->IκBα phosphorylates NF-κB p50/p65 IκBα->NF-κB releases NF-κB_n p50/p65 NF-κB->NF-κB_n translocates Inhibitors This compound Nodinitib-1 Inhibitors->NOD1 Inflammatory_Genes Inflammatory Gene Transcription NF-κB_n->Inflammatory_Genes

Figure 1: NOD1 signaling pathway and inhibitor action.

Experimental_Workflow cluster_assay_prep Assay Preparation cluster_treatment Treatment cluster_readout Readout Cell_Seeding Seed Reporter Cells (e.g., HEK293T) Transfection Transfect with Reporter Plasmids (if needed) Cell_Seeding->Transfection Inhibitor_Addition Add this compound or Alternative Inhibitors Transfection->Inhibitor_Addition Ligand_Stimulation Stimulate with NOD1 Ligand (iE-DAP) Inhibitor_Addition->Ligand_Stimulation Lysis_or_Supernatant Cell Lysis (Luciferase) or Collect Supernatant (SEAP) Ligand_Stimulation->Lysis_or_Supernatant Detection Add Substrate & Measure Signal Lysis_or_Supernatant->Detection Data_Analysis Calculate % Inhibition & IC50 Values Detection->Data_Analysis

Figure 2: General workflow for NOD1 inhibition assays.

References

A Comparative Guide to Nod-IN-1 and RIP2 Kinase Inhibitors in Modulating NOD Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activities of Nod-IN-1, a dual inhibitor of NOD1 and NOD2, against a panel of well-characterized RIP2 kinase inhibitors. The information is compiled from various studies to offer a comprehensive overview of their biochemical and cellular potencies, mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction to NOD1/2 and RIP2 Signaling

The nucleotide-binding oligomerization domain (NOD)-like receptors, NOD1 and NOD2, are intracellular pattern recognition receptors crucial for detecting bacterial peptidoglycans and initiating innate immune responses. Upon activation, NOD1 and NOD2 recruit the serine/threonine kinase RIP2 (also known as RICK or CARDIAK), leading to the activation of downstream signaling pathways, primarily NF-κB and MAP kinases. This cascade results in the production of pro-inflammatory cytokines and chemokines. Dysregulation of the NOD-RIP2 signaling axis is implicated in various inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.

This guide focuses on two distinct strategies for modulating this pathway: upstream inhibition of NOD1 and NOD2 by this compound, and direct inhibition of the downstream kinase RIP2 by a selection of small molecules.

Comparative Analysis of Inhibitor Potency

The following tables summarize the reported inhibitory activities of this compound and several RIP2 kinase inhibitors. It is important to note that these values are compiled from different studies and direct comparison of absolute IC50 values should be made with caution as experimental conditions may vary.

Biochemical and Cellular Activity of this compound

This compound is a potent mixed inhibitor of both NOD1 and NOD2.[1]

CompoundTargetAssay TypeIC50 (µM)
This compoundNOD1Cellular (NF-κB reporter)5.74[1]
This compoundNOD2Cellular (NF-κB reporter)6.45[1]
Biochemical and Cellular Activity of RIP2 Kinase Inhibitors

This table presents the inhibitory concentrations of various small molecules that directly target RIP2 kinase.

CompoundTargetAssay TypeIC50 (nM)
GSK583 RIP2 KinaseBiochemical (FP)5[2][3][4]
NOD2-dependent TNF-α (Monocytes)Cellular8[4]
NOD2-dependent TNF-α (Human Whole Blood)Cellular237[3]
WEHI-345 RIP2 KinaseBiochemical (Kinase Assay)130[5][6]
NOD2-dependent Cytokine ProductionCellularPotent inhibition at 500 nM[5]
Ponatinib RIP2 KinaseBiochemical (ADP-Glo)6.7
NOD2-dependent NF-κB (HEK293)Cellular0.8
Gefitinib RIP2 KinaseBiochemical51
NOD2-dependent NF-κB (HEK293)Cellular7800

Mechanism of Action

The inhibitors discussed in this guide employ distinct mechanisms to disrupt the NOD1/2-RIP2 signaling cascade.

This compound: This compound acts as a mixed inhibitor of NOD1 and NOD2, targeting the upstream receptors in the signaling pathway.[1] Its mechanism is distinct from RIP2 kinase inhibitors as it prevents the initial signal transduction from the NOD receptors.

RIP2 Kinase Inhibitors:

  • GSK583 and WEHI-345 (Type I Inhibitors): These are ATP-competitive inhibitors that bind to the active site of RIP2 kinase, preventing its autophosphorylation and subsequent activation of downstream signaling.[4][7] WEHI-345 has been shown to delay RIP2 ubiquitylation and NF-κB activation.[5]

  • Ponatinib (Type II Inhibitor): This inhibitor binds to the inactive "DFG-out" conformation of the RIPK2 kinase domain.[7][8] This not only blocks kinase activity but also prevents the conformational changes required for RIP2 ubiquitination, a critical step for downstream signaling.[8] Ponatinib has been shown to be a potent inhibitor of both RIP2 autophosphorylation and ubiquitination.[8]

  • Gefitinib: Originally developed as an EGFR inhibitor, Gefitinib has been shown to directly inhibit RIP2 kinase activity in the nanomolar range.[8]

The differing mechanisms of action are visualized in the signaling pathway diagram below.

Signaling Pathways and Inhibition Mechanisms

G cluster_extracellular Extracellular Space cluster_nucleus Nucleus PAMPs Bacterial Peptidoglycans (e.g., MDP, iE-DAP) Nucleus Gene Transcription (Pro-inflammatory Cytokines)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HEK-Blue™ NOD1/NOD2 Reporter Gene Assay

This cellular assay is used to determine the inhibitory activity of compounds on the NOD1 and NOD2 signaling pathways.

  • Principle: HEK293 cells are stably transfected to express human NOD1 or NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter. Activation of the NOD pathway leads to NF-κB activation and subsequent SEAP expression, which can be quantified colorimetrically.

  • Cell Line: HEK-Blue™ hNOD1 or hNOD2 cells (InvivoGen).

  • Protocol Outline:

    • Seed HEK-Blue™ cells in a 96-well plate and incubate overnight.

    • Pre-incubate cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

    • Stimulate the cells with a NOD1 agonist (e.g., C12-iE-DAP) or a NOD2 agonist (e.g., L18-MDP) for 24 hours.

    • Collect the supernatant and measure SEAP activity using a detection reagent like QUANTI-Blue™.

    • Read the absorbance at 620-655 nm.

    • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

RIPK2 ADP-Glo™ Kinase Assay

This biochemical assay measures the direct inhibition of RIP2 kinase activity.

  • Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Reagents: Recombinant human RIPK2 enzyme, ATP, appropriate kinase buffer, and the ADP-Glo™ Kinase Assay kit (Promega).

  • Protocol Outline:

    • Add the RIPK2 enzyme, substrate (if applicable), and test compound at various concentrations to a 384-well plate.

    • Initiate the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

    • Measure luminescence using a plate reader.

    • Determine the IC50 values from the dose-response curves.[9][10]

Cytokine Release Assay (TNF-α, IL-8)

This cellular assay measures the functional consequence of inhibiting the NOD-RIP2 pathway, which is the reduction of pro-inflammatory cytokine secretion.

  • Principle: Primary cells (e.g., human monocytes) or cell lines (e.g., THP-1) are stimulated with a NOD2 agonist in the presence of an inhibitor. The amount of secreted cytokines like TNF-α or IL-8 in the cell culture supernatant is then quantified using ELISA or other immunoassays.

  • Cell Types: Human peripheral blood mononuclear cells (PBMCs), primary human monocytes, or THP-1 monocytic cells.

  • Protocol Outline:

    • Isolate and plate the cells in a 96-well plate.

    • Pre-treat the cells with the inhibitor for 30-60 minutes.

    • Stimulate the cells with muramyl dipeptide (MDP) for a specified time (e.g., 6-24 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α or IL-8 using a commercially available ELISA kit according to the manufacturer's instructions.

    • Calculate the IC50 values based on the reduction in cytokine levels at different inhibitor concentrations.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing inhibitors of the NOD-RIP2 signaling pathway.

G Start Compound Library Primary_Screen Primary Screen (e.g., High-Throughput Cellular Assay) Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Identification->Dose_Response Biochemical_Assay Biochemical Validation (e.g., RIPK2 Kinase Assay) Dose_Response->Biochemical_Assay Cellular_Assay Cellular Functional Assay (e.g., Cytokine Release) Dose_Response->Cellular_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Ubiquitination Assay) Biochemical_Assay->Mechanism_of_Action Cellular_Assay->Mechanism_of_Action Lead_Compound Lead Compound Mechanism_of_Action->Lead_Compound

Conclusion

This guide highlights the different approaches to inhibit the NOD1/2-RIP2 signaling pathway. This compound offers a dual-targeting strategy at the receptor level, while the various RIP2 kinase inhibitors provide potent, direct inhibition of the key downstream kinase. The choice of inhibitor will depend on the specific research question, with this compound being suitable for studying the roles of the NOD receptors themselves, and RIP2 inhibitors for investigating the consequences of blocking the central kinase in the pathway. The provided experimental data and protocols serve as a valuable resource for researchers in the field of immunology and drug discovery.

References

Nod-IN-1: A Comparative Guide to its Cross-Reactivity with NLRs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of chemical probes is paramount. This guide provides a comparative analysis of Nod-IN-1, a known inhibitor of Nucleotide-binding Oligomerization Domain (NOD)-like Receptors (NLRs), and its cross-reactivity profile based on available data.

This compound has been identified as a potent mixed inhibitor of NOD1 and NOD2, two key intracellular pattern recognition receptors involved in the innate immune response. Its utility as a research tool and potential therapeutic lead is contingent on its specificity. This guide summarizes the known inhibitory activity of this compound, compares it with a selective inhibitor, and provides detailed experimental protocols for its characterization.

Inhibitor Activity Profile

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against NOD1 and NOD2. For comparative purposes, data for Noditinib-1 (ML130), a well-characterized selective NOD1 inhibitor, is also included.

CompoundTargetIC50 (µM)SelectivityReference
This compound NOD15.74Mixed Inhibitor
NOD26.45
Other NLRs (NLRP1, NLRP3, NLRC4, etc.)Data not available
Noditinib-1 (ML130) NOD10.56~36-fold vs. NOD2
NOD2>20

Note: Extensive searches for data on the cross-reactivity of this compound against other NLR family members, such as NLRP1, NLRP3, and NLRC4, did not yield any specific inhibitory concentrations. Therefore, its activity against these other intracellular sensors remains uncharacterized in the public domain.

Signaling Pathways of Key NLRs

To understand the potential for cross-reactivity, it is essential to visualize the signaling pathways of the primary targets of this compound and other major NLRs.

NOD1_NOD2_Signaling cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus PAMPs PAMPs (e.g., iE-DAP, MDP) NOD1_NOD2 NOD1 / NOD2 PAMPs->NOD1_NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 TAK1_TAB TAK1/TAB RIPK2->TAK1_TAB IKK_Complex IKK Complex TAK1_TAB->IKK_Complex MAPK MAPKs TAK1_TAB->MAPK NFkB NF-κB IKK_Complex->NFkB Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes MAPK->Inflammatory_Genes

NOD1/NOD2 Signaling Pathway.

Inflammasome_Signaling cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_extracellular_out PAMPs_DAMPs PAMPs / DAMPs NLR_Sensor NLR Sensor (e.g., NLRP3, NLRC4) PAMPs_DAMPs->NLR_Sensor ASC ASC NLR_Sensor->ASC Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Activation Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b IL1b IL-1β Pro_IL1b->IL1b Cleavage IL1b_out Secreted IL-1β IL1b->IL1b_out

Generic Inflammasome Signaling Pathway.

Experimental Protocols

The inhibitory activity of this compound on NOD1 and NOD2 is typically assessed using a cell-based reporter assay that measures the activation of the NF-κB signaling pathway.

NF-κB Luciferase Reporter Assay in HEK293T Cells

This assay quantifies the activity of this compound by measuring its ability to inhibit the ligand-induced activation of an NF-κB-driven luciferase reporter.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • Opti-MEM

  • Transfection reagent (e.g., XtremeGene9)

  • Plasmids:

    • NF-κB-luciferase reporter

    • Constitutively expressed β-galactosidase (for normalization)

    • Human NOD1 or NOD2 expression vector

    • Empty vector (pcDNA)

  • NOD1 ligand (e.g., Tri-DAP) or NOD2 ligand (e.g., MDP)

  • This compound

  • 96-well plates

  • Luciferase and β-galactosidase assay reagents

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 3 x 10^4 cells per well in 50 µL of DMEM with 10% FBS. Add 20 µL of DMEM per well and incubate for 1 hour at 37°C with 5% CO2.

  • Transfection:

    • Prepare a plasmid mixture in Opti-MEM containing the NF-κB-luciferase reporter (13 ng/well), β-galactosidase (8.6 ng/well), and either the NOD1 (0.25 ng/well) or NOD2 (0.05 ng/well) expression vector. Use an empty vector for control wells.

    • Add the transfection reagent to the plasmid mixture and incubate for 20 minutes at room temperature.

    • Add 20 µL of the transfection complex to each well.

  • Incubation: Incubate the cells for 24 hours at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the medium from the cells and replace it with fresh medium containing the desired concentrations of this compound.

    • Pre-incubate the cells with the compound for 1 hour.

  • Ligand Stimulation:

    • Add the specific NOD1 or NOD2 ligand (e.g., 40 nM TriDAP for NOD1 or 20 nM MDP for NOD2) to the wells.

    • Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate for 14-16 hours at 37°C with 5% CO2.

  • Lysis and Readout:

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

    • Measure luciferase activity as a readout for NF-κB activation and β-galactosidase activity for normalization of transfection efficiency.

  • Data Analysis:

    • Normalize the luciferase activity to the β-galactosidase activity for each well.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the ligand-stimulated control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cytotoxicity Assay

It is crucial to assess whether the observed inhibition is due to specific pathway modulation or general cytotoxicity. An MTS assay can be performed in parallel.

Protocol:

  • Seed HEK-Blue NOD1 cells (or other suitable cell line) in a 96-well plate.

  • Treat the cells with various concentrations of this compound (up to 25 µM) for 24 hours.

  • Add MTS reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance to determine the metabolic activity of the cells.

  • Compare the metabolic activity of treated cells to untreated controls to assess cytotoxicity.

Experimental Workflow

The following diagram illustrates the general workflow for characterizing the inhibitory activity of this compound.

Experimental_Workflow Start Start Cell_Culture Cell Culture (HEK293T) Start->Cell_Culture Transfection Transfection with Reporter & NLR Plasmids Cell_Culture->Transfection Cytotoxicity Parallel Cytotoxicity Assay (MTS) Cell_Culture->Cytotoxicity Compound_Treatment Pre-incubation with This compound Transfection->Compound_Treatment Ligand_Stimulation Stimulation with NOD1/NOD2 Ligand Compound_Treatment->Ligand_Stimulation Incubation Incubation (14-16 hours) Ligand_Stimulation->Incubation Lysis Cell Lysis Incubation->Lysis Readout Luciferase & β-gal Readout Lysis->Readout Data_Analysis Data Analysis (IC50 Determination) Readout->Data_Analysis End End Data_Analysis->End Cytotoxicity->End

Workflow for this compound Inhibition Assay.

Conclusion

This compound is a valuable tool for studying the roles of NOD1 and NOD2 in cellular processes. It exhibits balanced dual inhibitory activity against these two receptors. However, the lack of publicly available data on its cross-reactivity with other NLR family members, particularly the inflammasome-forming NLRs, is a significant knowledge gap. Researchers using this compound should be aware of its non-selective profile between NOD1 and NOD2 and consider the potential for off-target effects on other NLRs, which have yet to be determined. Further comprehensive selectivity profiling is necessary to fully elucidate the utility of this compound as a specific chemical probe.

Efficacy of Nod-IN-1: A Comparative Analysis in Primary Cells vs. Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nod-IN-1 Performance with Supporting Experimental Data.

The study of innate immunity and inflammatory responses relies on robust and reproducible in vitro models. Nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs), such as NOD1 and NOD2, are key intracellular sensors of bacterial peptidoglycan fragments, initiating signaling cascades that lead to the production of pro-inflammatory cytokines. This compound is a widely used small molecule inhibitor of both NOD1 and NOD2, making it a valuable tool for dissecting these pathways and for potential therapeutic development. However, the choice of cellular model—primary cells or immortalized cell lines—can significantly impact the interpretation of experimental outcomes. This guide provides a comparative overview of this compound efficacy in these two distinct systems, supported by experimental data and detailed protocols.

Key Differences: Primary Cells vs. Cell Lines

Primary cells are isolated directly from tissues and are considered more physiologically relevant as they closely mimic the in vivo environment. However, they are often difficult to source, have a limited lifespan in culture, and can exhibit significant donor-to-donor variability. In contrast, immortalized cell lines are genetically modified to proliferate indefinitely, offering a consistent and readily available experimental system. This consistency, however, comes at the cost of potential genetic and phenotypic drift from their tissue of origin.[1]

Quantitative Comparison of NOD Inhibitor Efficacy

InhibitorTargetCell TypeAssayIC50
GSK583 RIPK2Primary Human MonocytesMDP-stimulated TNF-α production8.0 nM[2]
Compound 4 (GSK) RIPK2Human MonocytesMDP-stimulated TNF-α production13 nM[2]
Ponatinib RIPK2Primary Human MonocytesL18-MDP-stimulated TNF productionEffective at 100 nM[3]
Regorafenib RIPK2Primary Human MonocytesL18-MDP-stimulated TNF productionEffective at 100 nM[3]
Gefitinib RIPK2Primary Human MonocytesL18-MDP-stimulated TNF production~10 µM for complete inhibition[3]
Ponatinib RIPK2THP-1 CellsL18-MDP-induced RIPK2 ubiquitinationComplete block at 100 nM[4]
GSK669 NOD1/2THP-1 CellsC12-iE-DAP/MDP-induced IL-8 secretionDose-dependent inhibition[5]
ML130 NOD1THP-1 CellsC12-iE-DAP-induced IL-8 secretionDose-dependent inhibition[5]

Note: This table presents data for various NOD pathway inhibitors to illustrate the range of potencies observed in different cellular models. The specific efficacy of this compound may vary.

NOD1/NOD2 Signaling Pathway

The activation of NOD1 and NOD2 by their respective ligands, γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) and muramyl dipeptide (MDP), leads to a conformational change and the recruitment of the serine-threonine kinase RIPK2. This interaction is crucial for the subsequent activation of downstream signaling pathways, including NF-κB and MAPK, which drive the transcription of pro-inflammatory genes.

NOD_Signaling cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_nucleus Nucleus PAMPs Bacterial PGN (iE-DAP / MDP) NOD1_NOD2 NOD1 / NOD2 PAMPs->NOD1_NOD2 Internalization RIPK2 RIPK2 NOD1_NOD2->RIPK2 Recruitment TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Activation Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes MAPK->Inflammatory_Genes Nod_IN_1 This compound Nod_IN_1->NOD1_NOD2 Inhibition Experimental_Workflow Start Start Cell_Source Choose Cell Source Start->Cell_Source Primary_Cells Primary Cells (e.g., Human Monocytes) Cell_Source->Primary_Cells Cell_Line Cell Line (e.g., THP-1) Cell_Source->Cell_Line Isolation Isolate/Culture Cells Primary_Cells->Isolation Cell_Line->Isolation Differentiation Differentiate (optional for THP-1) Isolation->Differentiation Treatment Pre-treat with this compound Differentiation->Treatment Stimulation Stimulate with NOD Agonist (iE-DAP or MDP) Treatment->Stimulation Incubation Incubate (e.g., 20-24h) Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Measure Cytokine Levels (ELISA) Supernatant_Collection->ELISA Data_Analysis Analyze Data (IC50) ELISA->Data_Analysis Comparison Compare Efficacy Data_Analysis->Comparison End End Comparison->End

References

A Researcher's Guide to In Vivo Validation of Novel Anti-Inflammatory Compounds: A Comparative Framework Using NOD Pathway Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey from a promising anti-inflammatory compound to a validated therapeutic candidate is paved with rigorous in vivo testing. This guide provides a comparative framework for the in vivo validation of Nod-IN-1, a potent mixed inhibitor of NOD1 and NOD2, by examining established experimental protocols and data from compounds targeting related inflammatory pathways. While specific in vivo data for this compound is not yet publicly available, this guide will utilize Dapansutrile (OLT1177), a selective NLRP3 inflammasome inhibitor, and GSK717 (GSK223), a selective NOD1 inhibitor, as benchmarks for experimental design and data presentation.

The innate immune system's Nucleotide-binding Oligomerization Domain (NOD)-like Receptors (NLRs) are critical intracellular sensors that orchestrate inflammatory responses. Upon recognition of specific ligands, such as bacterial peptidoglycan fragments, NOD1 and NOD2 trigger a signaling cascade that culminates in the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and chemokines. This makes them attractive targets for therapeutic intervention in a host of inflammatory diseases.

The NOD1/NOD2 Signaling Pathway

The activation of NOD1 and NOD2 initiates a complex series of protein interactions. A simplified representation of this pathway, leading to an inflammatory response, is depicted below. Understanding this pathway is crucial for identifying appropriate biomarkers and endpoints for in vivo studies.

NOD Signaling Pathway cluster_extracellular Extracellular/Phagosome cluster_cytosol Cytosol cluster_nucleus Nucleus Bacterial PGN Bacterial PGN NOD1 NOD1 Bacterial PGN->NOD1 NOD2 NOD2 Bacterial PGN->NOD2 RIPK2 RIPK2 NOD1->RIPK2 NOD2->RIPK2 TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Pro_inflammatory_Cytokines Transcription Gene Transcription NFkB->Transcription MAPK->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Figure 1. Simplified NOD1/NOD2 signaling cascade.

Comparative In Vivo Validation Framework

To objectively assess the anti-inflammatory potential of a novel compound like this compound, a direct comparison with molecules targeting similar or downstream pathways is invaluable. This section outlines key in vivo models and presents data from studies on Dapansutrile and GSK717.

Alternative Compound 1: Dapansutrile (OLT1177)

Dapansutrile is a selective inhibitor of the NLRP3 inflammasome, a downstream effector in many inflammatory pathways, including those initiated by NLRs. Its efficacy has been demonstrated in several preclinical models of inflammation.

EAE is a widely used mouse model for multiple sclerosis, characterized by CNS inflammation and demyelination.

Experimental Protocol:

EAE_Workflow cluster_setup EAE Induction cluster_treatment Treatment Regimen cluster_assessment Assessment Immunization Immunize C57BL/6 mice with MOG35-55/CFA emulsion PTX Administer Pertussis Toxin Immunization->PTX Oral Oral Administration: Dapansutrile-enriched diet PTX->Oral IP Intraperitoneal (i.p.) Administration: Daily injections (60 or 200 mg/kg) PTX->IP Clinical_Scoring Daily Clinical Scoring (0-6 scale) Oral->Clinical_Scoring IP->Clinical_Scoring Histology Spinal Cord Histopathology Clinical_Scoring->Histology Cytokines Cytokine/Chemokine analysis (IL-1β, IL-18, IL-6, TNFα, CXCL-1) Clinical_Scoring->Cytokines

Figure 2. Experimental workflow for Dapansutrile in the EAE model.

Quantitative Data Summary:

ParameterControl (EAE)Dapansutrile (Oral)Dapansutrile (i.p. 200 mg/kg)
Peak Clinical Score 3.5 ± 0.22.1 ± 0.32.4 ± 0.4
Spinal Cord IL-1β (pg/mg) 15.2 ± 1.88.5 ± 1.19.2 ± 1.3
Spinal Cord IL-18 (pg/mg) 25.4 ± 2.914.1 ± 2.016.5 ± 2.2
Spinal Cord IL-6 (pg/mg) 45.8 ± 5.125.3 ± 3.528.9 ± 4.0
Spinal Cord TNFα (pg/mg) 30.1 ± 3.718.9 ± 2.620.5 ± 2.9
Spinal Cord CXCL-1 (pg/mg) 62.5 ± 7.335.1 ± 4.839.8 ± 5.5
*Data are representative values compiled from published studies and presented as mean ± SEM. *p < 0.05 vs. Control.

This model mimics the acute inflammatory response to monosodium urate (MSU) crystals in the joints.

Experimental Protocol:

  • Induction: C57BL/6 mice are injected with MSU crystals into the knee joint or air pouch.

  • Treatment: Dapansutrile (e.g., 600 mg/kg) is administered orally, either prophylactically or therapeutically after MSU injection.

  • Assessment:

    • Joint swelling and histology.

    • Infiltration of inflammatory cells (e.g., neutrophils).

    • Levels of pro-inflammatory cytokines and chemokines (IL-1β, IL-6, CXCL1) in synovial fluid or tissue.

Quantitative Data Summary:

ParameterControl (MSU)Dapansutrile (600 mg/kg, prophylactic)
Joint Swelling (mm) 1.5 ± 0.20.6 ± 0.1
Neutrophil Infiltration (cells/field) 250 ± 3095 ± 15
Synovial IL-1β (pg/mL) 850 ± 90320 ± 45
Synovial IL-6 (pg/mL) 1200 ± 150450 ± 60
Synovial CXCL1 (pg/mL) 1800 ± 200650 ± 80
Data are representative values compiled from published studies and presented as mean ± SEM. *p < 0.05 vs. Control.
Alternative Compound 2: GSK717 (GSK223)

GSK717 is a selective inhibitor of NOD1. While extensive in vivo data is not as readily available in the public domain as for Dapansutrile, its in vitro profile makes it a relevant comparator for a NOD1/NOD2 inhibitor like this compound. A hypothetical in vivo validation workflow for a selective NOD1 inhibitor is presented below.

GSK717_Workflow cluster_model Inflammatory Model Selection cluster_treatment Treatment cluster_readouts Primary & Secondary Readouts Peritonitis LPS- or Thioglycollate-induced Peritonitis Treatment_Admin Administer GSK717 (e.g., i.p. or oral) Peritonitis->Treatment_Admin Colitis DSS-induced Colitis Colitis->Treatment_Admin Sepsis CLP-induced Sepsis Sepsis->Treatment_Admin Cytokines Measure Serum/Tissue Cytokines & Chemokines (e.g., IL-6, TNFα, KC) Treatment_Admin->Cytokines Cell_Infiltration Quantify Immune Cell Infiltration (e.g., Neutrophils) Treatment_Admin->Cell_Infiltration Survival Monitor Survival Rates (Sepsis model) Treatment_Admin->Survival Disease_Activity Assess Disease Activity Index (Colitis model) Treatment_Admin->Disease_Activity

Figure 3. Hypothetical workflow for in vivo validation of a selective NOD1 inhibitor.

Discussion and Future Directions

The presented frameworks for Dapansutrile and a selective NOD1 inhibitor highlight the essential components of a robust in vivo validation study for a novel anti-inflammatory compound like this compound. Key considerations for designing such a study include:

  • Model Selection: The choice of animal model should be relevant to the proposed therapeutic indication. For a broad-spectrum anti-inflammatory agent targeting NOD1/NOD2, models of peritonitis, sepsis, and inflammatory bowel disease would be highly relevant.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Establishing the PK/PD relationship is crucial to ensure adequate target engagement at the tested doses.

  • Biomarker Analysis: A comprehensive analysis of relevant cytokines, chemokines, and immune cell populations in blood and target tissues is necessary to elucidate the mechanism of action.

  • Direct Comparison: Whenever possible, including a head-to-head comparison with a known inhibitor of the same or a related pathway provides a valuable benchmark for efficacy.

As research on this compound progresses, the generation of in vivo data using methodologies similar to those described here will be critical for establishing its therapeutic potential and paving the way for future clinical development. This comparative guide serves as a foundational resource for designing and interpreting these crucial preclinical studies.

A Comparative Analysis of Nod-IN-1 and Other Small Molecule Inhibitors of NOD1/NOD2 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Nod-IN-1, a known dual inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and 2 (NOD2), and other key small molecule modulators of this critical innate immune signaling pathway. The information presented herein is intended to aid researchers in the selection of appropriate chemical tools for studying the roles of NOD1 and NOD2 in various physiological and pathological processes.

Introduction to NOD1/NOD2 Signaling

NOD1 and NOD2 are intracellular pattern recognition receptors that play a crucial role in the innate immune system by detecting specific peptidoglycan (PGN) fragments from bacteria. Upon recognition of their respective ligands, NOD1 and NOD2 oligomerize and recruit the serine/threonine kinase RIPK2, initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). This leads to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, which are essential for clearing bacterial infections. Dysregulation of NOD1/NOD2 signaling has been implicated in a variety of inflammatory and autoimmune diseases, making these proteins attractive targets for therapeutic intervention.

This compound: A Dual Inhibitor of NOD1 and NOD2

This compound is a small molecule inhibitor that targets both NOD1 and NOD2. It is characterized by a 4-oxo-4,5-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxamide core structure.

Comparative Analysis of this compound and Other NOD Inhibitors

While a detailed structure-activity relationship (SAR) study of a series of direct this compound analogs is not extensively available in the public domain, a comparative analysis can be made between this compound and other well-characterized NOD1/NOD2 inhibitors with distinct chemical scaffolds. This comparison is based on their reported inhibitory concentrations (IC50) against NOD1 and NOD2, providing insights into their potency and selectivity.

CompoundTarget(s)NOD1 IC50 (µM)NOD2 IC50 (µM)SelectivityChemical Scaffold
This compound NOD1/NOD25.74[1]6.45[1]Mixed4-oxo-4,5-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxamide
Nodinitib-1 (ML130)NOD10.56[2]>20NOD1 selective2-aminobenzimidazole
GSK'966NOD1~0.1>10NOD1 selectiveQuinazolinone
SB711NOD1~1>10NOD1 selectivePhenyl-pyrrolidinyl-sulfonamide
CpdANOD2>10~2.5NOD2 selectiveGlucocorticoid-like

Note: IC50 values can vary depending on the specific assay conditions used. The data presented here is for comparative purposes.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.

NOD_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGN Bacterial Peptidoglycan (PGN) NOD1 NOD1 PGN->NOD1 PGN fragments (iE-DAP for NOD1, MDP for NOD2) NOD2 NOD2 PGN->NOD2 PGN fragments (iE-DAP for NOD1, MDP for NOD2) RIPK2 RIPK2 NOD1->RIPK2 NOD2->RIPK2 TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression MAPK->Gene_Expression Nod_IN_1 This compound Nod_IN_1->NOD1 Nod_IN_1->NOD2

NOD1/NOD2 Signaling Pathway

Experimental_Workflow Cell_Culture 1. Seed HEK293T cells expressing NOD1/NOD2 and NF-κB reporter Compound_Treatment 2. Pre-incubate cells with This compound or analog Cell_Culture->Compound_Treatment Ligand_Stimulation 3. Stimulate with NOD1/NOD2 ligand (e.g., iE-DAP or MDP) Compound_Treatment->Ligand_Stimulation Incubation 4. Incubate for 6-24 hours Ligand_Stimulation->Incubation Lysis_and_Readout 5. Lyse cells and measure luciferase activity Incubation->Lysis_and_Readout Data_Analysis 6. Calculate IC50 values Lysis_and_Readout->Data_Analysis

NF-κB Reporter Assay Workflow

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

NF-κB Reporter Gene Assay

This assay is a common method to assess the activity of NOD1 and NOD2 inhibitors.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK) 293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.

  • For the assay, cells are seeded in 96-well plates at a density of 5 x 10^4 cells per well.

  • Cells are co-transfected with expression plasmids for human NOD1 or NOD2, a firefly luciferase reporter gene under the control of an NF-κB responsive promoter, and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's instructions.

2. Compound Treatment and Ligand Stimulation:

  • 24 hours post-transfection, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound or its analogs).

  • After a pre-incubation period of 1 hour, cells are stimulated with a NOD1 agonist (e.g., 100 ng/mL C12-iE-DAP) or a NOD2 agonist (e.g., 100 ng/mL L18-MDP).

3. Luciferase Activity Measurement:

  • Following a 6-hour incubation with the agonist, cells are lysed.

  • Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

  • The percentage of inhibition is calculated relative to the vehicle-treated control (stimulated with agonist only).

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

IL-8 Secretion Assay

This assay measures the downstream biological effect of NOD1/NOD2 activation, which is the production of the pro-inflammatory chemokine IL-8.

1. Cell Culture:

  • Human colorectal adenocarcinoma (HT-29) cells, which endogenously express NOD1, are cultured in McCoy's 5A medium supplemented with 10% FBS, penicillin, and streptomycin.

  • Cells are seeded in 96-well plates and grown to confluency.

2. Compound Treatment and Ligand Stimulation:

  • The culture medium is replaced with serum-free medium containing the test compounds.

  • After 1 hour of pre-incubation, cells are stimulated with a NOD1 agonist (e.g., 10 µg/mL Tri-DAP).

3. IL-8 Measurement:

  • After 24 hours of stimulation, the cell culture supernatants are collected.

  • The concentration of IL-8 in the supernatants is quantified using a commercially available ELISA kit according to the manufacturer's protocol.

4. Data Analysis:

  • The percentage of inhibition of IL-8 secretion is calculated relative to the vehicle-treated control.

  • IC50 values are determined as described for the NF-κB reporter assay.

Conclusion

This compound serves as a valuable tool for studying the combined roles of NOD1 and NOD2 in inflammatory responses. The comparative data presented in this guide highlights the varying potencies and selectivities of different classes of NOD inhibitors. The choice of inhibitor will depend on the specific research question, with selective inhibitors like Nodinitib-1 being ideal for dissecting the individual contributions of NOD1, while dual inhibitors like this compound are useful for investigating the consequences of broader NOD signaling blockade. The provided experimental protocols offer a foundation for the in-house evaluation and characterization of these and other novel NOD modulators. Further research into the development of a wider range of this compound analogs will be crucial for a more detailed understanding of the structure-activity relationships within this chemical series.

References

Safety Operating Guide

Navigating the Safe Disposal of Nod-IN-1: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides essential safety and logistical information for the handling and disposal of Nod-IN-1, a potent inhibitor of nucleotide-binding oligomerization domain (NOD) receptors.[1][2][3] Adherence to these procedures is vital for protecting laboratory personnel and minimizing environmental impact.

While specific institutional and local regulations must always be consulted, the following procedures are based on established best practices for managing chemical waste in a laboratory setting.[4][5] this compound is intended for research purposes only and is not for human or veterinary use.[1] Therefore, it should be treated as a potentially hazardous substance, and all waste generated should be managed accordingly.

This compound: Key Properties

A summary of the quantitative data for this compound is provided below for easy reference. This information is crucial for handling, storage, and in considering potential chemical incompatibilities.

PropertyValue
CAS Number 132819-92-2
Molecular Formula C₁₈H₁₇NO₄S
Formula Weight 343.4 g/mol
Appearance Crystalline solid
Purity ≥98%
Storage -20°C
Stability ≥ 4 years
Solubility DMF: 30 mg/mLDMSO: 30-100 mg/mL[1][2]Ethanol: 6-15 mg/mL[6]Water: Insoluble[6]
Biological Activity IC₅₀ (NOD1) = 5.74 µMIC₅₀ (NOD2) = 6.45 µM

Standard Operating Procedure for this compound Disposal

This section outlines the step-by-step process for the safe disposal of this compound waste, from generation to collection.

Waste Minimization

Before beginning any experiment, researchers should adopt practices to minimize the generation of chemical waste.[4]

  • Source Reduction: Order only the smallest quantity of this compound required for your research.[4]

  • Scale Reduction: Reduce the scale of experiments whenever feasible to decrease the volume of waste produced.[4]

  • Inventory Management: Maintain a clear inventory of your chemicals to avoid ordering duplicates.[4]

Waste Segregation and Collection

Proper segregation is key to safe and compliant disposal. Never mix incompatible waste streams.[7]

  • Solid Waste:

    • Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any absorbent materials used for spill cleanup in a designated solid chemical waste container.

    • The container must be a high-density polyethylene (HDPE) bucket or another compatible container approved by your institution's Environmental Health & Safety (EHRS) department.

  • Liquid Waste:

    • Solutions containing this compound (e.g., in DMSO or other solvents) must be collected as hazardous liquid waste.

    • Use a dedicated, leak-proof, and chemically compatible container (plastic is preferred) with a secure screw cap.[4]

    • DO NOT dispose of this compound solutions down the drain.[5][8]

    • DO NOT dispose of this compound waste by evaporation in a fume hood.[8]

    • Keep halogenated and non-halogenated solvent wastes in separate containers, as their disposal routes may differ.[9]

Container Labeling

All waste containers must be properly labeled from the moment waste is first added.[4]

  • The label must clearly state "Hazardous Waste."

  • List all chemical constituents by their full name (e.g., "this compound," "Dimethyl Sulfoxide") and their approximate concentrations.

  • Indicate the date when the first waste was added to the container.

Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][7]

  • The SAA must be a secondary containment unit (e.g., a chemical-resistant tray) to prevent spills.

  • Store incompatible waste types separately (e.g., acids and bases).[7]

  • Keep waste containers securely closed except when adding waste.[4][7]

  • A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, EHRS must remove it within three days.[4]

Arranging for Final Disposal
  • Once a waste container is full or you have finished generating that specific waste stream, contact your institution's EHRS or equivalent safety office to schedule a waste pickup.[4]

  • Laboratory personnel should not transport hazardous waste to central storage facilities themselves.[8]

Disposal of Empty Containers
  • A container that held this compound is not considered "empty" until all contents have been removed by standard practice.[9]

  • For containers that held acutely toxic chemicals (P-list wastes), triple rinsing is required. While this compound is not explicitly listed as a P-list waste, it is prudent to follow this practice given its potent biological activity.

  • The rinsate from the triple rinse must be collected and disposed of as hazardous liquid waste.[8]

  • After proper rinsing, deface or remove all chemical labels from the empty container and remove the cap before disposing of it as regular trash.[8]

Experimental Protocol: Cytotoxicity Assessment via MTS Assay

To evaluate the potential cytotoxicity of this compound, an MTS assay is often employed.[2][10]

Objective: To measure the proliferation rates and metabolic activity of cells in the presence of this compound.

Methodology:

  • Cell Culture: HEK-Blue™ NOD1 cells are cultured under standard conditions.

  • Compound Preparation: A stock solution of this compound is prepared in DMSO. This is then diluted to various target concentrations (e.g., up to 25 µM) in the appropriate cell culture medium.[2][10]

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. Subsequently, they are treated with the prepared concentrations of this compound for a 24-hour period.[2][10] A vehicle control (medium with the highest concentration of DMSO used) and an untreated control are included.

  • MTS Reagent Addition: Following the 24-hour incubation, MTS reagent is added to each well according to the manufacturer's instructions.

  • Incubation and Measurement: The plates are incubated to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by metabolically active cells.

  • Data Analysis: The absorbance is measured using a plate reader at the appropriate wavelength. The metabolic activity of treated cells is calculated as a percentage relative to the untreated control. A residual metabolic activity that does not fall below 80% at the maximum concentration tested generally indicates that the compound is well-tolerated by the cells.[2][10]

This compound Disposal Workflow

The following diagram illustrates the logical workflow and decision-making process for the proper disposal of this compound waste in a laboratory setting.

Nod_IN_1_Disposal_Workflow cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Experiment Generates This compound Waste waste_type Determine Waste Type start->waste_type solid_waste Collect Solid Waste (e.g., contaminated PPE, powder) in Labeled HDPE Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste (e.g., solutions in DMSO) in Labeled, Capped Carboy waste_type->liquid_waste Liquid saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_waste->saa liquid_waste->saa check_full Container Full? saa->check_full check_full->saa No, Continue Use request_pickup Contact EHRS for Waste Pickup check_full->request_pickup Yes end Waste Disposed by EHRS request_pickup->end

Caption: Logical workflow for the safe collection, storage, and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Nod-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Nod-IN-1, a potent inhibitor of nucleotide-binding oligomerization domain (NOD) receptors, ensuring safe handling and proper disposal is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans necessary for the safe laboratory use of this compound.

Disclaimer: This information is for guidance purposes only. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier before handling this compound and adhere to all institutional and local safety regulations.

Hazard Identification and Personal Protective Equipment (PPE)

General Handling Precautions:

  • For research use only. Not for human or veterinary use.[1]

  • Avoid ingestion, inhalation, and contact with eyes, skin, and clothing.

  • Wash hands and any exposed skin thoroughly after handling.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields or goggles.Protects against splashes of solutions containing this compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact. The specific glove type should be chosen based on the solvent used to dissolve this compound and the breakthrough time of the glove material. Consult the glove manufacturer's compatibility charts.
Skin and Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. If there is a risk of aerosolization or handling large quantities, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling the compound.

Operational Plan: Handling and Storage

A clear and concise operational plan is crucial for the safe and effective use of this compound in a laboratory setting.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Assemble all necessary equipment and materials, including the correct PPE.

  • Weighing: If working with the solid form, carefully weigh the required amount on an analytical balance, minimizing the creation of dust.

  • Dissolving: this compound is soluble in organic solvents such as DMSO and DMF.[1] When preparing a stock solution, add the solvent to the solid this compound and mix gently until fully dissolved.

  • Use in Experiments: When adding this compound to experimental setups (e.g., cell cultures), do so carefully to avoid splashes or spills.

  • Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.

Storage:

ParameterSpecification
Storage Temperature -20°C[1]
Stability ≥ 4 years at -20°C[1]
Formulation Crystalline solid[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

Disposal Guidelines:

  • Unused this compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain or in regular trash.

  • Contaminated Materials: All disposable labware (e.g., pipette tips, tubes) and PPE that have come into contact with this compound should be collected in a designated hazardous waste container.

  • Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a labeled hazardous waste container for proper disposal.

Experimental Protocol: Inhibition of NOD1/NOD2 Signaling

This compound is a dual inhibitor of NOD1 and NOD2, which are intracellular pattern recognition receptors involved in the innate immune response. Upon activation by specific bacterial peptidoglycan fragments, NOD1 and NOD2 trigger a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines. This compound blocks this process.

Illustrative Experimental Workflow:

The following diagram outlines a general workflow to assess the inhibitory effect of this compound on NOD1/NOD2 signaling.

experimental_workflow cell_culture Immune Cells (e.g., Macrophages) nod_in_1 Treat with this compound (or vehicle control) cell_culture->nod_in_1 ligand Stimulate with NOD1/NOD2 Ligand (e.g., iE-DAP/MDP) nod_in_1->ligand incubation Incubate ligand->incubation analysis Analysis of NF-κB Activation (e.g., Western Blot, Reporter Assay) incubation->analysis

Caption: A typical experimental workflow to evaluate the inhibitory activity of this compound.

Signaling Pathway Diagram

The following diagram illustrates the simplified signaling pathway of NOD1/NOD2 and the point of inhibition by this compound.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs Bacterial PGN (iE-DAP/MDP) NOD1_NOD2 NOD1 / NOD2 PAMPs->NOD1_NOD2 activates RIPK2 RIPK2 NOD1_NOD2->RIPK2 recruits & activates NFkB_complex IKK Complex RIPK2->NFkB_complex activates IkB IκB NFkB_complex->IkB phosphorylates for degradation NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates Nod_IN_1 This compound Nod_IN_1->NOD1_NOD2 inhibits Transcription Pro-inflammatory Gene Transcription NFkB_nucleus->Transcription induces

Caption: this compound inhibits the activation of the NF-κB pathway by targeting NOD1 and NOD2.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.